molecular formula C9H10O3 B044094 4-Methoxyphenylacetic Acid CAS No. 104-01-8

4-Methoxyphenylacetic Acid

Cat. No.: B044094
CAS No.: 104-01-8
M. Wt: 166.17 g/mol
InChI Key: NRPFNQUDKRYCNX-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic acid is a versatile aromatic carboxylic acid derivative that serves as a critical synthetic intermediate and building block in numerous research applications. Its structure, featuring both a carboxylic acid group and an electron-donating methoxy substituent on the phenyl ring, makes it a valuable precursor in organic synthesis, particularly in the pharmaceutical and fine chemical industries. A primary research application is its use as a key starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The compound can be readily subjected to amide coupling reactions to generate derivatives for biological screening, or esterified to create monomers for polymer chemistry. Furthermore, the methoxyphenyl scaffold is a common motif in the development of ligands for various receptors, making this acid a crucial reagent in medicinal chemistry programs aimed at drug discovery and development. It is also employed in the synthesis of fragrances and liquid crystal compounds. Provided as a high-purity solid, our this compound guarantees consistent performance and reliability in your sensitive research experiments, facilitating advancements in chemical and life sciences.

Properties

IUPAC Name

2-(4-methoxyphenyl)acetic acid
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InChI

InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
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InChI Key

NRPFNQUDKRYCNX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)CC(=O)O
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Molecular Formula

C9H10O3
Record name 4-METHOXYPHENYLACETIC ACID
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DSSTOX Substance ID

DTXSID1059288
Record name Benzeneacetic acid, 4-methoxy-
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Molecular Weight

166.17 g/mol
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Physical Description

4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid
Record name 4-METHOXYPHENYLACETIC ACID
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Boiling Point

138.00 to 140.00 °C. @ 3.00 mm Hg
Record name 4-Methoxyphenylacetic acid
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Solubility

18 mg/mL
Record name 4-Methoxyphenylacetic acid
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CAS No.

104-01-8
Record name 4-METHOXYPHENYLACETIC ACID
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Melting Point

87 °C
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Foundational & Exploratory

4-Methoxyphenylacetic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenylacetic acid (4-MPAA), a naturally occurring auxin-like compound, has been identified in various plant species. This technical guide provides a comprehensive overview of its presence in the plant kingdom, focusing on its biosynthesis, physiological roles, and the analytical methodologies required for its detection and quantification. While the auxin-like properties of its parent compound, phenylacetic acid (PAA), are well-documented, research specifically quantifying 4-MPAA in many plant species remains limited. This guide synthesizes the current knowledge, drawing parallels from PAA to propose biosynthetic and signaling pathways for 4-MPAA, and offers detailed experimental protocols for its analysis to facilitate further research in this area.

Natural Occurrence of this compound

This compound has been reported as a metabolite in several plant species. Its presence has been documented in, but is not limited to:

  • Hedysarum coronarium (Sulla or French honeysuckle)

  • Plumeria rubra (Frangipani)

  • Sargentodoxa cuneata

Despite its identification in these plants, a significant gap exists in the scientific literature regarding the quantitative analysis of 4-MPAA in various plant tissues. The table below is structured to accommodate future quantitative findings.

Table 1: Quantitative Occurrence of this compound in Plants

Plant SpeciesFamilyPlant PartConcentration (µg/g fresh weight)Analytical MethodReference
Hedysarum coronariumFabaceaeNot ReportedData Not Available--
Plumeria rubraApocynaceaeNot ReportedData Not Available--
Sargentodoxa cuneataLardizabalaceaeNot ReportedData Not Available--

Researchers are encouraged to contribute to this area by conducting quantitative studies on 4-MPAA in these and other plant species.

Biosynthesis of this compound

The biosynthetic pathway of 4-MPAA in plants has not been fully elucidated. However, based on the well-characterized biosynthesis of the structurally similar auxin, phenylacetic acid (PAA), a putative pathway can be proposed. The biosynthesis of PAA originates from the amino acid L-phenylalanine.

The proposed pathway likely involves a two-step conversion:

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid. This reaction is likely catalyzed by a tryptophan aminotransferase (TAA) family enzyme, which has been shown to exhibit activity with phenylalanine.

  • Oxidative Decarboxylation: Phenylpyruvic acid is then converted to PAA. This step is thought to be catalyzed by a flavin-containing monooxygenase of the YUCCA family.

The methoxy (B1213986) group at the 4-position of the phenyl ring in 4-MPAA suggests an additional enzymatic step, likely a methylation reaction. This could occur either on a precursor molecule like L-tyrosine (which would then be converted to 4-hydroxyphenylacetic acid before methylation) or on PAA itself.

4-MPAA Biosynthesis Pathway L-Phenylalanine L-Phenylalanine Phenylpyruvic_Acid Phenylpyruvic_Acid L-Phenylalanine->Phenylpyruvic_Acid Transaminase (TAA family) Phenylacetic_Acid Phenylacetic_Acid Phenylpyruvic_Acid->Phenylacetic_Acid Oxidative Decarboxylation (YUCCA family) 4-Methoxyphenylacetic_Acid 4-Methoxyphenylacetic_Acid Phenylacetic_Acid->4-Methoxyphenylacetic_Acid Methyltransferase Methylation Methylation Methylation->4-Methoxyphenylacetic_Acid

Figure 1: Proposed Biosynthesis of 4-MPAA.

Physiological Role and Signaling Pathway

As an auxin-like molecule, 4-MPAA is presumed to play a role in various aspects of plant growth and development, similar to other auxins. These roles include regulation of cell division, elongation, and differentiation.

The signaling pathway for PAA has been shown to involve the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) pathway, which is the primary auxin perception and signaling mechanism in plants. It is highly probable that 4-MPAA utilizes the same pathway.

The TIR1/AFB Signaling Pathway:

  • Auxin Perception: In the presence of auxin (such as 4-MPAA), a co-receptor complex is formed between a TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.

  • Ubiquitination: This complex formation targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

  • Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of auxin-responsive genes and subsequent physiological responses.

TIR1_AFB_Signaling_Pathway cluster_nucleus Nucleus 4-MPAA 4-MPAA TIR1_AFB TIR1_AFB 4-MPAA->TIR1_AFB binds to SCF_Complex SCF_Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux_IAA Proteasome Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF_Complex->Aux_IAA targets Ubiquitin Ubiquitin SCF_Complex->Ubiquitin adds Ubiquitin->Aux_IAA AuxRE AuxRE ARF->AuxRE binds to Auxin_Responsive_Genes Auxin_Responsive_Genes AuxRE->Auxin_Responsive_Genes activates Physiological_Response Physiological_Response Auxin_Responsive_Genes->Physiological_Response leads to Extraction_Purification_Workflow Plant_Tissue Plant_Tissue Homogenization Homogenization Plant_Tissue->Homogenization in cold organic solvent (+ internal standard) Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection SPE_Cleanup SPE_Cleanup Supernatant_Collection->SPE_Cleanup Elution Elution SPE_Cleanup->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis Reconstitution->Analysis

The Biosynthesis of 4-Methoxyphenylacetic Acid in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetic acid (4-MPAA) is a naturally occurring aromatic organic acid that has been identified as a secondary metabolite in various fungal species, including those of the genus Aspergillus.[1] As a derivative of phenylacetic acid, 4-MPAA and its precursors are of interest to researchers in drug development and biotechnology due to their potential biological activities and applications as synthons in organic chemistry. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of 4-MPAA in fungi, detailing the key enzymatic steps, precursor molecules, and relevant experimental methodologies for its study.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of 4-MPAA in fungi is hypothesized to originate from the catabolism of the aromatic amino acid L-tyrosine . The pathway likely proceeds through a series of enzymatic reactions analogous to the Ehrlich pathway for the degradation of other amino acids. The proposed core pathway involves four key transformations: transamination, decarboxylation, oxidation, and O-methylation.

The immediate precursor to 4-MPAA is believed to be 4-hydroxyphenylacetic acid (4-HPAA) , a known fungal metabolite.[2][3] The final step in the biosynthesis is the methylation of the hydroxyl group of 4-HPAA.

Key Intermediates and Enzymes

The proposed biosynthetic route from L-tyrosine to 4-MPAA is as follows:

  • L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid by an aromatic aminotransferase .

  • 4-Hydroxyphenylpyruvic acid is then decarboxylated to 4-hydroxyphenylacetaldehyde by a phenylpyruvate decarboxylase .

  • 4-Hydroxyphenylacetaldehyde is oxidized to 4-hydroxyphenylacetic acid (4-HPAA) by a phenylacetaldehyde (B1677652) dehydrogenase .

  • Finally, 4-HPAA is O-methylated to produce This compound (4-MPAA) by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase .

4-MPAA_Biosynthesis cluster_pathway Proposed 4-MPAA Biosynthetic Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvic Acid Tyrosine->HPP Aromatic Aminotransferase HPAld 4-Hydroxyphenylacetaldehyde HPP->HPAld Phenylpyruvate Decarboxylase HPAA 4-Hydroxyphenylacetic Acid HPAld->HPAA Phenylacetaldehyde Dehydrogenase MPAA This compound HPAA->MPAA O-Methyltransferase (SAM-dependent)

Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine in fungi.

Quantitative Data

Specific quantitative data for the biosynthesis of 4-MPAA in fungi, such as production titers and enzyme kinetics for the complete pathway, are not extensively documented in the current literature. However, kinetic data for homologous enzymes involved in related pathways provide valuable insights.

Enzyme ClassFungal SourceSubstrateKm (µM)kcat (s-1)Reference
Aromatic Aminotransferase (AroH)Aspergillus fumigatusL-Tyrosine130 ± 101.8 ± 0.1N/A
Aromatic Aminotransferase (AroH)Aspergillus fumigatusL-Phenylalanine240 ± 202.5 ± 0.1N/A
Phenylpyruvate Decarboxylase (Aro10p)Saccharomyces cerevisiaePhenylpyruvate500N/A[4][5]
Methionine Synthase (MetE)Aspergillus sojae(6S)-5-methyl-tetrahydropteroyl-L-glutamate36.80.055[6]
Methionine Synthase (MetE)Rhizopus delemar(6S)-5-methyl-tetrahydropteroyl-L-glutamate30.80.02[6]

Note: The data for Methionine Synthase is included to provide an example of kinetic parameters for a fungal methyltransferase, although it does not act on 4-HPAA. N/A indicates that the specific data was not available in the cited sources.

Experimental Protocols

The study of the 4-MPAA biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques.

Identification of Biosynthetic Gene Clusters

Fungal secondary metabolite biosynthetic genes are often organized in contiguous gene clusters. Identifying the gene cluster for 4-MPAA would be a significant step in elucidating its biosynthesis.

Workflow:

Gene_Cluster_Identification cluster_workflow Gene Cluster Identification Workflow Genome Fungal Genome Sequencing Annotation Gene Prediction and Annotation Genome->Annotation Mining Genome Mining for Key Enzymes (e.g., O-Methyltransferase, Decarboxylase) Annotation->Mining Comparative Comparative Genomics with Known Phenylacetic Acid Pathways Mining->Comparative Cluster_ID Putative 4-MPAA Biosynthetic Gene Cluster Comparative->Cluster_ID

Figure 2: Workflow for the identification of a putative 4-MPAA biosynthetic gene cluster.
Functional Characterization of Pathway Genes

Once a putative gene cluster is identified, functional characterization of the individual genes is necessary to confirm their role in the pathway. This is often achieved through heterologous expression or gene knockout studies.

Methodology: Heterologous Expression in Aspergillus

  • Gene Amplification: Amplify the open reading frames (ORFs) of the candidate genes from the fungal genomic DNA or cDNA.

  • Vector Construction: Clone the amplified genes into suitable fungal expression vectors under the control of a strong, inducible, or constitutive promoter.

  • Transformation: Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans or Aspergillus oryzae.

  • Expression and Metabolite Analysis: Induce gene expression and analyze the culture broth and mycelial extracts for the production of 4-MPAA and its intermediates using techniques like HPLC and LC-MS.

Enzyme Assays

Biochemical characterization of the enzymes involved provides crucial information about their substrate specificity, kinetics, and reaction mechanisms.

a) Aromatic Aminotransferase Assay (Coupled Spectrophotometric Assay)

This assay measures the production of glutamate (B1630785), which is coupled to the oxidation of NADH by glutamate dehydrogenase.

  • Reaction Mixture: Prepare a reaction mixture containing the purified aromatic aminotransferase, L-tyrosine (or L-phenylalanine), α-ketoglutarate, NADH, and an excess of glutamate dehydrogenase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Initiation: Start the reaction by adding the aminotransferase.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the Beer-Lambert law.

b) Phenylpyruvate Decarboxylase Assay (Spectrophotometric Assay)

This assay measures the decrease in absorbance of the substrate, phenylpyruvate.

  • Reaction Mixture: Prepare a reaction mixture containing the purified phenylpyruvate decarboxylase and phenylpyruvic acid in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Initiation: Start the reaction by adding the enzyme.

  • Measurement: Monitor the decrease in absorbance at a wavelength where phenylpyruvate absorbs (e.g., 300 nm).

  • Calculation: Calculate the enzyme activity based on the rate of substrate consumption.

c) Phenylacetaldehyde Dehydrogenase Assay (Spectrophotometric Assay)

This assay measures the production of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing the purified phenylacetaldehyde dehydrogenase, phenylacetaldehyde, and NAD+ in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Initiation: Start the reaction by adding the enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculation: Calculate the enzyme activity based on the rate of NADH formation.

d) O-Methyltransferase Assay (Radioactive or Chromatographic Assay)

A common method for assaying SAM-dependent methyltransferases involves the use of radiolabeled SAM ([3H-methyl]-SAM or [14C-methyl]-SAM).

  • Reaction Mixture: Prepare a reaction mixture containing the purified O-methyltransferase, 4-hydroxyphenylacetic acid, and radiolabeled SAM in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Extraction: Stop the reaction and extract the methylated product (4-MPAA) into an organic solvent (e.g., ethyl acetate).

  • Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting.

  • Alternative (Non-radioactive): The reaction can also be monitored by HPLC or LC-MS to quantify the formation of 4-MPAA over time.

Conclusion

The biosynthesis of this compound in fungi is a fascinating example of secondary metabolism originating from primary amino acid catabolism. While the proposed pathway provides a strong framework for understanding its formation, further research is needed to definitively identify the responsible gene clusters and characterize the specific enzymes involved in different fungal species. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel the molecular details of this pathway, which may lead to the discovery of novel biocatalysts and the development of engineered fungal strains for the production of valuable aromatic compounds.

References

The Microbial Metabolism of 4-Methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetic acid (4-MPAA), a methoxylated aromatic compound, is of significant interest due to its presence in environmental samples and its potential role as a metabolite of various industrial and pharmaceutical compounds. Understanding its fate in microbial systems is crucial for bioremediation strategies, drug metabolism studies, and the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the microbial metabolism of 4-MPAA, detailing the proposed metabolic pathways, key enzymatic players, and the experimental approaches used to elucidate these processes.

Core Metabolic Pathway: O-Demethylation and Aromatic Ring Cleavage

The microbial degradation of 4-MPAA is initiated by the critical step of O-demethylation , which converts 4-MPAA to 4-hydroxyphenylacetic acid (4-HPAA). This reaction is catalyzed by monooxygenase enzymes that cleave the ether bond of the methoxy (B1213986) group. Following demethylation, the aromatic ring of 4-HPAA is rendered more susceptible to cleavage and subsequent degradation through established central metabolic pathways.

Proposed Metabolic Pathway of this compound

MPAA_Metabolism MPAA This compound HPAA 4-Hydroxyphenylacetic acid MPAA->HPAA O-Demethylation (Monooxygenase) DHPA 3,4-Dihydroxyphenylacetic acid (Homoprotocatechuic acid) HPAA->DHPA Hydroxylation (Monooxygenase) HGA 2,5-Dihydroxyphenylacetic acid (Homogentisic acid) HPAA->HGA Hydroxylation (Monooxygenase) RingCleavage1 Ring Cleavage (meta-cleavage) DHPA->RingCleavage1 RingCleavage2 Ring Cleavage (ortho-cleavage) HGA->RingCleavage2 CentralMetabolism Central Metabolism (e.g., TCA Cycle) RingCleavage1->CentralMetabolism RingCleavage2->CentralMetabolism

Fig. 1: Proposed metabolic pathway for this compound degradation.

Key Enzymes in 4-MPAA Metabolism

The initial and rate-limiting step of 4-MPAA degradation is catalyzed by a class of enzymes known as O-demethylases . While a specific enzyme for 4-MPAA has not been fully characterized, studies on structurally similar methoxylated aromatic compounds suggest the involvement of two major enzyme superfamilies:

  • Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are known for their broad substrate specificity and their role in the metabolism of a wide range of xenobiotics. In bacteria, CYPs are often part of multi-component systems that transfer electrons from NAD(P)H to the catalytic monooxygenase unit. For instance, a cytochrome P450 system has been implicated in the O-demethylation of 4-methoxybenzoate (B1229959) in Amycolatopsis magusensis[1].

  • Rieske Non-Heme Iron Oxygenases (ROs): These are multi-component enzyme systems that play a crucial role in the aerobic degradation of aromatic compounds. They typically consist of a reductase, a ferredoxin, and a terminal oxygenase component containing a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center.

Once 4-HPAA is formed, its further degradation can proceed via two main routes, depending on the microorganism:

  • Homoprotocatechuate Pathway (meta-cleavage): In this pathway, 4-HPAA is hydroxylated to 3,4-dihydroxyphenylacetic acid (homoprotocatechuate). The aromatic ring is then cleaved at the meta position by a dioxygenase. This pathway has been observed in species of Pseudomonas and Acinetobacter[2][3].

  • Homogentisate Pathway (ortho-cleavage): This pathway involves the hydroxylation of 4-HPAA to 2,5-dihydroxyphenylacetic acid (homogentisate), followed by ortho-cleavage of the aromatic ring.

Quantitative Data on Microbial Metabolism

Direct quantitative data on the microbial degradation of 4-MPAA, such as degradation rates and enzyme kinetics for the specific O-demethylase, are limited in the available literature. However, data from studies on analogous substrates provide valuable insights into the potential efficiency of these metabolic processes.

SubstrateMicroorganismEnzyme SystemKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
4-MethoxybenzoateAmycolatopsis magusensis KCCM40447CYP199A35-Mbr--0.02 ± 0.006 (min-1µM-1)[1]
4-MethoxybenzoatePseudomonas putida4-methoxybenzoate monooxygenase0.07 (for tight couplers)--[4]
4-HydroxyphenylacetatePseudomonas acidovorans4-HPA 1-hydroxylase31--[5]

Table 1: Kinetic parameters of enzymes acting on substrates structurally related to this compound.

Experimental Protocols

Studying the microbial metabolism of 4-MPAA involves a combination of microbiological, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Bacterial Cultivation and Growth Analysis

This protocol describes the cultivation of bacteria on 4-MPAA as a sole carbon and energy source to assess their degradation capabilities.

Workflow for Bacterial Growth Analysis:

Growth_Analysis_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis Isolate Isolate bacterial strain PrepareMedia Prepare minimal salts medium with 4-MPAA (e.g., 1-5 mM) Isolate->PrepareMedia Inoculate Inoculate medium with pre-cultured cells PrepareMedia->Inoculate Incubate Incubate at optimal temperature with shaking (e.g., 30°C, 200 rpm) Inoculate->Incubate MeasureOD Measure optical density (OD600) at regular intervals Incubate->MeasureOD AnalyzeMetabolites Collect samples for metabolite analysis (HPLC/GC-MS) Incubate->AnalyzeMetabolites PlotCurve Plot growth curve (OD600 vs. Time) MeasureOD->PlotCurve

Fig. 2: Workflow for analyzing bacterial growth on 4-MPAA.

Methodology:

  • Strain Isolation and Pre-culture: Isolate a bacterial strain of interest (e.g., Pseudomonas, Rhodococcus, Acinetobacter) from a suitable environment or use a laboratory strain. Grow a pre-culture in a rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.

  • Media Preparation: Prepare a minimal salts medium (e.g., M9 medium) with 4-MPAA as the sole carbon source at a final concentration of 1-5 mM. The pH of the medium should be adjusted to the optimal range for the selected bacterium (typically 6.8-7.2).

  • Inoculation and Incubation: Harvest the pre-culture cells by centrifugation, wash them with the minimal salts medium to remove any residual rich medium, and resuspend them. Inoculate the minimal salts medium containing 4-MPAA with the washed cells to an initial optical density at 600 nm (OD600) of approximately 0.05-0.1. Incubate the culture at the optimal temperature for the strain (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration.

  • Growth Monitoring: At regular time intervals, withdraw aliquots of the culture and measure the OD600 using a spectrophotometer. Plot the OD600 values against time to generate a growth curve. A significant increase in OD600 over time indicates that the bacterium can utilize 4-MPAA for growth.

  • Metabolite Analysis: Periodically, collect culture samples, centrifuge to remove cells, and store the supernatant at -20°C for subsequent analysis of 4-MPAA degradation and metabolite formation using HPLC or GC-MS.

Analysis of 4-MPAA and its Metabolites

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of 4-MPAA and its metabolic intermediates.

Workflow for Metabolite Analysis:

Metabolite_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis CollectSample Collect culture supernatant Extract Extract metabolites (e.g., with ethyl acetate) CollectSample->Extract Derivatize Derivatize for GC-MS (e.g., silylation) Extract->Derivatize InjectHPLC Inject sample into HPLC Extract->InjectHPLC InjectGCMS Inject derivatized sample into GC-MS Derivatize->InjectGCMS SeparateHPLC Separate on a C18 column InjectHPLC->SeparateHPLC DetectHPLC Detect with UV or MS detector SeparateHPLC->DetectHPLC SeparateGCMS Separate on a capillary column InjectGCMS->SeparateGCMS DetectGCMS Identify by mass spectrum SeparateGCMS->DetectGCMS

Fig. 3: General workflow for HPLC and GC-MS analysis of metabolites.

a) HPLC Method for 4-MPAA and 4-HPAA Quantification:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Detection: Monitor the absorbance at a wavelength where both 4-MPAA and 4-HPAA show significant absorbance (e.g., 275 nm).

  • Quantification: Create a calibration curve using standard solutions of 4-MPAA and 4-HPAA of known concentrations. The concentration of the compounds in the culture supernatant can be determined by comparing their peak areas to the calibration curve.

b) GC-MS Method for Metabolite Identification:

  • Sample Preparation: Acidify the culture supernatant and extract the organic acids with a solvent like ethyl acetate. Evaporate the solvent and derivatize the residue to increase volatility. A common derivatization method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • GC Separation: Use a capillary column (e.g., DB-5ms). Program the oven temperature to increase gradually (e.g., from 70°C to 300°C at a rate of 10°C/min) to separate the derivatized metabolites.

  • MS Detection and Identification: The mass spectrometer will generate mass spectra for each eluting compound. Identify the metabolites by comparing their mass spectra and retention times to those of authentic standards or by searching spectral libraries (e.g., NIST).

Enzyme Assay for O-Demethylase Activity

This protocol outlines a general method to measure the activity of the O-demethylase enzyme responsible for the conversion of 4-MPAA to 4-HPAA in cell-free extracts.

Methodology:

  • Preparation of Cell-Free Extract: Grow the bacterial strain in a medium containing 4-MPAA to induce the expression of the degradative enzymes. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Lyse the cells using methods such as sonication or French press. Centrifuge the lysate at high speed to remove cell debris and obtain the cell-free extract.

  • Enzyme Reaction Mixture: Prepare a reaction mixture containing:

    • Cell-free extract (as the enzyme source)

    • 4-MPAA (substrate)

    • NAD(P)H (as a cofactor for monooxygenases)

    • A suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Incubation and Analysis: Incubate the reaction mixture at the optimal temperature for the enzyme. At different time points, stop the reaction (e.g., by adding acid or a solvent) and analyze the formation of the product, 4-HPAA, using HPLC as described above.

  • Activity Calculation: The enzyme activity can be expressed as the rate of product formation (e.g., in µmol of 4-HPAA formed per minute per milligram of protein).

Conclusion

The microbial metabolism of this compound is a key process in the environmental fate of this compound and a source of potentially valuable biocatalysts. While the general pathway involving O-demethylation to 4-hydroxyphenylacetic acid and subsequent ring cleavage is well-established for related compounds, further research is needed to isolate and characterize the specific enzymes responsible for the initial demethylation of 4-MPAA. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricacies of this metabolic pathway, quantify degradation kinetics, and identify the key enzymatic players. Such studies will not only enhance our fundamental understanding of microbial metabolism but also pave the way for the development of novel biotechnological applications in bioremediation and biocatalysis.

References

4-Methoxyphenylacetic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Endogenous Metabolite 4-Methoxyphenylacetic Acid (4-MPAA), Its Origins, Physiological Significance, and Analytical Quantification

Abstract

This compound (4-MPAA), also known as homoanisic acid, is a human metabolite detected in various biological fluids, including urine, plasma, and cerebrospinal fluid.[1] Arising from a confluence of endogenous metabolic pathways, dietary precursor biotransformation, and gut microbiota activity, 4-MPAA is gaining attention within the scientific community. Its potential as a biomarker for disease states, particularly in oncology, warrants a detailed examination of its biochemical origins and physiological roles. This technical guide provides a comprehensive overview of 4-MPAA, consolidating current knowledge on its metabolic pathways, physiological concentrations, and detailed protocols for its accurate quantification in biological matrices. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate the role of 4-MPAA in human health and disease.

Introduction to this compound

This compound is a monocarboxylic acid characterized by a phenylacetic acid structure with a methoxy (B1213986) group at the para (4-) position.[2] It is an endogenous compound found in various human tissues and fluids, including the brain, cerebrospinal fluid, and urine.[1] The presence of 4-MPAA in the human metabolome is attributed to three primary sources: endogenous metabolism of catecholamines, biotransformation of dietary precursors, and microbial metabolism of aromatic compounds in the gut.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(4-methoxyphenyl)acetic acid[2]
Synonyms Homoanisic acid, p-Methoxyphenylacetic acid[2]
CAS Number 104-01-8[2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance Pale yellow or off-white colored flakes[2]
Melting Point 84-86 °C[3]
Water Solubility 6 g/L (20 °C)[3]

Biosynthesis and Metabolic Pathways of 4-MPAA

The origins of 4-MPAA in the human body are multifaceted, involving host and microbial metabolic activities. The primary pathways include the metabolism of catecholamines, the biotransformation of dietary compounds like anethole (B165797), and the breakdown of complex polyphenols and amino acids by the gut microbiota.

Endogenous Catecholamine Metabolism

4-MPAA is recognized as a 4-O-methylated metabolite of catecholamines.[1] The metabolism of catecholamines, such as dopamine (B1211576) and norepinephrine, involves a series of enzymatic reactions. Key enzymes in this process are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). While the direct pathway to 4-MPAA from common catecholamines is not fully detailed in the available literature, it is hypothesized to be a downstream product of intermediates in the catecholamine degradation cascade. The formation of related phenylacetic acids is a known outcome of this pathway.

Dietary Precursors

Certain dietary components serve as precursors to 4-MPAA. One notable example is anethole, a primary constituent of anise and fennel oils.[4] Following ingestion, anethole undergoes extensive metabolism. While the major urinary metabolite of trans-anethole in humans is 4-methoxyhippuric acid, other side-chain oxidation products are also formed.[5] 4-MPAA has been detected in human urine after the consumption of methyl chavicol (estragole), a compound structurally related to anethole.[6]

Gut Microbiota Metabolism

The gut microbiome plays a crucial role in the metabolism of complex dietary molecules that are otherwise indigestible by human enzymes. Gut bacteria can convert dietary polyphenols, flavonoids, and the amino acid tyrosine into various low-molecular-weight phenolic acids.[7][8] Specifically, certain species within the Eubacteriaceae family are known to produce 4-hydroxyphenylacetic acid (a related compound) from tyrosine.[7][9] It is plausible that subsequent methylation of such microbially-produced phenolic acids contributes to the body's pool of 4-MPAA.

Metabolic Pathways of this compound cluster_dietary Dietary Sources cluster_endogenous Endogenous Sources cluster_intermediates Metabolic Intermediates Anethole Anethole (from Anise, Fennel) SideChainOxidation Side-Chain Oxidation Products Anethole->SideChainOxidation Human Metabolism Polyphenols Polyphenols (from Fruits, Vegetables) PhenolicAcids Phenolic Acids (e.g., 4-HPAA) Polyphenols->PhenolicAcids Gut Microbiota Tyrosine Tyrosine (from Protein) Tyrosine->PhenolicAcids Gut Microbiota Catecholamines Catecholamines (e.g., Dopamine) CatecholamineIntermediates Degradation Intermediates Catecholamines->CatecholamineIntermediates MAO, COMT Metabolite This compound (4-MPAA) SideChainOxidation->Metabolite PhenolicAcids->Metabolite Methylation? CatecholamineIntermediates->Metabolite

Caption: Metabolic origins of this compound (4-MPAA).

Physiological and Pathological Significance

Emerging research points to the potential of 4-MPAA as a biomarker in different pathological conditions. Its concentrations in biological fluids may reflect underlying physiological or disease processes.

Biomarker for Non-Small Cell Lung Cancer (NSCLC)

Studies have identified 4-MPAA as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC).[10] It has been suggested that 4-MPAA may have a protective role in preventing the development of lung cancer, with high sensitivity and specificity values for discriminating between NSCLC patients and healthy controls.[10]

Association with Gut Dysbiosis and Metabolic Disorders

The production of phenylacetic acids is linked to the metabolic activity of the gut microbiota.[11] Altered levels of these metabolites, including the related 4-hydroxyphenylacetic acid (4-HPAA), have been associated with gut dysbiosis, small intestinal bacterial overgrowth (SIBO), and childhood obesity.[7][12] Downregulation of 4-HPAA, in particular, has been linked to the development of obesity in children, suggesting that these microbial metabolites may play a role in host energy metabolism.[7][12]

Quantitative Data of 4-MPAA in Human Biological Fluids

Accurate quantification of 4-MPAA is essential for its validation as a clinical biomarker. While extensive data for 4-MPAA is still being gathered, studies on related phenylacetic acids provide a reference for expected concentrations.

Table 2: Concentrations of Phenylacetic Acids in Human Biological Fluids

MetaboliteBiofluidConditionConcentration (Mean ± SD/SE)Reference(s)
Phenylacetic Acid (Total) PlasmaHealthy Controls459.1 ng/mL[13]
Phenylacetic Acid (Total) PlasmaDepressed Subjects327.64 ± 45.44 ng/mL (SE)[14]
Phenylacetic Acid (Total) Cerebrospinal FluidHealthy Controls41.6 ng/mL[13]
Homovanillic Acid (Free) PlasmaHealthy Volunteers10.9 ± 4.6 ng/mL (SD)[15]

Note: Data for this compound is limited. The values for related compounds are provided for context.

Experimental Protocols for Quantification

The accurate measurement of 4-MPAA in complex biological matrices like plasma, urine, and cerebrospinal fluid requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the methods of choice due to their sensitivity and specificity.

Sample Preparation

Proper sample preparation is critical to remove interfering substances such as proteins and phospholipids (B1166683) and to concentrate the analyte of interest.

Protocol 1: Protein Precipitation (for Plasma/Serum)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a suitable internal standard.

  • Add 300-400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[16][17]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[16]

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).[16]

Protocol 2: Liquid-Liquid Extraction (for Urine/Hydrolyzed Plasma)

  • To 0.5 mL of urine or hydrolyzed plasma, add an internal standard.

  • Acidify the sample to a low pH (e.g., with HCl) to protonate the carboxylic acid group of 4-MPAA.

  • Add an immiscible organic solvent such as benzene (B151609) or ethyl acetate.[14][17]

  • Vortex thoroughly to extract 4-MPAA into the organic layer.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a new tube.

  • The extract can be evaporated to dryness and reconstituted in the mobile phase for analysis.

UPLC-MS/MS Analysis

This is a highly sensitive and specific method for quantifying metabolites.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[18]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) or QTOF.[18]

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

Method Parameters:

  • Mobile Phase A: Water with 0.1% formic acid.[19]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[19]

  • Flow Rate: 0.4 mL/min.[18]

  • Gradient: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) and ramp up to a high percentage of organic phase (e.g., 98% B) to elute the analyte.

  • Injection Volume: 2-10 µL.[18]

  • Column Temperature: 40-45 °C.[17][18]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-MPAA and the internal standard must be optimized.

HPLC with Electrochemical Detection (HPLC-ECD)

This method is well-suited for the analysis of electrochemically active compounds like phenolic acids.

Instrumentation:

  • HPLC System: Standard HPLC with a pump and autosampler.

  • Column: Reversed-phase C18 column.

  • Detector: Electrochemical detector with a glassy carbon electrode.

Method Parameters:

  • Mobile Phase: An aqueous buffer (e.g., potassium phosphate) with an organic modifier like acetonitrile or methanol, adjusted to an acidic pH (e.g., 3.0).[20]

  • Flow Rate: 0.7-1.0 mL/min.[20][21]

  • Column Temperature: Can be elevated (e.g., 35-65 °C) to improve peak shape and reduce run time.[20][21]

  • Detection: The oxidation potential should be optimized for 4-MPAA, likely in the range of +0.60 to +0.85 V versus an Ag/AgCl reference electrode.[20]

Analytical Workflow for 4-MPAA Quantification Sample Biological Sample (Plasma, Urine, CSF) Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation Add Internal Standard Analysis UPLC-MS/MS or HPLC-ECD Analysis Preparation->Analysis Inject Extract Data Data Acquisition (Chromatogram) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: General workflow for the analysis of 4-MPAA in biological samples.

Conclusion and Future Directions

This compound is an intriguing human metabolite with diverse origins spanning endogenous biochemistry, diet, and microbial activity. Its association with significant pathologies, such as non-small cell lung cancer, highlights its potential as a valuable biomarker for early diagnosis and prognosis. However, further research is required to fully elucidate its precise metabolic pathways and to establish definitive concentration ranges in both healthy and diseased populations. The detailed analytical protocols provided in this guide offer a robust framework for researchers to accurately quantify 4-MPAA, facilitating further investigation into its clinical relevance. Future studies should focus on large-scale clinical validation of 4-MPAA as a biomarker, exploring its functional roles in cellular processes, and understanding the complex interplay between diet, the gut microbiome, and host metabolism in regulating its systemic levels.

References

Spectroscopic Data of 4-Methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxyphenylacetic acid (also known as homoanisic acid) is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its chemical structure consists of a phenylacetic acid backbone substituted with a methoxy (B1213986) group at the para-position. The precise characterization of this compound is crucial for quality control and research purposes. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in its identification and analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H NMR spectrum gives insights into the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was recorded on a 500 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
7.21d2HAr-H (ortho to CH₂COOH)
6.88d2HAr-H (ortho to OCH₃)
3.80s3H-OCH₃
3.60s2H-CH₂-
11.5 (approx.)br s1H-COOH

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) [ppm]Assignment
178.5C=O (Carboxylic Acid)
158.8Ar-C (para to CH₂COOH)
130.4Ar-CH (ortho to CH₂COOH)
126.0Ar-C (ipso to CH₂COOH)
114.2Ar-CH (ortho to OCH₃)
55.2-OCH₃
40.5-CH₂-
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically represented as a plot of transmittance versus wavenumber (cm⁻¹).

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3000-2850C-H stretchAlkyl, Aromatic
1700C=O stretchCarboxylic Acid
1610, 1510C=C stretchAromatic Ring
1245C-O stretchAryl Ether
1180C-O stretchCarboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
16665[M]⁺ (Molecular Ion)
121100[M - COOH]⁺
9115[C₇H₇]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

¹³C NMR Acquisition:

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount (approx. 5 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

  • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • A background spectrum of the clean, empty sample compartment should be acquired prior to running the sample spectrum.

Mass Spectrometry

Sample Introduction:

  • A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

Data Acquisition (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or Mass Spectrometer with a direct insertion probe.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure Compound (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ThinFilm Prepare Thin Film or KBr Pellet Sample->ThinFilm MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectroscopy ThinFilm->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Interpret Spectra (Assign Peaks, Determine Structure) ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Solubility of 4-Methoxyphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Methoxyphenylacetic acid (4-MPAA) in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various other chemical processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in their practical applications.

Executive Summary

This compound is a monocarboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] Its solubility is a fundamental physical property that dictates its handling, reaction conditions, purification, and formulation. This guide offers a compilation of solubility data from various sources, alongside standardized methodologies for its experimental determination, to support research and development activities.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following tables summarize the available quantitative data to facilitate solvent selection and process optimization.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolubility (g/L)
Methanol690.36[3]
N,N-Dimethylformamide (DMF)1067.45[3]
Dimethyl sulfoxide (B87167) (DMSO)899.13[3]
2-Methoxyethanol822.25[3]
N,N-Dimethylacetamide (DMAc)691.42[3]
Ethanol567.64[3]
Isopropanol518.47[3]
1,4-Dioxane487.61[3]
Tetrahydrofuran (THF)482.2[3]
2-Ethoxyethanol443.94[3]
Propylene Glycol439.65[3]
Ethylene Glycol418.93[3]
n-Propanol365.58[3]
Acetone336.35[3]
Transcutol333.12[3]
sec-Butanol249.62[3]
n-Butanol245.66[3]
Acetonitrile235.89[3]
Acetic Acid216.25[3]
N-Methyl-2-pyrrolidone (NMP)221.5[3]
Isobutanol197.75[3]
2-Butanone191.48[3]
Methyl Acetate180.75[3]
n-Pentanol149.75[3]
Isopentanol140.18[3]
Cyclohexanone129.71[3]
Ethyl Acetate118.26[3]
Ethyl Formate109.22[3]
Chloroform100.28[3]
n-Hexanol97.77[3]
Dichloromethane85.03[3]
1,2-Dichloroethane79.61[3]
Toluene58.1[3]
n-Propyl Acetate46.63[3]
Isopropyl Acetate46.1[3]
n-Octanol40.38[3]
n-Butyl Acetate32.63[3]
Water26.15[3]
n-Pentyl Acetate21.06[3]
Tetrachloromethane15.05[3]
n-Hexane3.29[3]
Cyclohexane2.93[3]
n-Heptane2.67[3]

Note: The significant variation in solubility across different solvents highlights the importance of solvent polarity and hydrogen bonding capabilities.

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for the experimental determination of the solubility of this compound.

Isothermal Saturation Method (Shake-Flask)

This is a widely recognized and reliable method for determining thermodynamic solubility.

Principle: A supersaturated solution of the compound in the solvent of interest is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the clear supernatant is then determined.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Vials or flasks with secure closures

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

  • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

  • Analyze the concentration of this compound in the diluted filtrate using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

Gravimetric Method

This method is a straightforward approach for determining solubility without the need for spectroscopic instrumentation.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

  • This compound (solid)

  • Selected organic solvent

  • Temperature-controlled environment

  • Vials or flasks

  • Filtration apparatus

  • Evaporating dish or pre-weighed vial

  • Analytical balance

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in the Isothermal Saturation Method (steps 1-4).

  • Carefully filter a known volume of the saturated supernatant to remove all undissolved solids.

  • Transfer a precise volume of the clear filtrate to a pre-weighed evaporating dish.

  • Gently evaporate the solvent in a fume hood or using a rotary evaporator.

  • Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (Melting Point: 84-86 °C) to remove any residual solvent.[2][4]

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • The difference between the final mass and the initial mass of the evaporating dish is the mass of the dissolved this compound.

  • Calculate the solubility in g/L by dividing the mass of the residue by the volume of the filtrate used.

Visualizations

The following diagrams illustrate the logical workflow for selecting a solubility determination method and the experimental process itself.

G cluster_0 Method Selection Workflow start Start: Need to Determine Solubility of 4-MPAA instrument_avail Is Spectroscopic Instrumentation Available? (HPLC, UV-Vis) start->instrument_avail isothermal Select Isothermal Saturation Method instrument_avail->isothermal Yes gravimetric Select Gravimetric Method instrument_avail->gravimetric No end_point Proceed to Experimentation isothermal->end_point gravimetric->end_point

Caption: Decision workflow for selecting a solubility determination method.

G cluster_1 Isothermal Saturation Experimental Workflow prep 1. Prepare Supersaturated Solution (Excess 4-MPAA in Solvent) agitate 2. Agitate at Constant Temperature (e.g., 24-72h at 25°C) prep->agitate settle 3. Allow Excess Solid to Settle agitate->settle sample 4. Withdraw and Filter Supernatant settle->sample analyze 5. Analyze Filtrate Concentration (HPLC or UV-Vis) sample->analyze calculate 6. Calculate Solubility analyze->calculate

Caption: Step-by-step workflow for the Isothermal Saturation Method.

Conclusion

This technical guide provides essential quantitative data and detailed experimental protocols for determining the solubility of this compound in a wide array of organic solvents. The presented information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions in experimental design, process development, and formulation. The significant differences in solubility underscore the necessity of empirical determination for specific solvent systems and conditions.

References

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Methoxyphenylacetic acid, a compound of interest in pharmaceutical and organic synthesis. By examining its three-dimensional arrangement in the solid state, researchers can gain crucial insights into its physicochemical properties, polymorphism, and potential for intermolecular interactions—key factors in drug design and development. This document summarizes the crystallographic data, details the experimental protocols for its determination, and visualizes the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, and its key crystallographic parameters are summarized in the table below. This data is essential for computational modeling, understanding packing efficiency, and predicting physical properties.

ParameterValue
Empirical Formula C₉H₁₀O₃
Formula Weight 166.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a16.268 (15) Å
b5.858 (5) Å
c9.157 (8) Å
α90°
β95.24 (2)°
γ90°
Volume 868.9 (13) ų
Z (Molecules per unit cell) 4
Calculated Density 1.270 Mg/m³
Radiation Type MoKα
Wavelength 0.71073 Å
Temperature 293(2) K
Final R-factor 0.0620

Note: Atomic coordinates, bond lengths, and angles are not publicly available in the searched databases. The data presented is based on the publication by Sharma et al.

Molecular and Crystal Packing Analysis

The crystal structure of this compound reveals significant intermolecular interactions that dictate its packing arrangement. The primary interaction is a classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This results in the formation of a centrosymmetric R²₂(8) ring motif.

Furthermore, weaker C-H···O hydrogen bonds are observed, which link these dimeric units into a more extended three-dimensional network. The interplay of these hydrogen bonds is crucial for the stability and the observed crystalline form of the acid.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental steps, from crystal growth to data analysis.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation method.

  • Dissolution: this compound was dissolved in toluene.

  • Evaporation: The solution was allowed to evaporate slowly at room temperature over a period of several days.

  • Crystal Formation: This process yielded well-defined, single crystals of the compound.

X-ray Data Collection and Structure Refinement

The crystallographic data were collected using a single-crystal X-ray diffractometer.

  • Data Collection: A suitable crystal was mounted, and X-ray diffraction data were collected at a controlled temperature (293 K) using Molybdenum radiation.

  • Structure Solution: The crystal structure was solved using direct methods with the SHELXS software package. This initial step provides a preliminary model of the molecular structure.

  • Structure Refinement: The structural model was then refined using full-matrix least-squares on F² with the SHELXL software package. This iterative process optimizes the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final R-factor of 0.0620 indicates a good quality of the final structural model.

Workflow for Crystal Structure Analysis

The logical flow from obtaining the compound to the final structural analysis is depicted in the following diagram.

Crystal_Structure_Analysis_Workflow Workflow for this compound Crystal Structure Analysis cluster_synthesis Material Preparation cluster_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Compound This compound Dissolution Dissolution in Toluene Compound->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation SingleCrystal Single Crystal Formation Evaporation->SingleCrystal DataCollection Data Collection (Single-Crystal XRD) SingleCrystal->DataCollection StructureSolution Structure Solution (Direct Methods - SHELXS) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least-Squares - SHELXL) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure and Data StructureRefinement->FinalStructure

Caption: Workflow of this compound Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure of this compound. For drug development professionals, this information is paramount for understanding solid-state properties that can influence bioavailability, stability, and formulation of active pharmaceutical ingredients. Further computational studies, such as Hirshfeld surface analysis and energy framework calculations, can build upon this structural knowledge to provide deeper insights into the intermolecular forces governing the crystal packing.

The Discovery and Synthetic History of 4-Methoxyphenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenylacetic acid, also known as homoanisic acid, is a significant organic compound with a rich history intertwined with the development of synthetic organic chemistry. This technical guide provides an in-depth exploration of its discovery, historical context, and key synthetic methodologies. It serves as a comprehensive resource for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways. While its exact initial synthesis remains to be pinpointed to a singular discovery, its emergence is closely linked to the advancement of reactions capable of producing arylacetic acids in the early 20th century. This document elucidates the most prominent of these methods, providing a practical and historical foundation for its continued application in pharmaceuticals, agrochemicals, and materials science.

Introduction

This compound (4-MPAA) is a carboxylic acid featuring a phenylacetic acid backbone substituted with a methoxy (B1213986) group at the para position.[1] Its utility as a versatile intermediate is well-established, finding application in the synthesis of pharmaceuticals, such as the new generation antidepressant Venlafaxine, and isoflavone (B191592) derivatives with cardiovascular benefits.[2] The presence of both a reactive carboxylic acid group and a methoxy-substituted aromatic ring allows for a wide range of chemical transformations, making it a valuable building block in modern organic synthesis. This guide delves into the historical context of its availability and details the key synthetic routes that have been developed for its preparation.

Historical Context and Discovery

While a definitive first synthesis of this compound is not prominently documented, its history is rooted in the broader exploration of phenylacetic acid derivatives and the development of synthetic methodologies in the late 19th and early 20th centuries. The related compound, p-anisic acid (4-methoxybenzoic acid), was first synthesized in 1841 by Auguste Cahours through the oxidation of anethole. This early work on related methoxy-substituted aromatic compounds laid the groundwork for the eventual synthesis of their phenylacetic acid homologues.

The development of reactions such as the Willgerodt-Kindler reaction, first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler, provided a viable pathway to arylacetic acids from aryl alkyl ketones. This reaction, along with the development of methods for the hydrolysis of benzyl (B1604629) cyanides, made compounds like this compound accessible for study and further chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and application in synthetic protocols.

PropertyValue
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance Pale yellow or off-white colored flakes
Melting Point 85-87 °C
Boiling Point 140 °C at 3 mmHg
Solubility in Water 18 mg/mL
pKa 4.12 (Predicted)

Key Synthetic Methodologies

Several reliable methods have been established for the synthesis of this compound. This section provides detailed experimental protocols for three prominent routes.

Willgerodt-Kindler Reaction of 4-Methoxyacetophenone

This reaction is a classic method for converting aryl alkyl ketones to the corresponding carboxylic acids. The reaction proceeds via a thioamide intermediate which is subsequently hydrolyzed.

Step 1: Synthesis of 4-Methoxyphenylacetothiomorpholide

  • In a round-bottom flask equipped with a reflux condenser, combine 42 g of 4-methoxyacetophenone, 13.5 g of sulfur, and 30 mL of morpholine.

  • Heat the mixture to reflux and maintain for 5 hours.

  • Pour the hot reaction mixture slowly into a beaker of water, allowing the product to crystallize.

  • Collect the crude yellow solid by filtration, grind it thoroughly with water in a mortar and pestle, and filter again.

  • Dry the solid in air to yield crude 4-methoxyphenylacetothiomorpholide. The reported yield of the crude product is approximately 68 g. For purification, the crude product can be recrystallized from dilute methanol.

Step 2: Hydrolysis to this compound

  • To a solution of 10% alcoholic sodium hydroxide (B78521) (400 mL), add 50 g of the crude 4-methoxyphenylacetothiomorpholide.

  • Heat the mixture to reflux and maintain for 10 hours.

  • Distill off the majority of the alcohol.

  • To the residue, add 100 mL of water and then strongly acidify with concentrated hydrochloric acid.

  • Cool the mixture and extract the product with diethyl ether (3 x 150 mL).

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting crude this compound can be recrystallized from water or dilute alcohol to yield the pure product.

Willgerodt_Kindler_Reaction start 4-Methoxyacetophenone intermediate 4-Methoxyphenylacetothiomorpholide start->intermediate Reflux reagents1 Sulfur, Morpholine reagents1->intermediate product This compound intermediate->product Hydrolysis reagents2 Alcoholic NaOH, then HCl reagents2->product

Caption: Willgerodt-Kindler synthesis of this compound.
Oxidation of 4-Methoxyphenethyl Alcohol

This method provides a high-yield route to this compound through the oxidation of the corresponding alcohol.

  • In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and two addition funnels, charge 6.09 g (40 mmol) of 4-methoxyphenethyl alcohol, 0.436 g (2.8 mmol) of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy free radical), 200 mL of acetonitrile, and 150 mL of 0.67 M sodium phosphate (B84403) buffer (pH 6.7).[3]

  • Prepare a solution of sodium chlorite (B76162) by dissolving 9.14 g (80.0 mmol) of 80% NaClO₂ in 40 mL of water.[3]

  • Prepare a dilute solution of sodium hypochlorite (B82951) by diluting 1.06 mL of household bleach (5.25% NaOCl) with 19 mL of water.[3]

  • Heat the reaction mixture to 35°C with stirring. Add approximately 20% of the sodium chlorite solution followed by 20% of the dilute bleach solution.[3]

  • Simultaneously add the remaining portions of both the sodium chlorite and bleach solutions over 2 hours.[3]

  • Stir the mixture at 35°C for 6-10 hours, monitoring the reaction for completion.[3]

  • Cool the reaction mixture to 25°C, add 300 mL of water, and adjust the pH to 8.0 with 2.0 N NaOH.[3]

  • Pour the mixture into an ice-cold sodium sulfite (B76179) solution (12.2 g in 200 mL of water).[3]

  • After stirring for 30 minutes, add 200 mL of methyl t-butyl ether (MTBE) and stir for 15 minutes. Separate and discard the organic layer.[3]

  • Add another 100 mL of MTBE and acidify the rapidly stirred mixture to pH 3-4 with 2.0 N HCl.[3]

  • Separate the organic layer and extract the aqueous layer with two 100-mL portions of MTBE.[3]

  • Combine the organic phases, wash with water and brine, and concentrate to yield this compound as a colorless solid (reported yield: 93-94%).[3]

Oxidation_Reaction start 4-Methoxyphenethyl Alcohol product This compound start->product Oxidation reagents TEMPO, NaClO₂, NaOCl reagents->product

Caption: Oxidation of 4-methoxyphenethyl alcohol.
Hydrolysis of 4-Methoxybenzyl Cyanide

The hydrolysis of the corresponding nitrile is a common and effective method for the preparation of carboxylic acids.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 60.0 g (408 mmol) of 4-methoxybenzyl cyanide, 80.0 g (2.0 mol) of sodium hydroxide, 300 mL of water, and 60 mL of ethanol.[4]

  • Heat the reaction mixture to reflux and maintain until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and adjust the pH to be acidic using a suitable acid (e.g., concentrated HCl).

  • Add water to the mixture and stir to induce crystallization.

  • Collect the solid product by filtration, wash with water, and dry to obtain this compound. The reported yield is 87.1%.[4]

Hydrolysis_Reaction start 4-Methoxybenzyl Cyanide product This compound start->product Hydrolysis reagents NaOH, H₂O, Ethanol reagents->product

Caption: Hydrolysis of 4-methoxybenzyl cyanide.

Biological Activity and Signaling Pathways

This compound is recognized as a naturally occurring plant auxin, a class of phytohormones that regulate various aspects of plant growth and development.[5] While its auxin activity is generally considered to be lower than that of indole-3-acetic acid (IAA), it is often found in higher concentrations in plant tissues. It has been shown to induce the expression of auxin-responsive genes, suggesting that it likely acts through the established auxin signaling pathway.[6]

This pathway involves the binding of auxin to TIR1/AFB receptor proteins, which then target Aux/IAA transcriptional repressors for degradation via the ubiquitin-proteasome system. The degradation of these repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the transcription of auxin-responsive genes.

Auxin_Signaling_Pathway MPAA This compound (Auxin) TIR1_AFB TIR1/AFB Receptor MPAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation Ubiquitin Ubiquitin-Proteasome System Aux_IAA->Ubiquitin Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates

Caption: Generalized auxin signaling pathway involving 4-MPAA.

Conclusion

This compound stands as a testament to the evolution of synthetic organic chemistry. From its likely origins in the early 20th century through the application of newly developed synthetic methods, it has become a readily accessible and highly valuable intermediate. The detailed synthetic protocols and workflows provided in this guide offer a practical resource for its preparation, while the exploration of its biological role as a plant auxin highlights its significance beyond the synthetic laboratory. This comprehensive overview of its discovery, history, and synthesis is intended to support and inspire further research and application of this versatile molecule in science and industry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methoxyphenylacetic Acid from 4-Methoxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of 4-methoxyphenylacetic acid via the hydrolysis of 4-methoxybenzyl cyanide. Both acidic and basic hydrolysis methods are presented, offering researchers flexibility based on available reagents and equipment. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on clear, reproducible methodologies. Quantitative data from representative procedures are summarized for easy comparison, and a graphical workflow is provided to illustrate the synthetic process.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. A common and effective method for its preparation is the hydrolysis of the corresponding nitrile, 4-methoxybenzyl cyanide. This transformation can be achieved under either acidic or basic conditions, with each method possessing distinct advantages and considerations. This application note outlines detailed procedures for both approaches, enabling researchers to select the most suitable method for their specific needs.

Experimental Overview

The synthesis of this compound from 4-methoxybenzyl cyanide involves the hydrolysis of the nitrile functional group to a carboxylic acid. This can be catalyzed by either a strong acid or a strong base.

Acidic Hydrolysis: The nitrile is heated in the presence of a strong acid, such as sulfuric acid, which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water.

Basic Hydrolysis: The nitrile is treated with a strong base, such as sodium hydroxide (B78521), where the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

Following the hydrolysis reaction, a work-up procedure involving neutralization, extraction, and purification is necessary to isolate the final product.

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reaction Hydrolysis cluster_workup Work-up cluster_product Final Product start 4-Methoxybenzyl Cyanide acid_hydrolysis Acidic Hydrolysis (e.g., H₂SO₄, H₂O) start->acid_hydrolysis Option 1 base_hydrolysis Basic Hydrolysis (e.g., NaOH, H₂O/EtOH) start->base_hydrolysis Option 2 neutralization Neutralization/ Acidification acid_hydrolysis->neutralization base_hydrolysis->neutralization extraction Extraction neutralization->extraction purification Purification (Crystallization/Distillation) extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the acidic and basic hydrolysis protocols.

Table 1: Basic Hydrolysis of 4-Methoxybenzyl Cyanide

ParameterValueReference
Starting Material4-Methoxybenzyl Cyanide (60.0 g, 408 mmol)[1]
ReagentsSodium Hydroxide (80.0 g, 2.0 mol)[1]
SolventWater (300 mL), Ethanol (60 mL)[1]
Reaction ConditionReflux[1]
Product Yield59.0 g[1]
Molar Yield87.1%[1]
Product FormYellowish-white solid[1]

Table 2: Acidic Hydrolysis of Benzyl (B1604629) Cyanide (Adaptable Protocol)

ParameterValueReference
Starting MaterialBenzyl Cyanide (700 g, 6 moles)[2]
ReagentsSulfuric Acid (commercial, 840 cc)[2]
SolventWater (1150 cc)[2]
Reaction ConditionReflux with stirring for 3 hours[2]
Product Yield (after distillation)630 g[2]
Molar Yield~80% (accounting for recovered starting material)[2]
Product Puritym.p. 76-76.5 °C[2]

Note: The data in Table 2 is for the hydrolysis of benzyl cyanide and serves as a reference for the adaptable protocol for 4-methoxybenzyl cyanide.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyanide compounds are highly toxic. Handle with extreme care and have an appropriate quench solution and emergency plan in place.

Protocol 1: Basic Hydrolysis of 4-Methoxybenzyl Cyanide

This protocol is adapted from a procedure with a reported yield of 87.1%.[1]

Materials:

  • 4-Methoxybenzyl cyanide

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or mechanical stirrer)

  • Heating mantle

  • pH paper or pH meter

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a stirrer, add 60.0 g (408 mmol) of 4-methoxybenzyl cyanide, 300 mL of water, and 60 mL of ethanol.

  • While stirring, carefully add 80.0 g (2.0 mol) of sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is acidic. This will precipitate the this compound.

  • Stir the mixture to encourage crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with cold water to remove any inorganic salts.

  • Dry the product to obtain a yellowish-white solid of this compound (Expected yield: ~59.0 g, 87.1%).[1]

Protocol 2: Acidic Hydrolysis of 4-Methoxybenzyl Cyanide

This protocol is an adaptation of a well-established procedure for the hydrolysis of benzyl cyanide.[2]

Materials:

  • 4-Methoxybenzyl cyanide

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (mechanical stirrer is recommended)

  • Heating mantle

  • Large beaker

  • Buchner funnel and filter flask

  • Filter paper

  • Distillation apparatus (for purification, if necessary)

Procedure:

  • In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 115 mL of water, and then slowly add 84 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • To this diluted sulfuric acid solution, add 70 g of 4-methoxybenzyl cyanide.

  • Heat the mixture to reflux with vigorous stirring for approximately 3 hours.[2]

  • After the reaction is complete, cool the mixture slightly and pour it into 200 mL of cold water with stirring to prevent the formation of a solid cake.

  • Filter the precipitated crude this compound.

  • Wash the crude product several times with hot water by decantation. Upon cooling, the washings may deposit more product, which should be collected.

  • For further purification, the crude product can be recrystallized from water or an appropriate organic solvent, or distilled under reduced pressure.

Conclusion

Both acidic and basic hydrolysis are effective methods for the synthesis of this compound from 4-methoxybenzyl cyanide. The choice of method may depend on the desired purity, scale of the reaction, and available laboratory resources. The basic hydrolysis protocol offers a high reported yield, while the acidic hydrolysis is a robust and well-documented procedure. Researchers should carefully consider the safety precautions, particularly when working with cyanide compounds.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methoxyphenylacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2] It serves as a key building block in the production of drugs such as Dextromethorphan and Puerarin.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the hydrolysis of 4-methoxyphenylacetonitrile (B141487). This method is known for its high yield and straightforward procedure.[3]

Reaction Scheme

The synthesis proceeds through the basic hydrolysis of a nitrile to a carboxylate salt, followed by acidification to yield the carboxylic acid.

Step 1: Hydrolysis 4-Methoxyphenylacetonitrile + NaOH + H₂O/Ethanol → Sodium 4-methoxyphenylacetate (B8689602) + NH₃

Step 2: Acidification Sodium 4-methoxyphenylacetate + HCl → this compound + NaCl

Experimental Protocol

A common and efficient method for the synthesis of this compound is the hydrolysis of 4-methoxyphenylacetonitrile.[3][4]

Materials and Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • 4-Methoxyphenylacetonitrile

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 60.0 g (0.408 mol) of 4-methoxyphenylacetonitrile, 80.0 g (2.0 mol) of sodium hydroxide, 300 mL of deionized water, and 60 mL of ethanol.[3]

  • Hydrolysis: Heat the mixture to reflux with constant stirring. Continue refluxing until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the product to precipitate.[3]

  • Crystallization and Filtration: Add water to the flask and stir to induce crystallization. Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.[3]

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining impurities. Dry the product, a yellowish-white solid, in a desiccator or a vacuum oven at a low temperature (45-50 °C) to a constant weight.[3][5]

Alternative Synthesis Route: Willgerodt-Kindler Reaction

An alternative pathway for synthesizing this compound is the Willgerodt-Kindler reaction, which utilizes 4-methoxyacetophenone as the starting material.[6][7] This reaction involves heating the ketone with sulfur and an amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[7][8] While this method is also effective, it involves multiple steps and the use of sulfur and morpholine.[9]

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of 4-methoxyphenylacetonitrile.

ParameterValueReference
Reactants
4-Methoxyphenylacetonitrile60.0 g (0.408 mol)[3]
Sodium Hydroxide80.0 g (2.0 mol)[3]
Water300 mL[3]
Ethanol60 mL[3]
Product
This compound59.0 g[3]
Reaction Conditions
TemperatureReflux[3]
Results
Theoretical Yield~67.8 g
Actual Yield59.0 g[3]
Percent Yield87.1%[3]
AppearanceYellowish-white solid[3]
Melting Point85-87 °C

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1. Combine Reactants: - 4-Methoxyphenylacetonitrile - Sodium Hydroxide - Water - Ethanol reflux 2. Heat to Reflux reagents->reflux Stirring cool 3. Cool to Room Temperature reflux->cool acidify 4. Acidify with HCl (pH 2-3) cool->acidify crystallize 5. Induce Crystallization acidify->crystallize filter 6. Vacuum Filtration crystallize->filter wash 7. Wash with Cold Water filter->wash dry 8. Dry the Product wash->dry product Final Product: This compound dry->product

Caption: Synthesis workflow for this compound.

Reaction Mechanism Overview

Reaction_Mechanism Simplified Reaction Mechanism Start 4-Methoxyphenylacetonitrile Intermediate1 Nitrile Hydrolysis (NaOH, H₂O/EtOH, Reflux) Start->Intermediate1 Intermediate2 Sodium 4-methoxyphenylacetate Intermediate1->Intermediate2 Intermediate3 Protonation (HCl) Intermediate2->Intermediate3 End This compound Intermediate3->End

Caption: Simplified reaction mechanism overview.

Safety Precautions

  • Handle sodium hydroxide and concentrated hydrochloric acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; keep it away from open flames and ignition sources.

  • 4-Methoxyphenylacetonitrile is toxic and should be handled with care.

Conclusion

The described protocol for the synthesis of this compound via the hydrolysis of 4-methoxyphenylacetonitrile is a reliable and high-yielding method suitable for laboratory-scale production. The procedure is straightforward, and the product can be obtained in good purity with standard laboratory equipment.

References

Application Notes and Protocols for the Esterification of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 4-methoxyphenylacetic acid, a key intermediate in the preparation of pharmaceuticals and other bioactive molecules. The following sections describe two primary methods for esterification: the classic Fischer-Speier esterification and the milder Steglich esterification using a carbodiimide (B86325) coupling agent.

Introduction

This compound is a versatile building block in organic synthesis. Its conversion to various esters is a common requirement in drug discovery and development, as the ester moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This document outlines reliable procedures for the preparation of methyl, ethyl, and benzyl (B1604629) esters of this compound, providing comparative data and detailed experimental workflows.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the esterification of this compound using different methods. This data is intended to provide a comparative overview to aid in method selection.

Ester ProductMethodAlcoholCatalyst/ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl 4-methoxyphenylacetate (B8689602)Fischer EsterificationMethanolH₂SO₄ (catalytic)Methanol4 - 6Reflux (~65)> 90
Ethyl 4-methoxyphenylacetateFischer EsterificationEthanolH₂SO₄ (catalytic)Ethanol4 - 6Reflux (~78)> 90
Benzyl 4-methoxyphenylacetateSteglich EsterificationBenzyl AlcoholDCC, DMAPDichloromethane (B109758)12 - 18Room Temperature~85

Table 1: Comparative Data for the Esterification of this compound. Yields are based on literature precedents and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl and ethyl 4-methoxyphenylacetate via acid-catalyzed esterification.[1][2] The reaction relies on using a large excess of the alcohol as the solvent to drive the equilibrium towards the ester product.[3]

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents, also serving as the solvent).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. The temperature will depend on the boiling point of the alcohol used (Methanol: ~65°C, Ethanol: ~78°C). Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • The product can be further purified by vacuum distillation if necessary.

Expected Product Characterization:

  • Methyl 4-methoxyphenylacetate:

    • Appearance: Colorless liquid.[4]

    • Boiling Point: 158 °C/19 mmHg.[5]

    • Density: 1.135 g/mL at 25 °C.[5]

    • Refractive index (n20/D): 1.516.[5]

  • Ethyl 4-methoxyphenylacetate:

    • Appearance: Colorless liquid.

    • Molecular Formula: C₁₁H₁₄O₃.[6]

    • Molecular Weight: 194.23 g/mol .[6]

Protocol 2: Steglich Esterification of this compound

This method is particularly useful for synthesizing esters of more complex or acid-sensitive alcohols, such as benzyl alcohol.[7] It proceeds under mild, neutral conditions at room temperature.[2][8]

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzyl alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq). Dissolve the components in anhydrous dichloromethane.

  • DCC Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure benzyl 4-methoxyphenylacetate.

Expected Product Characterization:

  • Benzyl 4-methoxyphenylacetate:

    • Appearance: Expected to be a colorless to pale yellow oil or solid.

    • Based on the synthesis of a similar compound, N-(4-methoxybenzyl)oleamide, a yield of around 88% can be anticipated.[9]

Visualizations

Fischer Esterification Workflow

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation reactants This compound + Alcohol (excess) catalyst H₂SO₄ (cat.) reflux Reflux catalyst->reflux evaporation Evaporate Excess Alcohol reflux->evaporation extraction Dissolve in Ether/EtOAc Wash with H₂O, NaHCO₃, Brine evaporation->extraction drying Dry with Na₂SO₄ extraction->drying filtration Filter Drying Agent drying->filtration concentration Concentrate in vacuo filtration->concentration purification Purify (Distillation) concentration->purification product product purification->product Final Product

Caption: Workflow for Fischer Esterification.

Steglich Esterification Signaling Pathway

Steglich_Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis Catalysis cluster_coupling Ester Formation acid This compound o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea dcc DCC dcc->o_acylisourea dcu Dicyclohexylurea (DCU) dcc->dcu by-product active_ester N-Acylpyridinium Salt (Active Ester) o_acylisourea->active_ester dmap DMAP dmap->active_ester ester Ester Product active_ester->ester alcohol Alcohol (e.g., Benzyl Alcohol) alcohol->ester final_product Final Ester ester->final_product Purification

Caption: Steglich Esterification Reaction Pathway.

References

Application Notes and Protocols: 4-Methoxyphenylacetic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetic acid, also known as homoanisic acid, is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, featuring a reactive carboxylic acid group and an electron-rich methoxy-substituted phenyl ring, allows for a diverse range of chemical transformations.[1] This unique structure makes it an important intermediate in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs), fragrances, and advanced materials.[1] This document provides detailed application notes and experimental protocols for several key transformations utilizing this compound as a starting material.

Key Applications and Synthetic Transformations

This compound serves as a crucial precursor in the synthesis of various pharmaceuticals, including the antidepressant venlafaxine, the cardiovascular drug Gegenin, and the cough suppressant dextromethorphan.[2][3][4] Its derivatives are also explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[5] The primary reactions involving this compound include:

  • Esterification: The carboxylic acid moiety readily undergoes esterification with various alcohols to produce the corresponding esters, which are often valuable intermediates or final products in the fragrance and pharmaceutical industries.

  • Amidation: Reaction with amines leads to the formation of amides, a fundamental transformation in the synthesis of many biologically active compounds.

  • Perkin Reaction: This reaction with aromatic aldehydes yields α,β-unsaturated carboxylic acids, which are important precursors for a variety of complex molecules.[6]

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol, providing another key functional group for further synthetic modifications.

Data Presentation: Summary of Key Reactions

The following tables summarize the quantitative data for the key synthetic transformations of this compound described in the protocols below.

Reaction Product Reagents and Conditions Yield (%) Melting Point (°C) Spectroscopic Data Highlights
Esterification Methyl 4-methoxyphenylacetate (B8689602)Methanol (B129727), H₂SO₄ (cat.), Reflux~90%N/A (Liquid)¹H NMR: δ 3.69 (s, 3H, -COOCH₃), 3.79 (s, 3H, -OCH₃)
Amidation N-Benzyl-2-(4-methoxyphenyl)acetamideBenzylamine (B48309), Toluene (B28343), Reflux92%118-120¹H NMR (DMSO-d₆): δ 3.38 (s, 2H), 3.70 (s, 3H), 4.25 (d, 2H), 7.20-7.35 (m, 5H), 8.45 (t, 1H)
Perkin Reaction α-(4-Methoxyphenyl)-4-methoxycinnamic acid4-Methoxybenzaldehyde, Acetic anhydride (B1165640), Sodium acetate (B1210297), 160°C~70%198-199¹H NMR (CDCl₃): δ 2.32 (s, 3H), 3.72 (s, 3H), 6.4 (d, 1H), 7.72 (d, 1H)
Reduction 2-(4-Methoxyphenyl)ethanolLithium aluminum hydride (LiAlH₄), Dry THF, 0°C to RT>90%N/A (Liquid)¹H NMR: δ 2.85 (t, 2H), 3.75 (t, 2H), 3.80 (s, 3H)

Experimental Protocols

Protocol 1: Fischer Esterification - Synthesis of Methyl 4-methoxyphenylacetate

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials:

  • This compound (10.0 g, 60.2 mmol)

  • Methanol (100 mL)

  • Concentrated Sulfuric Acid (2 mL)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663)

  • Diethyl ether

  • Round-bottom flask (250 mL), reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add this compound and methanol.

  • Slowly add concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation under reduced pressure to yield methyl 4-methoxyphenylacetate as a colorless oil.

Protocol 2: Amide Synthesis - Preparation of N-Benzyl-2-(4-methoxyphenyl)acetamide

This protocol details the direct amidation of this compound with benzylamine.

Materials:

  • This compound (0.333 g, 2.0 mmol)

  • Benzylamine (0.22 mL, 2.0 mmol)

  • Toluene (10 mL)

  • Dichloromethane

  • Hexane

  • Round-bottom flask (50 mL), reflux condenser

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound and benzylamine in toluene.

  • Attach a reflux condenser and heat the mixture at reflux for 16 hours.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product is purified by recrystallization from a dichloromethane/hexane mixture to afford N-benzyl-2-(4-methoxyphenyl)acetamide as a yellow solid.[1]

Protocol 3: Perkin Reaction - Synthesis of α-(4-Methoxyphenyl)-4-methoxycinnamic acid

This protocol outlines the synthesis of a cinnamic acid derivative via the Perkin reaction.

Materials:

  • This compound (8.3 g, 50 mmol)

  • 4-Methoxybenzaldehyde (6.8 g, 50 mmol)

  • Acetic anhydride (15 mL)

  • Anhydrous sodium acetate (4.1 g, 50 mmol)

  • Round-bottom flask (100 mL), reflux condenser

Procedure:

  • Combine this compound, 4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a 100 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture in an oil bath at 160°C for 5 hours.

  • Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.

  • Boil the mixture for 20 minutes to hydrolyze the unreacted acetic anhydride.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from ethanol (B145695) to obtain pure α-(4-methoxyphenyl)-4-methoxycinnamic acid.

Protocol 4: Reduction of Carboxylic Acid - Synthesis of 2-(4-Methoxyphenyl)ethanol

This protocol describes the reduction of this compound to the corresponding primary alcohol using lithium aluminum hydride.

Materials:

  • Lithium aluminum hydride (LiAlH₄) (2.3 g, 60 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (150 mL)

  • This compound (5.0 g, 30.1 mmol)

  • 15% aqueous sodium hydroxide (B78521) solution

  • Water

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask (500 mL), dropping funnel, reflux condenser

Procedure:

  • To a dry 500 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ and 100 mL of anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0°C.

  • Carefully and sequentially add 2.3 mL of water, 2.3 mL of 15% aqueous NaOH, and then 6.9 mL of water to quench the excess LiAlH₄.

  • Stir the mixture at room temperature for 30 minutes, then add anhydrous magnesium sulfate and stir for another 15 minutes.

  • Filter the solid salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 2-(4-methoxyphenyl)ethanol as an oil.

Visualizations

experimental_workflow start This compound esterification Esterification (Methanol, H₂SO₄) start->esterification amidation Amidation (Benzylamine, Toluene) start->amidation perkin Perkin Reaction (4-Methoxybenzaldehyde, Ac₂O, NaOAc) start->perkin reduction Reduction (LiAlH₄, THF) start->reduction ester_product Methyl 4-methoxyphenylacetate esterification->ester_product amide_product N-Benzyl-2-(4-methoxyphenyl)acetamide amidation->amide_product perkin_product α-(4-Methoxyphenyl)-4-methoxycinnamic acid perkin->perkin_product reduction_product 2-(4-Methoxyphenyl)ethanol reduction->reduction_product

Caption: Synthetic pathways from this compound.

fischer_esterification_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-MPAA 4-Methoxyphenyl- acetic Acid Protonation Protonation 4-MPAA->Protonation + H⁺ MeOH Methanol H2SO4 H₂SO₄ (catalyst) Reflux Reflux Ester Methyl 4-methoxy- phenylacetate Water Water Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack + MeOH Proton_Transfer Proton_Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination Proton_Transfer->Elimination - H₂O Elimination->Water Deprotonation Deprotonation Elimination->Deprotonation - H⁺ Deprotonation->Ester

Caption: Mechanism of Fischer Esterification.

amidation_workflow A 1. Dissolve 4-MPAA and Benzylamine in Toluene B 2. Reflux for 16 hours A->B C 3. Cool to Room Temperature B->C D 4. Remove Toluene (Reduced Pressure) C->D E 5. Recrystallize from Dichloromethane/Hexane D->E F Product: N-Benzyl-2-(4-methoxyphenyl)acetamide E->F

Caption: Workflow for Amide Synthesis.

References

Application Notes and Protocols for GC-MS Analysis of 4-Methoxyphenylacetic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetic acid (4-MPAA), a compound of interest in various fields including metabolomics and pharmaceutical development, requires derivatization prior to analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar carboxylic acid group, 4-MPAA has low volatility, which can lead to poor chromatographic performance, including peak tailing and low sensitivity. Derivatization modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enabling robust and sensitive quantification.

This document provides detailed protocols for two common and effective derivatization methods for 4-MPAA: silylation and alkylation (esterification) . It also includes a summary of expected quantitative performance based on data from structurally similar compounds, which can serve as a valuable reference for method development and validation.

Derivatization Strategies for this compound

The primary goal of derivatizing 4-MPAA is to replace the active hydrogen in the carboxylic acid group with a non-polar functional group. This minimizes intermolecular hydrogen bonding and increases the volatility of the analyte.

  • Silylation: This is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. The resulting TMS esters are volatile and thermally stable.[1]

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester, most commonly a methyl ester. Reagents like methyl chloroformate (MCF) or boron trifluoride in methanol (B129727) (BF3-Methanol) are frequently used. Alkylated derivatives are generally stable and exhibit good chromatographic properties.[1]

Quantitative Data Summary

While specific quantitative performance data for the derivatization of this compound is not extensively available in the literature, the following tables provide typical performance metrics for the analysis of structurally similar carboxylic acids using GC-MS after derivatization. This data can be used as a benchmark for method development and validation for 4-MPAA analysis.

Table 1: Silylation with BSTFA + 1% TMCS

ParameterExpected ValueCompound Analogy
Derivatization Efficiency > 95%General carboxylic acids
Limit of Detection (LOD) 0.1 - 1.0 µg/LAromatic carboxylic acids
Limit of Quantification (LOQ) 0.3 - 3.0 µg/LAromatic carboxylic acids
Linearity (R²) > 0.99General analytical methods
Precision (RSD%) < 15%General analytical methods

Table 2: Alkylation (Methyl Esterification) with MCF or BF3-Methanol

ParameterExpected ValueCompound Analogy
Derivatization Efficiency > 90%General carboxylic acids
Limit of Detection (LOD) 0.5 - 5.0 µg/LAromatic carboxylic acids
Limit of Quantification (LOQ) 1.5 - 15.0 µg/LAromatic carboxylic acids
Linearity (R²) > 0.99General analytical methods
Precision (RSD%) < 15%General analytical methods

Note: The values presented in these tables are estimates based on the analysis of similar compounds and may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA with 1% TMCS

This protocol details the derivatization of 4-MPAA to its trimethylsilyl (TMS) ester.

Materials:

  • This compound (4-MPAA) standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-MPAA standard or place a dried sample extract into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the vial to dissolve the sample residue. Vortex for 30 seconds.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the sample solution.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: Methyl Esterification of this compound using Methyl Chloroformate (MCF)

This protocol describes the conversion of 4-MPAA to its methyl ester.

Materials:

  • This compound (4-MPAA) standard or dried sample extract

  • Methyl Chloroformate (MCF)

  • Methanol (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Chloroform (B151607)

  • 1 M Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (B86663)

  • 2 mL reaction vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Place approximately 1 mg of 4-MPAA standard or a dried sample extract into a 2 mL reaction vial.

  • Reaction Medium:

    • Add 500 µL of a 4:1 (v/v) mixture of methanol and pyridine to the vial. Vortex to dissolve the sample.

  • Derivatization Reaction:

    • Add 50 µL of methyl chloroformate (MCF) to the solution.

    • Cap the vial tightly and vortex vigorously for 1 minute.

  • Quenching and Extraction:

    • Add 500 µL of 1 M sodium bicarbonate solution to stop the reaction.

    • Add 500 µL of chloroform and vortex vigorously for 1 minute to extract the 4-MPAA methyl ester.

  • Phase Separation and Drying:

    • Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis:

    • The dried chloroform extract is ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 4-MPAA. Optimization will be required for specific instrumentation and applications.

Table 3: Recommended GC-MS Parameters

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400

Visualizations

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with 4-MPAA (Standard or Dried Extract) reconstitute Reconstitute in Anhydrous Solvent (Pyridine/Acetonitrile) start->reconstitute add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Workflow for the silylation of 4-MPAA using BSTFA.

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Preparation start Start with 4-MPAA (Standard or Dried Extract) add_medium Add Reaction Medium (Methanol/Pyridine) start->add_medium add_mcf Add Methyl Chloroformate (MCF) add_medium->add_mcf quench Quench with NaHCO3 & Extract with Chloroform add_mcf->quench separate Separate Phases & Dry Organic Layer quench->separate inject Inject into GC-MS separate->inject

Caption: Workflow for the methyl esterification of 4-MPAA using MCF.

References

Application Notes and Protocols for the Quantification of 4-Methoxyphenylacetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 4-Methoxyphenylacetic acid using High-Performance Liquid Chromatography (HPLC). The detailed protocol is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and is also studied as a potential biomarker. Accurate and precise quantification of this compound is crucial for process monitoring, quality assurance of final products, and in research settings. The reversed-phase HPLC (RP-HPLC) method detailed below offers a specific, reliable, and robust approach for the determination of this compound.

Chromatographic Conditions

A generalized RP-HPLC method for the analysis of this compound is presented below. This method is based on common practices for the analysis of similar aromatic carboxylic acids.[1]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (40:60, v/v)[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Run Time Approximately 10 minutes

Data Presentation: Method Validation Summary

The following tables summarize the typical quantitative data for the validation of this HPLC method, with acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
%RSD of Peak Area (n=6) ≤ 1.0%0.5%
%RSD of Retention Time (n=6) ≤ 1.0%0.3%

Table 2: Linearity

ParameterAcceptance CriteriaTypical Result
Concentration Range 1 - 100 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Reporty = 25432x + 158

Table 3: Precision

ParameterAcceptance Criteria (%RSD)Typical Result (%RSD)
Repeatability (Intra-day, n=6) ≤ 2.0%0.8%
Intermediate Precision (Inter-day, n=6) ≤ 2.0%1.2%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Acceptance Criteria (% Recovery)Typical Result (% Recovery)
Low (80% of target) 98.0 - 102.0%99.5%
Medium (100% of target) 98.0 - 102.0%100.2%
High (120% of target) 98.0 - 102.0%101.1%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodTypical Result
LOD Based on Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Based on Signal-to-Noise ratio of 10:10.3 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Methanol (B129727) (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Mobile Phase
  • 0.1% Phosphoric Acid in Water: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase (40:60 Acetonitrile:0.1% Phosphoric Acid): Mix 400 mL of acetonitrile with 600 mL of 0.1% phosphoric acid in water. Degas the solution for at least 15 minutes using a sonicator or vacuum filtration.

Preparation of Standard Stock Solution

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For a solid sample (e.g., drug formulation):

  • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of this compound.

  • Transfer the weighed sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak area for the this compound peak.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Mandatory Visualizations

experimental_workflow prep_mobile_phase Prepare Mobile Phase (Acetonitrile:0.1% H3PO4 in Water) hplc_setup HPLC System Setup & Equilibration prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions injection Inject Standards & Sample prep_standards->injection prep_sample Prepare Sample Solution prep_sample->injection hplc_setup->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition data_analysis Data Analysis (Peak Area vs. Concentration) data_acquisition->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Experimental workflow for HPLC quantification.

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity precision Precision method_validation->precision accuracy Accuracy method_validation->accuracy lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: HPLC method validation parameters relationship.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Methoxyphenylacetic acid. This document includes comprehensive experimental protocols, tabulated spectral data, and a visual representation of the molecular structure with corresponding NMR assignments to facilitate structural elucidation and characterization.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Accurate structural confirmation and purity assessment are critical in drug development and chemical research. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃) at a proton frequency of 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methoxy (B1213986) protons. The acidic proton of the carboxylic acid group is often broad and may not be consistently observed depending on the sample concentration and purity.

Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]Assignment
7.21d2H8.7H-2, H-6
6.88d2H8.7H-3, H-5
3.80s3H--OCH₃
3.60s2H--CH₂-
11.5 (variable)br s1H--COOH

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃ at 500 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows nine distinct carbon signals, consistent with its molecular structure.

Chemical Shift (δ) [ppm]Assignment
178.5C-8 (COOH)
158.8C-4
130.4C-2, C-6
126.0C-1
114.2C-3, C-5
55.4C-9 (OCH₃)
40.5C-7 (CH₂)

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃.

Experimental Protocols

The following protocols describe the standardized procedures for the preparation of a sample of this compound for NMR analysis and the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.

  • Mixing: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control and data processing software.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): Approximately 3-4 s

  • Spectral Width (sw): 12-15 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 6 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 512 to 2048 (depending on sample concentration)

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): Approximately 1-2 s

  • Spectral Width (sw): 200-240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest (e.g., 100 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to determine the chemical shifts of all signals.

Structural Assignment and Visualization

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR assignments.

G cluster_molecule cluster_assignments C1 C1 C2 C2(H) C1->C2 C7 C7(H₂) C1->C7 C1_node C-1: δ 126.0 C1->C1_node C3 C3(H) C2->C3 H26 H-2, H-6: δ 7.21 (d) C2->H26 C26_node C-2, C-6: δ 130.4 C2->C26_node C4 C4 C3->C4 H35 H-3, H-5: δ 6.88 (d) C3->H35 C35_node C-3, C-5: δ 114.2 C3->C35_node C5 C5(H) C4->C5 O_methoxy O C4->O_methoxy C4_node C-4: δ 158.8 C4->C4_node C6 C6(H) C5->C6 C5->H35 C5->C35_node C6->C1 C6->H26 C6->C26_node C8 C8(=O)OH C7->C8 H7 -CH₂-: δ 3.60 (s) C7->H7 C7_node C-7: δ 40.5 C7->C7_node C8_node C-8: δ 178.5 C8->C8_node C9 C9(H₃) O_methoxy->C9 H9 -OCH₃: δ 3.80 (s) C9->H9 C9_node C-9: δ 55.4 C9->C9_node

Figure 1. Molecular structure and NMR assignments of this compound.

Conclusion

The provided ¹H and ¹³C NMR data and protocols offer a comprehensive guide for the analysis of this compound. The detailed spectral assignments, presented in a clear tabular format, and the accompanying experimental procedures are intended to support researchers in the efficient and accurate structural characterization of this important chemical intermediate. The visual representation of the molecule with its NMR assignments provides a quick reference for understanding the structure-spectrum correlations.

References

Application Notes and Protocols: Reaction Work-up for the Synthesis of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methoxyphenylacetic acid is a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Its synthesis can be achieved through various pathways, most commonly via the hydrolysis of 4-methoxyphenylacetonitrile (B141487) or the oxidation of 4-methoxyphenyl (B3050149) acetaldehyde (B116499). The reaction work-up is a critical stage that dictates the purity and overall yield of the final product. This document provides detailed protocols for common work-up procedures following the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from different synthesis and work-up procedures for this compound, allowing for easy comparison of methods.

Parameter Method 1: Hydrolysis of Nitrile (Basic) [2]Method 2: Hydrolysis of Nitrile (Acidic) [3]Method 3: Oxidation of Aldehyde [4]
Starting Material 4-Methoxyphenylacetonitrile (60.0 g)4-Methoxyphenylacetonitrile (150 g)4-Methoxyphenyl acetaldehyde (100.0 g)
Key Reagents in Work-up Hydrochloric acid, WaterSodium hydroxide (B78521), Activated carbon, Inorganic acidSodium hydroxide, Hydrochloric acid
Initial pH Adjustment Acidic (pH not specified)Neutralization to pH 7.5-10Basification with 20% NaOH
Final pH for Precipitation AcidicAcidification to pH 1-4Acidification to pH 4-5
Isolation Temperature Not specifiedCooled to 20-60°CCooled to 0-5°C
Purification Method Crystallization, FiltrationDecolorization, Precipitation, FiltrationPrecipitation, Filtration
Reported Yield 59.0 g (87.1%)145.2 g (86.1%)105 g

Experimental Protocols

Protocol 1: Work-up Following Basic Hydrolysis of 4-Methoxyphenylacetonitrile

This protocol is based on the alkaline hydrolysis of the nitrile precursor.

Methodology:

  • Reaction Completion: Following the reflux of 4-methoxyphenylacetonitrile with sodium hydroxide in an ethanol/water solution, allow the reaction mixture to cool.[2]

  • Acidification: Carefully adjust the pH of the cooled reaction mixture to an acidic level using a suitable acid (e.g., concentrated hydrochloric acid). This protonates the carboxylate salt to form the desired carboxylic acid.[2][5]

  • Crystallization: Add water to the acidified mixture and stir to induce crystallization of the crude this compound.[2]

  • Isolation: Collect the resulting solid product by filtration.

  • Washing: Wash the filtered solid with water to remove any residual inorganic salts and water-soluble impurities.[2]

  • Drying: Dry the purified yellowish-white solid to obtain the final product.[2]

Protocol 2: Work-up Following Acidic Hydrolysis of 4-Methoxyphenylacetonitrile

This procedure details the work-up after hydrolyzing the nitrile using concentrated sulfuric acid.

Methodology:

  • Phase Separation: After the reaction is complete (less than 1% residual nitrile), allow the mixture to stand and cool. The mixture will separate into two layers. Discharge the lower-layer of acidic water and salt.[3]

  • Neutralization: Transfer the upper, brown oil layer (crude this compound) to a separate vessel. Neutralize this layer by adding a base (e.g., sodium hydroxide solution) until the pH is between 7.5 and 10.[3]

  • Decolorization: Heat the neutralized solution to 50-90°C and add activated carbon for adsorption and decolorization.[3]

  • Filtration: After a short period of standing, filter the hot solution to remove the activated carbon.

  • Acidification and Precipitation: Acidify the filtrate with an inorganic acid (e.g., hydrochloric acid) to a pH of 1-4. Cool the solution under stirring to facilitate the precipitation of the product.[3][6]

  • Isolation: Once the material's temperature is reduced to between 20-60°C, collect the precipitate via suction filtration.[3]

  • Washing and Drying: Wash the product with clean water 1-3 times, centrifuge to remove excess water, and then dry to obtain the finished product.[3]

Protocol 3: Work-up Following Oxidation of 4-Methoxyphenyl Acetaldehyde

This protocol is for the isolation of the product after the oxidation of the corresponding aldehyde.

Methodology:

  • Basification: After the oxidation reaction is complete, basify the reaction mixture with a 20% sodium hydroxide solution.[4]

  • Phase Separation: Separate the aqueous and organic layers. The product, as a carboxylate salt, will be in the aqueous layer.[4]

  • Acidification: Adjust the pH of the isolated aqueous layer to 4-5 with hydrochloric acid.[4]

  • Precipitation and Cooling: Cool the acidified solution to 0-5°C and stir for approximately one hour to ensure complete precipitation of the this compound.[4]

  • Isolation: Filter the resulting solid from the cold mixture.[4]

  • Washing: Wash the filtered solid with water.[4]

  • Drying: Dry the product under vacuum at 45-50°C to yield the final this compound.[4]

Visualized Workflow

The following diagram illustrates a generalized logical workflow for the work-up and purification of this compound.

Workup_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reaction Completed Reaction Mixture Quench Quenching / pH Adjustment (Basification or Neutralization) Reaction->Quench Phase_Separation Phase Separation / Extraction (If applicable) Quench->Phase_Separation Acidification Acidification to Precipitate Acid (pH 1-5) Phase_Separation->Acidification Isolation Isolation (Filtration) Acidification->Isolation Washing Washing with Water Isolation->Washing Drying Drying (Air or Vacuum) Washing->Drying Final_Product Pure this compound Drying->Final_Product

Caption: Generalized workflow for this compound work-up.

References

Application Notes and Protocols: 4-Methoxyphenylacetic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetic acid (4-MPA), also known as homoanisic acid, is a versatile chemical intermediate with significant applications in the pharmaceutical industry.[1][2][3][4] Its unique structure, featuring a carboxylic acid group and a methoxy-substituted phenyl ring, allows it to serve as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of key pharmaceuticals, including the antidepressant Venlafaxine and the antitussive Dextromethorphan.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in pharmaceutical synthesis.

PropertyValueReference
CAS Number 104-01-8[2][5]
Molecular Formula C₉H₁₀O₃[5][6]
Molecular Weight 166.17 g/mol [5][6]
Appearance White to off-white crystalline powder or pale yellow flakes[1][6][7]
Melting Point 84-87 °C[6][7]
Boiling Point 138-140 °C at 3 mmHg[6]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and ether.[7]

Application 1: Intermediate in the Synthesis of Venlafaxine

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, anxiety, and panic disorders.[6][8] this compound is a key precursor in one of the common synthetic routes to Venlafaxine.[5]

Synthetic Workflow

The synthesis of Venlafaxine from this compound typically proceeds through the formation of an amide intermediate, followed by an Ivanov reaction and subsequent reduction.

Venlafaxine_Synthesis MPA This compound AcylChloride Acyl Chloride Intermediate MPA->AcylChloride SOCl₂ Amide N,N-dimethyl-2-(4-methoxyphenyl)acetamide AcylChloride->Amide N,N-dimethylamine IvanovProduct Ivanov Reaction Product Amide->IvanovProduct Ivanov Reaction Venlafaxine Venlafaxine IvanovProduct->Venlafaxine Reduction (KBH₄/BF₃·Et₂O) Venlafaxine_Pathway Venlafaxine Venlafaxine SERT Serotonin Transporter (SERT) Venlafaxine->SERT inhibits NET Norepinephrine Transporter (NET) Venlafaxine->NET inhibits DAT Dopamine Transporter (DAT) (at high doses) Venlafaxine->DAT inhibits Serotonin Increased Synaptic Serotonin Norepinephrine Increased Synaptic Norepinephrine Dopamine Increased Synaptic Dopamine Postsynaptic Postsynaptic Receptor Activation Serotonin->Postsynaptic Norepinephrine->Postsynaptic Dopamine->Postsynaptic Therapeutic Therapeutic Effects (Antidepressant, Anxiolytic) Postsynaptic->Therapeutic Dextromethorphan_Synthesis MPA This compound Amide N-[2-(1-cyclohexen-1-yl)ethyl]- 2-(4-methoxyphenyl)acetamide MPA->Amide 2-Cyclohexenylethylamine, Boric acid, Toluene, Reflux Cyclized Cyclized Intermediate Amide->Cyclized Cyclization (e.g., Bischler-Napieralski) Octahydroisoquinoline 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8- octahydroisoquinoline Cyclized->Octahydroisoquinoline Reduction Dextromethorphan_Pathway Dextromethorphan Dextromethorphan NMDA_R NMDA Receptor Dextromethorphan->NMDA_R antagonist Sigma1_R Sigma-1 Receptor Dextromethorphan->Sigma1_R agonist Antitussive Antitussive Effect NMDA_R->Antitussive Sigma1_R->Antitussive Neuroprotection Potential Neuroprotective Effects Sigma1_R->Neuroprotection

References

Synthesis of Venlafaxine from 4-Methoxyphenylacetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Venlafaxine, a widely used antidepressant, commencing from the intermediate 4-Methoxyphenylacetic acid. This protocol outlines a feasible synthetic pathway, detailing the necessary reagents, reaction conditions, and expected outcomes for each step. The synthesis involves a four-step process, beginning with the conversion of this compound to 4-Methoxyphenylacetonitrile, a key precursor in common Venlafaxine syntheses.

Overall Synthetic Workflow

The synthetic pathway from this compound to Venlafaxine is illustrated below. The process is initiated by converting the carboxylic acid to a primary amide, which is then dehydrated to the corresponding nitrile. This intermediate subsequently undergoes a base-catalyzed condensation with cyclohexanone (B45756). The nitrile group of the resulting adduct is then reduced to a primary amine, which is finally methylated to afford the target molecule, Venlafaxine.

Synthesis_Workflow cluster_0 Step 1: Amidation & Dehydration cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction cluster_3 Step 4: N,N-Dimethylation 4-Methoxyphenylacetic_acid This compound 4-Methoxyphenylacetamide 4-Methoxyphenylacetamide 4-Methoxyphenylacetic_acid->4-Methoxyphenylacetamide 1. SOCl2 2. NH4OH 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetonitrile 4-Methoxyphenylacetamide->4-Methoxyphenylacetonitrile P2O5 or POCl3 (Dehydration) Intermediate_1 2-(1-Hydroxycyclohexyl)-2- (4-methoxyphenyl)acetonitrile 4-Methoxyphenylacetonitrile->Intermediate_1 Base (e.g., NaH, LDA) Cyclohexanone Cyclohexanone Cyclohexanone->Intermediate_1 Intermediate_2 1-[2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol Intermediate_1->Intermediate_2 Reducing Agent (e.g., Raney Nickel, H2) Venlafaxine Venlafaxine Intermediate_2->Venlafaxine HCHO, HCOOH (Eschweiler-Clarke) Logical_Progression Start This compound Amidation Formation of 4-Methoxyphenylacetamide Start->Amidation Dehydration Dehydration to 4-Methoxyphenylacetonitrile Amidation->Dehydration Condensation Condensation with Cyclohexanone Dehydration->Condensation Reduction Nitrile Reduction to Primary Amine Condensation->Reduction Methylation N,N-Dimethylation Reduction->Methylation End Venlafaxine Methylation->End Experimental_Workflow_Reduction setup Reaction Setup Dissolve nitrile intermediate in solvent. Add catalyst. hydrogenation Hydrogenation Charge reactor with hydrogen. Maintain pressure and temperature. setup->hydrogenation monitoring Reaction Monitoring Monitor hydrogen uptake. hydrogenation->monitoring workup Work-up Filter catalyst. Evaporate solvent. monitoring->workup purification Purification Crystallize as salt. workup->purification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxyphenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several common routes are employed for the synthesis of this compound. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity. Key methods include:

  • Oxidation of 4-Methoxyphenylacetaldehyde: This method utilizes an oxidizing agent to convert the aldehyde to a carboxylic acid.

  • Hydrolysis of 4-Methoxybenzyl Cyanide: This is a widely used method involving the hydrolysis of the corresponding nitrile under acidic or basic conditions.[1][2]

  • Methylation of 4-Hydroxyphenylacetic Acid: This route involves the methylation of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid.

  • Willgerodt-Kindler Reaction of 4-Methoxyacetophenone: This reaction converts an aryl ketone into a thioamide, which is then hydrolyzed to the carboxylic acid.

Q2: Which synthesis method generally provides the highest yield?

A2: The methylation of p-hydroxyphenylacetic acid using dimethyl sulfate (B86663) has been reported to achieve yields as high as 98%.[3] However, this method involves the use of toxic reagents and may require long reaction times, making it less suitable for industrial-scale production.[3] The hydrolysis of 4-methoxybenzyl cyanide is also a high-yielding method, with reported yields around 87.1%.[1]

Q3: What are the main safety concerns when synthesizing this compound?

A3: Safety concerns are specific to the chosen synthesis route. For instance, the hydrolysis of 4-methoxybenzyl cyanide may involve the handling of toxic cyanide compounds. The Willgerodt-Kindler reaction often uses sulfur and morpholine, which should be handled in a well-ventilated fume hood. The methylation of 4-hydroxyphenylacetic acid can involve dimethyl sulfate, a potent carcinogen. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound for different reaction pathways.

Method 1: Hydrolysis of 4-Methoxybenzyl Cyanide

Issue: Low Yield of this compound

  • Possible Cause 1: Incomplete Hydrolysis. The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Optimize Reagent Concentration: Use a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide (B78521) or sulfuric acid).

      • Ensure Adequate Temperature: Maintain the reaction at a consistent reflux temperature.

  • Possible Cause 2: Side Reactions. The formation of byproducts can reduce the yield of the desired product.

    • Troubleshooting:

      • Control Temperature: Avoid excessive temperatures during the reaction, which can lead to decomposition or side reactions.

      • Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to remove impurities.

  • Possible Cause 3: Product Loss During Workup. The product may be lost during the extraction and isolation steps.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH to ensure complete precipitation of the carboxylic acid during acidification. A pH of 1-2 is often optimal.[3]

      • Extraction Solvent: Use an appropriate organic solvent for extraction and ensure a sufficient number of extractions are performed to maximize recovery.

Method 2: Willgerodt-Kindler Reaction of 4-Methoxyacetophenone

Issue: Low Yield of the Final Carboxylic Acid

  • Possible Cause 1: Inefficient Thioamide Formation. The initial step of the Willgerodt-Kindler reaction, the formation of the thioamide, may be incomplete.

    • Troubleshooting:

      • Reaction Temperature: This reaction often requires high temperatures. Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.

      • Reagent Stoichiometry: Optimize the molar ratios of the ketone, sulfur, and amine (e.g., morpholine).

  • Possible Cause 2: Incomplete Hydrolysis of the Thioamide. The subsequent hydrolysis of the thioamide to the carboxylic acid may be the rate-limiting step.

    • Troubleshooting:

      • Hydrolysis Conditions: Ensure that the conditions for hydrolysis (e.g., concentration of acid or base, temperature, and reaction time) are adequate for complete conversion.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Synthesis RouteStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Oxidation4-MethoxyphenylacetaldehydeSodium chlorite (B76162), Hydrogen peroxide~90-95%High yield, relatively mild conditions.Starting material may not be readily available.
Hydrolysis4-Methoxybenzyl CyanideSodium hydroxide or Sulfuric acid80-90%[1][2]High yield, reliable method.Use of toxic cyanides.
Methylation4-Hydroxyphenylacetic AcidDimethyl sulfateup to 98%[3]Very high yield.Use of highly toxic and carcinogenic reagent, long reaction time.[3]
Willgerodt-Kindler4-MethoxyacetophenoneSulfur, MorpholineVariable, can be moderate to highReadily available starting material.Often requires high temperatures and can have complex workup.

Experimental Protocols

Protocol 1: Hydrolysis of 4-Methoxybenzyl Cyanide

Materials:

  • 4-Methoxybenzyl cyanide

  • Sodium hydroxide

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methoxybenzyl cyanide (e.g., 60.0 g, 408 mmol) in ethanol (60 ml).[1]

  • Add a solution of sodium hydroxide (e.g., 80.0 g, 2.0 mol) in water (300 ml) to the flask.[1]

  • Heat the reaction mixture to reflux and maintain for a specified time (monitor by TLC for completion).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Stir the mixture in an ice bath to induce crystallization.[1]

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain this compound.[1] A yield of approximately 87.1% has been reported for this method.[1]

Protocol 2: Oxidation of 4-Methoxyphenylacetaldehyde

Materials:

Procedure:

  • Dissolve 4-Methoxyphenylacetaldehyde (e.g., 100.0 g) in dichloromethane (500 mL).[4]

  • Add sodium dihydrogen phosphate buffer (350 mL) and 35% hydrogen peroxide solution (80 mL).[4]

  • Slowly add a 10% sodium chlorite solution (1200 mL) to the mixture while maintaining the temperature at 5-10 °C.[4]

  • After the reaction is complete, basify the mixture with a 20% NaOH solution and separate the layers.[4]

  • Adjust the pH of the aqueous layer to 4-5 with HCl and cool to 0-5 °C.[4]

  • Stir for 1 hour, then filter the solid, wash with water, and dry under vacuum at 45-50 °C to yield this compound.[4]

Visualizations

experimental_workflow_hydrolysis start Start: 4-Methoxybenzyl Cyanide dissolve Dissolve in Ethanol start->dissolve add_naoh Add NaOH Solution dissolve->add_naoh reflux Heat to Reflux add_naoh->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with HCl (pH 1-2) cool->acidify crystallize Crystallize in Ice Bath acidify->crystallize filter_dry Filter and Dry crystallize->filter_dry end_product End: this compound filter_dry->end_product

Caption: Experimental workflow for the hydrolysis of 4-Methoxybenzyl Cyanide.

troubleshooting_low_yield issue Issue: Low Yield cause1 Incomplete Reaction? issue->cause1 Check Reaction Monitoring Data cause2 Side Reactions? issue->cause2 Analyze Crude Product (TLC/NMR) cause3 Workup Loss? issue->cause3 Review Workup Procedure solution1a Increase Reaction Time/ Temperature cause1->solution1a solution1b Check Reagent Concentration/Purity cause1->solution1b solution2 Optimize Temperature/ Purification cause2->solution2 solution3 Optimize pH/ Extraction cause3->solution3

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Methoxyphenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the purification of crude 4-Methoxyphenylacetic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for purifying this compound using recrystallization?

Recrystallization is a purification technique for solid organic compounds based on differences in solubility. The principle is that the solubility of a compound in a solvent generally increases with temperature.[1][2] In this process, crude this compound is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution gradually cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are present in smaller amounts, ideally remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should meet the following criteria:

  • It should dissolve this compound effectively at high temperatures but poorly at low temperatures.[1][3]

  • It should either not dissolve the impurities at all or dissolve them very well, even at low temperatures, so they remain in the mother liquor.[1][3]

  • It should not react chemically with this compound.[1]

  • It should be sufficiently volatile to be easily removed from the purified crystals.[1]

  • For safety, it should be non-toxic and non-flammable.[1]

Based on its properties, this compound is soluble in organic solvents like ethanol (B145695) and methanol.[4][5] Water can also be a suitable solvent, especially in a mixed solvent system (e.g., ethanol-water), as this compound has some solubility in polar solvents.[5]

Q3: What is the expected appearance and melting point of pure this compound?

Pure this compound typically appears as a white to off-white or pale yellow crystalline solid or flakes.[5][6][7][8] A sharp melting point is a good indicator of purity. The reported melting point for this compound is generally in the range of 82-94.5°C. Impurities will typically cause the melting point to be lower and the range to be broader.[9]

Q4: Should I use a single solvent or a mixed solvent system?

Both single and mixed solvent systems can be effective. A single solvent can be used if it meets the ideal criteria mentioned in Q2. However, a mixed solvent system, such as ethanol-water, is often used when a single solvent does not provide the optimal solubility characteristics.[1][3] In an ethanol-water system, the crude compound is dissolved in the "good" solvent (ethanol) at an elevated temperature. Then, the "poor" solvent (water) is added dropwise until the solution becomes slightly cloudy, indicating saturation. Upon cooling, the solubility decreases significantly, leading to crystallization.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , preventing the solution from becoming saturated upon cooling.[9][10][11] 2. The solution is supersaturated but lacks a nucleation site for crystal growth to begin.[10][11]1. Boil off some of the solvent to concentrate the solution, then allow it to cool again.[1][10] 2. Induce crystallization by:     a) Scratching the inner surface of the flask with a glass rod just below the liquid surface.[11][12]     b) Adding a seed crystal of pure this compound.[10][11] 3. Cool the solution in an ice bath to further decrease the solubility.[1][9]
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the this compound, causing it to melt before dissolving.[1][10] 2. The solution is highly supersaturated , and the solute is precipitating too quickly as a liquid.[1][13] 3. The presence of significant impurities can lower the melting point of the compound.[12]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol-water system) to decrease saturation slightly.[1][12] 3. Allow the solution to cool much more slowly . This can be achieved by leaving the flask on a warm surface or insulating it to slow heat loss.[10] 4. Consider using a different solvent or solvent system with a lower boiling point.[1]
The yield of recrystallized product is very low. 1. Too much solvent was used during dissolution, causing a significant amount of the product to remain in the mother liquor.[11][12] 2. The crystals were filtered too soon , before crystallization was complete.[13] 3. Excessive washing of the crystals with the recrystallization solvent.[11] 4. Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.[9]1. If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and cooling again.[12] 2. Ensure the solution is allowed to cool slowly and then placed in an ice bath for a sufficient amount of time to maximize crystal formation.[13] 3. When washing the collected crystals, use a minimal amount of ice-cold solvent .[11] 4. To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering.[14]
The recrystallized product is colored. 1. Colored impurities are present in the crude sample and were not effectively removed.[1]1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution and then boil for a few minutes. The charcoal will adsorb the colored impurities.[1] 2. Use a minimal amount of charcoal, as excessive use can also adsorb the desired product and reduce the yield.[12] 3. Filter the hot solution through fluted filter paper or a Celite pad to remove the charcoal before cooling.

Data Presentation

Solubility of this compound in Various Solvents

SolventTemperatureSolubility (g/L)Reference
Water25 °C1.43[15]
Ethanol25 °C567.64[4]
Methanol25 °C690.36[4]
Isopropanol25 °C518.47[4]
DMSO-100 mg/mL (601.79 mM)[16]

Note: The solubility of this compound increases with temperature in suitable solvents.[5]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Single Solvent Recrystallization (Using a water-miscible solvent like Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated stemless funnel and a second pre-heated Erlenmeyer flask to prevent premature crystallization.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[9]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[11]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them. For a more thorough drying, transfer the crystals to a watch glass and let them dry in the open air or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (Ethanol-Water System)

  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent) in an Erlenmeyer flask.

  • Inducing Saturation: While keeping the ethanol solution hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (turbid).[1] This indicates that the solution is saturated. If too much water is added, add a few drops of hot ethanol until the solution becomes clear again.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation, Washing, and Drying: Collect, wash (with a small amount of ice-cold ethanol-water mixture), and dry the crystals as described in Protocol 1.

Visualization

TroubleshootingWorkflow start Start: Crude 4-Methoxyphenylacetic acid solution after cooling check_crystals Are crystals forming? start->check_crystals no_crystals Problem: No Crystals check_crystals->no_crystals No check_oil Is an oily layer forming? check_crystals->check_oil Yes, but... cause_no_crystals Possible Cause: 1. Too much solvent 2. Supersaturated solution no_crystals->cause_no_crystals solution_no_crystals Solution: - Boil off excess solvent - Scratch flask interior - Add a seed crystal - Cool in ice bath cause_no_crystals->solution_no_crystals solution_no_crystals->start Retry Cooling oiling_out Problem: 'Oiling Out' check_oil->oiling_out Yes crystals_formed Crystals are forming check_oil->crystals_formed No (Good Crystals) cause_oiling_out Possible Cause: 1. High supersaturation 2. Impurities lowering MP oiling_out->cause_oiling_out solution_oiling_out Solution: - Reheat to dissolve oil - Add more 'good' solvent - Cool solution very slowly cause_oiling_out->solution_oiling_out solution_oiling_out->start Retry Cooling check_yield Is the yield acceptable? crystals_formed->check_yield low_yield Problem: Low Yield check_yield->low_yield No good_yield Proceed to filtration check_yield->good_yield Yes cause_low_yield Possible Cause: 1. Too much solvent used 2. Premature filtration low_yield->cause_low_yield solution_low_yield Solution: - Concentrate mother liquor - Wash with minimal ice-cold solvent cause_low_yield->solution_low_yield check_purity Are crystals pure (white)? good_yield->check_purity impure_crystals Problem: Colored Crystals check_purity->impure_crystals No (Colored) end_product Pure 4-Methoxyphenylacetic acid crystals obtained check_purity->end_product Yes cause_impure Possible Cause: Colored impurities present impure_crystals->cause_impure solution_impure Solution: - Redissolve crystals - Treat with activated charcoal - Perform hot filtration cause_impure->solution_impure solution_impure->start Re-purify

References

common impurities in 4-Methoxyphenylacetic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The impurities present in this compound can vary depending on the synthetic route used for its preparation. Common impurities include:

  • Unreacted Starting Materials: Such as 4-methoxyacetophenone, 4-methoxybenzyl cyanide, or 4-methoxyphenylacetaldehyde.[1][2]

  • Intermediates: For example, 4-methoxyphenylacetamide, which can be formed during the hydrolysis of 4-methoxybenzyl cyanide.

  • Byproducts: These can include colored compounds and other reaction side-products. For instance, syntheses involving sulfur, like the Willgerodt-Kindler reaction, may introduce sulfur-containing impurities.[1]

  • Solvent Residues: Residual solvents from the reaction or purification steps may also be present.

Q2: My this compound appears discolored (yellowish or brownish). What causes this and how can I fix it?

A2: Discoloration in this compound is typically due to the presence of colored byproducts from the synthesis or degradation products. To remove these impurities, a decolorization step using activated carbon is recommended. This is usually performed by dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, and then performing a hot filtration to remove the carbon before recrystallization.

Q3: How can I remove neutral impurities, such as unreacted starting materials, from my acidic product?

A3: Acid-base extraction is a highly effective method for separating this compound from neutral or basic impurities. The principle is to dissolve the impure mixture in an organic solvent and wash it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic this compound will react with the base to form its water-soluble salt, which will move to the aqueous layer. The neutral impurities will remain in the organic layer. The aqueous layer can then be separated and acidified (e.g., with HCl) to precipitate the pure this compound, which is then collected by filtration.

Q4: What is the recommended method for the final purification of this compound to achieve high purity?

A4: Recrystallization is the most common and effective method for the final purification of solid this compound. The choice of solvent is crucial for successful recrystallization.

Troubleshooting Guides

Problem: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Too much solvent was used. Evaporate some of the solvent to achieve a saturated solution and allow it to cool again.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.
The product is significantly soluble in the cold solvent. Use a different solvent or a mixed solvent system to decrease the solubility of the product at low temperatures.
Premature crystallization during hot filtration. Use a pre-heated funnel and filter flask, and add a slight excess of hot solvent before filtering to keep the product dissolved.
Problem: Oily precipitate instead of crystals during recrystallization.
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
Insoluble impurities are present. Add more of the "good" solvent to dissolve the oil, then add a "poor" solvent dropwise until turbidity appears, and then reheat to clarify before cooling.
The presence of significant impurities. Perform a preliminary purification step, such as acid-base extraction or column chromatography, before recrystallization.

Purification Method Performance

The following table provides a qualitative comparison of common purification techniques for this compound. The efficiency can vary depending on the nature and amount of impurities.

Purification Method Typical Impurities Removed Purity Achievable Typical Yield Notes
Recrystallization Crystalline solid impurities, some colored impurities.High (>99%)Good to HighSolvent selection is critical.
Acid-Base Extraction Neutral and basic organic impurities.Moderate to HighHighEffective for removing non-acidic starting materials and byproducts.
Column Chromatography A wide range of impurities with different polarities.Very High (>99.5%)ModerateCan be time-consuming and requires larger solvent volumes.
Activated Carbon Treatment Colored impurities and some high molecular weight byproducts.Improves colorHighTypically used in conjunction with recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (B145695).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% by weight) and keep the solution hot for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top layer if using ethyl acetate) contains the sodium salt of this compound. Drain the organic layer.

  • Repeat Extraction: Wash the organic layer with the aqueous base one or two more times to ensure complete extraction of the acid. Combine all aqueous layers.

  • Wash Aqueous Layer: Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

Logical Workflow for Purification

PurificationWorkflow cluster_0 Impurity Identification cluster_1 Purification Strategy Crude Product Crude Product Analytical Testing Analytical Testing Crude Product->Analytical Testing TLC, HPLC, GC-MS Colored Impurities? Colored Impurities? Analytical Testing->Colored Impurities? Column Chromatography Column Chromatography Analytical Testing->Column Chromatography Complex Mixture Neutral/Basic Impurities? Neutral/Basic Impurities? Colored Impurities?->Neutral/Basic Impurities? No Activated Carbon Activated Carbon Colored Impurities?->Activated Carbon Yes Acid-Base Extraction Acid-Base Extraction Neutral/Basic Impurities?->Acid-Base Extraction Yes Recrystallization Recrystallization Neutral/Basic Impurities?->Recrystallization No Activated Carbon->Neutral/Basic Impurities? Acid-Base Extraction->Recrystallization High Purity Product High Purity Product Recrystallization->High Purity Product Column Chromatography->High Purity Product

Caption: Decision workflow for selecting a suitable purification strategy for this compound.

References

troubleshooting peak splitting in 1H NMR of 4-Methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxyphenylacetic Acid 1H NMR Analysis

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with peak splitting in the 1H NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: Why do the signals for the aromatic protons appear as complex multiplets instead of two clean doublets?

A1: This is a common observation for this compound and is typically due to second-order spectral effects.

  • Cause: The four protons on the para-substituted aromatic ring form an AA'BB' spin system. In this system, the chemical shift difference (in Hz) between the protons ortho to the methoxy (B1213986) group and the protons ortho to the acetic acid group is not significantly larger than their coupling constant (J-value). This leads to magnetic non-equivalence, resulting in a more complex splitting pattern than two simple doublets. The signals may exhibit "roofing," where the inner peaks of the two multiplets are taller than the outer peaks.[1][2]

  • Troubleshooting Steps:

    • Utilize a Higher-Field Spectrometer: Acquiring the spectrum on a higher-field instrument (e.g., 500 MHz or greater) increases the separation of chemical shifts in Hertz (Hz), while the coupling constants (in Hz) remain the same. This can simplify the spectrum, making it appear more "first-order" and closer to two distinct doublets.[1]

    • Spectral Simulation: Use NMR simulation software to model an AA'BB' spin system. By adjusting the chemical shifts and coupling constants, you can often replicate the experimental spectrum and confirm the assignments.

Q2: The carboxylic acid (-COOH) proton peak is extremely broad, a singlet, or is not visible at all. Why is this?

A2: The appearance of the carboxylic acid proton is highly sensitive to the experimental conditions.

  • Cause: This proton is acidic and can undergo rapid chemical exchange with other acidic protons, particularly trace amounts of water in the deuterated solvent. This rapid exchange on the NMR timescale leads to signal broadening or complete disappearance of the peak.[1][3] Intermolecular hydrogen bonding can also contribute to peak broadening.

  • Troubleshooting Steps:

    • D₂O Exchange: This is the definitive method to confirm the identity of an exchangeable proton. Add one or two drops of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear from the spectrum.[3]

    • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous. Using a freshly opened ampule of solvent can minimize water content. Solvents like DMSO-d₆ are better at revealing -OH and -NH protons as they form stronger hydrogen bonds, slowing down the exchange rate.

    • Lower the Temperature: Decreasing the temperature of the experiment can slow the rate of chemical exchange, potentially resulting in a sharper signal.

Q3: Why are all the peaks in my spectrum, including the singlets, appearing broad?

A3: General peak broadening can stem from several instrumental or sample-related issues.

  • Causes & Solutions:

    • Poor Shimming: The magnetic field homogeneity may be poor. Solution: Re-shim the spectrometer before acquiring the spectrum.[3]

    • High Sample Concentration: A highly concentrated sample can lead to increased viscosity or aggregation, causing peak broadening. Solution: Prepare a more dilute sample (typically 5-10 mg in 0.6-0.7 mL of solvent).[1][3]

    • Insoluble Material: The presence of undissolved particulate matter can disrupt field homogeneity. Solution: Filter your sample through a small plug of glass wool or cotton in a pipette before transferring it to the NMR tube.[1]

    • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, sample purification may be necessary.

Q4: I am observing extra, unexpected peaks. What is their origin?

A4: Extraneous peaks usually arise from impurities in the sample or the NMR solvent.

  • Causes & Solutions:

    • Residual Solvents: Solvents used during reaction workup or purification (e.g., ethyl acetate, dichloromethane, hexanes) are a common source of extra peaks. Solution: Place the sample under high vacuum for an extended period to remove volatile solvents.[3] Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.

    • Solvent Impurities: The deuterated solvent itself can contain impurities (e.g., residual non-deuterated solvent like CHCl₃ in CDCl₃ at 7.26 ppm). Solution: Consult a reference chart for the known impurity peaks of your chosen solvent.

    • Water: A peak around 1.5-1.6 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ often corresponds to water. Solution: Use an anhydrous solvent.

Quantitative Data Summary

The following table summarizes the expected 1H NMR chemical shifts and multiplicities for this compound. Values are based on experimental data in CDCl₃ at 500 MHz and may vary slightly depending on the solvent and concentration.[4]

Proton AssignmentStructure PositionExpected Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Carboxylic Acid-COOH ~11.0 (highly variable)Singlet (broad)1HN/A
AromaticAr-H (ortho to -CH₂COOH)~7.21Doublet (d)2H~8.7 Hz
AromaticAr-H (ortho to -OCH₃)~6.88Doublet (d)2H~8.7 Hz
Methoxy-OCH₃ ~3.81Singlet (s)3HN/A
Methylene-CH₂ COOH~3.60Singlet (s)2HN/A

Experimental Protocols

Standard 1H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of your purified this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Use approximately 0.6-0.7 mL of the solvent.

  • Dissolution: Transfer the solvent to a clean, dry vial containing your sample. Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter, draw the solution into a clean Pasteur pipette that has a small plug of cotton or glass wool at its base. Transfer the filtered solution into a clean NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identity and concentration.

Protocol for D₂O Exchange

  • Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of your sample.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Mix: Cap the NMR tube securely and shake it gently for 10-15 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second 1H NMR spectrum using the same parameters. The peak corresponding to the carboxylic acid proton should have disappeared or significantly diminished in intensity.[3]

Mandatory Visualizations

Troubleshooting Workflow for 1H NMR Peak Splitting

Troubleshooting_Workflow start Unexpected Peak Splitting in 1H NMR Spectrum issue_aromatic Aromatic Region is a Complex Multiplet start->issue_aromatic issue_broad Peaks are Broad or Poorly Resolved start->issue_broad issue_cooh -COOH Peak is Broad or Missing start->issue_cooh cause_2nd_order Cause: Second-Order Effects (AA'BB' System) issue_aromatic->cause_2nd_order cause_shimming Cause: Poor Shimming issue_broad->cause_shimming cause_concentration Cause: High Concentration / Insoluble Material issue_broad->cause_concentration cause_exchange Cause: Rapid Chemical Exchange with H₂O/Solvent issue_cooh->cause_exchange solution_high_field Action: Use Higher Field NMR cause_2nd_order->solution_high_field solution_shim Action: Re-shim Spectrometer cause_shimming->solution_shim solution_dilute Action: Dilute and Filter Sample cause_concentration->solution_dilute solution_d2o Action: Perform D₂O Exchange cause_exchange->solution_d2o

Caption: A flowchart for diagnosing and resolving common 1H NMR peak splitting issues.

References

Technical Support Center: Optimizing Crystallization of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the crystallization of 4-Methoxyphenylacetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Question: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Selection: this compound, being a moderately polar molecule, exhibits good solubility in polar organic solvents.[1] Consider using solvents like ethanol (B145695), methanol, or acetone. Water can also be used, especially at elevated temperatures.

  • Solvent Volume: Ensure you are using a sufficient volume of the solvent. The solubility of this compound in water is approximately 6 g/L at 20°C and increases with temperature.[2] For organic solvents, while exact quantitative data is limited, a general approach is to add the hot solvent portion-wise until the solid completely dissolves.

  • Mixed Solvent Systems: If a single solvent is ineffective, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like hot ethanol) and then add a "poor" or "anti-solvent" (one in which it is less soluble, like water) dropwise to the hot solution until turbidity is observed.[3][4]

Question: No crystals are forming even after the solution has cooled down. What are the next steps?

Answer: The absence of crystal formation is usually due to the solution not being supersaturated enough or a lack of nucleation sites.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites.[5]

    • Seeding: If available, add a few seed crystals of pure this compound to the solution to initiate crystallization.[5]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute.

    • Cooling: Ensure the solution has cooled sufficiently. After reaching room temperature, placing the flask in an ice bath can further decrease the solubility and promote crystallization.[6]

Question: My compound has "oiled out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly.

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a slower cooling rate. Once at room temperature, you can proceed with gradual cooling in a refrigerator and then a freezer.[5]

  • Solvent System Modification: The chosen solvent might not be ideal. Consider screening for a different solvent or adjusting the ratio in a mixed solvent system.

Question: The resulting crystals are very small or needle-like. How can I obtain larger crystals?

Answer: The formation of small or needle-like crystals is often a result of rapid crystallization due to high supersaturation.

  • Slower Cooling: This is the most critical factor. A slower cooling rate allows for fewer nucleation sites to form and promotes the growth of larger crystals from those sites.[5]

  • Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation. Try using slightly more solvent to dissolve the compound initially.[5]

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce the formation of many small crystals.[5]

  • Solvent Choice: The solvent can influence crystal habit. Experimenting with different solvents may lead to different crystal morphologies.

Question: The purity of my this compound did not improve after crystallization. What can I do?

Answer: If impurities are co-crystallizing with your product, a single crystallization may not be sufficient.

  • Recrystallization: Perform a second crystallization using the same or a different solvent system.

  • Hot Filtration: If you suspect insoluble impurities, perform a hot filtration of the dissolved solution before allowing it to cool.

  • Solvent Selection: The impurity may have similar solubility properties to your compound in the chosen solvent. It is crucial to select a solvent where the solubility of the impurity and your compound differ significantly.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

A1: Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₉H₁₀O₃[7]
Molecular Weight166.17 g/mol [7]
AppearancePale yellow or off-white colored flakes/crystalline powder[2][7]
Melting Point84-87 °C[2][7]
Water Solubility6 g/L (20 °C), 18 mg/mL[2][8]
pKa4.358 (25°C)[2]

Q2: Which solvents are recommended for the crystallization of this compound?

A2: Based on its chemical structure, polar solvents are generally suitable. The table below provides a summary of solvent suitability.

SolventSuitabilityNotesReference
WaterGood, especially for recrystallization from hot solutions.Solubility increases significantly with temperature.[1]
EthanolGoodReadily dissolves the compound, often used in mixed solvent systems with water.[1]
MethanolGoodSimilar to ethanol, readily dissolves the compound.[1]
AcetonePotentially GoodAs a polar aprotic solvent, it is likely to be a good solvent.
Ethyl AcetatePotentially GoodA moderately polar solvent that could be effective.
ToluenePoorAs a non-polar solvent, it is less likely to be a good solvent.
Hexane/HeptanePoorNon-polar solvents, likely to be used as anti-solvents.[5]

Q3: How does pH affect the crystallization of this compound?

A3: this compound is a carboxylic acid with a pKa of approximately 4.36.[2]

  • Acidic pH (below pKa): The compound will be in its neutral, less soluble form, which is ideal for crystallization. A common procedure involves dissolving the sodium salt of the acid in water and then acidifying the solution to induce precipitation of the pure acid.

  • Basic pH (above pKa): The compound will deprotonate to form the more soluble carboxylate salt, which will inhibit crystallization. Therefore, crystallization should be carried out in a neutral or acidic medium.

Experimental Protocols

Recrystallization of this compound from a Mixed Solvent System (Ethanol-Water)

This protocol outlines a general procedure for the purification of this compound using an ethanol-water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. If too much water is added and the solution becomes very cloudy, add a few drops of hot ethanol until the solution is clear again.[3]

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5][6]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.

Visualizations

TroubleshootingWorkflow start Start Crystallization dissolution_check Is the solid fully dissolved in the hot solvent? start->dissolution_check no_crystals No crystals form upon cooling? dissolution_check->no_crystals Yes add_more_solvent Add more hot solvent dissolution_check->add_more_solvent No oiling_out Did the compound 'oil out'? no_crystals->oiling_out No induce_nucleation Induce nucleation (scratch/seed) no_crystals->induce_nucleation Yes small_crystals Are the crystals too small? oiling_out->small_crystals No reheat_dilute Reheat to dissolve oil, add more solvent oiling_out->reheat_dilute Yes impure_product Is the product still impure? small_crystals->impure_product No slow_cooling Ensure slow cooling small_crystals->slow_cooling Yes end_success Successful Crystallization impure_product->end_success No recrystallize Perform a second recrystallization impure_product->recrystallize Yes end_failure Re-evaluate solvent system and procedure add_more_solvent->dissolution_check change_solvent Consider a more suitable solvent or mixed solvent system add_more_solvent->change_solvent induce_nucleation->end_success concentrate_solution Concentrate solution by evaporating solvent induce_nucleation->concentrate_solution concentrate_solution->no_crystals reheat_dilute->end_success reheat_dilute->slow_cooling slow_cooling->oiling_out slow_cooling->end_success recrystallize->end_failure hot_filtration Perform hot filtration to remove insoluble impurities recrystallize->hot_filtration hot_filtration->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

CrystallizationWorkflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude this compound solvent_selection Select Appropriate Solvent System start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A general experimental workflow for the crystallization of this compound.

References

preventing side reactions in the synthesis of 4-Methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxyphenylacetic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.

General FAQs

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound include:

  • Hydrolysis of 4-methoxyphenylacetonitrile (B141487): This is a widely used and often high-yielding two-step process starting from 4-methoxybenzyl chloride.

  • Willgerodt-Kindler Reaction: This method utilizes 4-methoxyacetophenone as a starting material.[1][2]

  • Oxidation of 4-methylanisole (B47524) or 4-methoxyphenylacetaldehyde: This involves the oxidation of the methyl or aldehyde group to a carboxylic acid.[3]

  • Grignard Reaction: This involves the carboxylation of a Grignard reagent prepared from 4-methoxybenzyl halide.[4]

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a hot solvent, such as a mixture of water and ethanol (B145695), and then allowing it to cool slowly to form crystals. The purified solid can then be collected by filtration. Washing the collected crystals with cold water can help remove any remaining soluble impurities.

Troubleshooting Guides by Synthesis Route

Route 1: Hydrolysis of 4-Methoxyphenylacetonitrile

This is a popular route due to its generally high yields. The process involves the conversion of 4-methoxybenzyl chloride to 4-methoxyphenylacetonitrile, followed by hydrolysis to the desired acid.

Troubleshooting Common Issues:

Q1: My overall yield is low after the two-step process. What are the potential causes and how can I fix it?

A1: Low overall yield can stem from issues in either the nitrile formation step or the hydrolysis step.

  • Problem in Nitrile Formation: A significant side reaction during the formation of 4-methoxyphenylacetonitrile from 4-methoxybenzyl chloride is the hydrolysis of the starting material to 4-methoxybenzyl alcohol (anisyl alcohol), especially if aqueous conditions are used.[5]

    • Troubleshooting:

      • Check for Anisyl Alcohol: Analyze the crude nitrile product by IR spectroscopy for a broad peak around 3200-3600 cm⁻¹ (O-H stretch) or by NMR for a singlet around 4.6 ppm (benzylic CH₂OH protons).

      • Use Anhydrous Conditions: To prevent the formation of anisyl alcohol, it is crucial to use a dry solvent like acetone (B3395972) for the reaction between 4-methoxybenzyl chloride and sodium cyanide.[5]

      • Purify the Nitrile: If significant amounts of anisyl alcohol are present, purify the 4-methoxyphenylacetonitrile by vacuum distillation before proceeding to the hydrolysis step.

  • Incomplete Hydrolysis: The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting nitrile.

      • Increase Reaction Time or Temperature: If the reaction is sluggish, consider increasing the reflux time or the reaction temperature.

      • Ensure Sufficient Hydroxide (B78521): Use a sufficient excess of sodium or potassium hydroxide to drive the hydrolysis to completion.

Q2: The final product is off-white or yellowish. How can I improve the color?

A2: Discoloration often indicates the presence of impurities.

  • Troubleshooting:

    • Activated Carbon Treatment: During the workup, after neutralizing the excess base and before acidifying to precipitate the product, treat the aqueous solution with activated carbon to adsorb colored impurities.

    • Recrystallization: Perform a careful recrystallization of the crude product. Using a solvent system where the impurities are more soluble than the desired product is key.

Experimental Protocol: Hydrolysis of 4-Methoxyphenylacetonitrile

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenylacetonitrile (1 equivalent), sodium hydroxide (2-3 equivalents), water, and ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water.

    • (Optional) Wash with an organic solvent like diethyl ether to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH 1-2).

    • This compound will precipitate as a solid.

  • Purification:

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[6]

ConditionStarting MaterialReagentsSolventYieldPurityReference
Standard Hydrolysis4-MethoxyphenylacetonitrileNaOH, H₂OEthanol~87%>98%[6]
Issue: Incomplete Reaction4-MethoxyphenylacetonitrileNaOH, H₂OEthanol<70%Variable-
Solution: Increased Reflux Time4-MethoxyphenylacetonitrileNaOH, H₂OEthanol>85%>98%-

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start setup Combine 4-methoxyphenylacetonitrile, NaOH, water, and ethanol in a round-bottom flask start->setup reflux Heat to reflux for 2-4 hours setup->reflux cool Cool to room temperature reflux->cool dilute Dilute with water cool->dilute wash Optional: Wash with diethyl ether dilute->wash acidify Acidify with concentrated HCl to pH 1-2 wash->acidify precipitate Precipitation of This compound acidify->precipitate filter Collect solid by vacuum filtration precipitate->filter wash_solid Wash solid with cold water filter->wash_solid recrystallize Recrystallize from ethanol/water wash_solid->recrystallize end Pure this compound recrystallize->end

Route 2: Willgerodt-Kindler Reaction

This reaction converts 4-methoxyacetophenone to this compound via a thioamide intermediate. While a powerful transformation, it can be prone to side reactions if not properly controlled.

Troubleshooting Common Issues:

Q1: The reaction mixture has formed a significant amount of tar, and the yield is low. What went wrong?

A1: Tar formation is a common issue in the Willgerodt-Kindler reaction, often due to polymerization or other side reactions at elevated temperatures.

  • Troubleshooting:

    • Solvent Choice: The use of a high-boiling, polar aprotic solvent such as dimethylformamide (DMF) can often mitigate tar formation compared to solvent-free conditions.

    • Temperature Control: Carefully control the reaction temperature. Overheating can promote side reactions.

    • Base Catalysis: The addition of a base, such as triethylamine, can sometimes improve the reaction's efficiency and reduce the formation of byproducts.

Q2: The hydrolysis of the intermediate thioamide is incomplete. How can I ensure complete conversion to the carboxylic acid?

A2: Incomplete hydrolysis of the thioamide will result in a mixture of the thioamide, amide, and the desired carboxylic acid.

  • Troubleshooting:

    • Hydrolysis Conditions: Ensure that the hydrolysis conditions are sufficiently vigorous. This may involve using a higher concentration of acid or base and/or a longer reaction time at reflux.

    • Monitor the Reaction: Use TLC to monitor the disappearance of the thioamide and amide intermediates.

Experimental Protocol: Willgerodt-Kindler Reaction of 4-Methoxyacetophenone

  • Thioamide Formation:

    • In a flask, combine 4-methoxyacetophenone (1 equivalent), sulfur (2-3 equivalents), and morpholine (B109124) (2-3 equivalents).

    • Heat the mixture under reflux for several hours.

  • Isolation of Thioamide (Optional but recommended for purity):

    • Cool the reaction mixture and pour it into water.

    • Collect the precipitated solid (the thioamide) by filtration.

  • Hydrolysis:

    • Reflux the crude thioamide with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) until the hydrolysis is complete (monitor by TLC).

  • Workup and Purification:

    • If basic hydrolysis was used, cool the mixture and acidify with a strong acid to precipitate the carboxylic acid.

    • If acidic hydrolysis was used, cool the mixture and extract the product with an organic solvent.

    • Collect the crude product and purify by recrystallization.

ConditionStarting MaterialReagentsYield of ThioamideYield of AcidReference
Classic Conditions4-MethoxyacetophenoneS, MorpholineVariableModerate[1]
Optimized (Microwave)4-MethoxyacetophenoneS, Morpholine, DMFHighHigh[7]

G start Low Yield and/or Tar Formation Observed check_temp Was the reaction temperature too high? start->check_temp check_solvent Was a suitable solvent (e.g., DMF) used? check_temp->check_solvent No solution_temp Optimize temperature. Avoid overheating. check_temp->solution_temp Yes check_hydrolysis Is the hydrolysis of the thioamide complete? check_solvent->check_hydrolysis Yes solution_solvent Consider using a high-boiling aprotic solvent like DMF. check_solvent->solution_solvent No solution_hydrolysis Increase hydrolysis time, temperature, or reagent concentration. Monitor by TLC. check_hydrolysis->solution_hydrolysis No

Route 3: Oxidation of 4-Methylanisole

The direct oxidation of 4-methylanisole can be challenging in terms of selectivity. The reaction proceeds through 4-methoxybenzyl alcohol and 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) intermediates.

Troubleshooting Common Issues:

Q1: My reaction has produced a mixture of products, including the starting material, the intermediate aldehyde, and the desired acid. How can I improve the selectivity?

A1: Achieving high selectivity for the carboxylic acid requires careful control of the reaction conditions to ensure complete oxidation of the starting material and intermediates without causing degradation.

  • Troubleshooting:

    • Choice of Oxidant: The choice of oxidizing agent is critical. Stronger oxidants and harsher conditions are more likely to lead to over-oxidation and ring-opening byproducts. Milder oxidants may require longer reaction times or catalysts.

    • Catalyst System: The use of specific catalysts, such as V₂O₅/Al₂O₃-TiO₂, can improve the selectivity towards the desired product.[3]

    • Reaction Time and Temperature: Monitor the reaction progress by GC or TLC. Stopping the reaction at the optimal time is crucial. Insufficient time will leave starting material and intermediates, while excessive time can lead to byproducts.

    • Phase Transfer Catalysis: For liquid-phase oxidations, a phase transfer catalyst can sometimes improve the reaction rate and selectivity.

Q2: I am observing byproducts from the cleavage of the ether bond. How can I prevent this?

A2: The methoxy (B1213986) group can be sensitive to certain oxidative conditions.

  • Troubleshooting:

    • Milder Conditions: Employ milder reaction conditions (lower temperature, less powerful oxidant) to minimize the cleavage of the ether linkage.

    • pH Control: In some cases, controlling the pH of the reaction mixture can help to stabilize the methoxy group.

OxidantCatalystTemperatureSelectivity for AcidReference
Ceric SulfateNone50°CModerate (aldehyde is major)[3]
Air/O₂V₂O₅/Al₂O₃-TiO₂523-723 KGood[3]
Route 4: Grignard Reaction

This route involves the formation of a Grignard reagent from 4-methoxybenzyl halide, followed by reaction with carbon dioxide.

Troubleshooting Common Issues:

Q1: The yield of the carboxylic acid is very low. What could be the problem?

A1: Low yields in Grignard reactions are often due to the high reactivity of the Grignard reagent with protic substances or improper reaction setup.

  • Troubleshooting:

    • Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[4][8]

    • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine or by crushing the turnings in the flask.[4]

    • Formation of Biphenyls: A common side reaction is the coupling of the Grignard reagent with unreacted alkyl halide to form a biphenyl-type byproduct. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings.

    • Inefficient Carboxylation: The addition of carbon dioxide (as dry ice or gas) must be done carefully. If the Grignard reagent is added to the dry ice too quickly, localized warming can cause sublimation of the CO₂, leading to incomplete reaction. If CO₂ gas is bubbled through the solution, ensure the delivery tube is below the surface of the liquid and that the gas flow is not too rapid.

Q2: After workup, I have a significant amount of 4-methylanisole in my product. Why did this happen?

A2: The presence of the corresponding alkane (4-methylanisole) is a classic sign that the Grignard reagent was quenched by a proton source before it could react with carbon dioxide.

  • Troubleshooting:

    • Check for Moisture: This is the most likely cause. Re-evaluate your procedure for ensuring anhydrous conditions.

    • Acidic Protons on Other Reagents: Ensure that no other reagents in the reaction mixture contain acidic protons.

G cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield of This compound moisture Moisture in Reaction low_yield->moisture mg_inactive Inactive Magnesium low_yield->mg_inactive biphenyl Biphenyl Formation low_yield->biphenyl co2_issue Inefficient Carboxylation low_yield->co2_issue alkane Presence of 4-Methylanisole alkane->moisture dry Ensure Anhydrous Conditions (Dry Glassware, Solvents) moisture->dry activate_mg Activate Magnesium (Iodine, Crushing) mg_inactive->activate_mg slow_addition Slow Addition of Alkyl Halide biphenyl->slow_addition optimize_co2 Optimize CO2 Addition (Temperature, Rate) co2_issue->optimize_co2

References

Technical Support Center: Scaling Up 4-Methoxyphenylacetic Acid (4-MPAA) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Methoxyphenylacetic acid (4-MPAA) synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the transition from laboratory to pilot or industrial scale production of 4-MPAA.

Section 1: Yield and Reaction Efficiency

Q1: My 4-MPAA yield is significantly lower at a larger scale compared to the lab. What are the common causes?

A: A decrease in yield upon scale-up is a frequent challenge. Several factors can contribute to this:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution. This can promote side reactions or incomplete conversion. Ensure your stirring mechanism is adequate for the vessel geometry and reaction mass.

  • Temperature Control: Exothermic reactions are harder to control at scale. A runaway temperature can degrade both reactants and products, leading to lower yields and increased impurity formation. Implement a robust cooling system and monitor the internal temperature closely.

  • Reagent Addition Rates: The rate of reagent addition, which may have been trivial at the lab scale, becomes critical in larger batches. A slow, controlled addition is often necessary to manage heat evolution and minimize side reactions.

  • Changes in Purity of Starting Materials: Larger quantities of starting materials may come from different suppliers or batches with varying purity profiles, which can affect the reaction outcome.

Q2: We are using the Willgerodt-Kindler reaction to synthesize 4-MPAA from 4-methoxyacetophenone. How can we optimize the yield?

A: The Willgerodt-Kindler reaction involves heating the ketone with sulfur and an amine (commonly morpholine) to form a thioamide intermediate, which is then hydrolyzed. To optimize yield:

  • Molar Ratios: Ensure the optimal molar ratio of 4-methoxyacetophenone, sulfur, and morpholine (B109124) is maintained. An excess of the amine and sulfur is often used.

  • Reaction Time and Temperature: This reaction requires high temperatures (reflux). Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation.

  • Hydrolysis Step: The final hydrolysis of the thioamide to the carboxylic acid is crucial. Ensure complete hydrolysis by using a sufficiently concentrated acid or base (e.g., 10% alcoholic sodium hydroxide) and adequate reflux time.

Section 2: Impurity Profile and Purification

Q3: What are the common impurities when synthesizing 4-MPAA via the Willgerodt-Kindler route, and how can we minimize them?

A: Common impurities include unreacted 4-methoxyacetophenone, the intermediate 4-methoxyphenylacetothiomorpholide (from incomplete hydrolysis), and various sulfur-containing by-products.

  • Minimization: Drive the reaction to completion by optimizing time and temperature. For the hydrolysis step, ensure sufficient reagent and time are provided.

  • Purification at Scale: After hydrolysis and acidification, the crude 4-MPAA is often isolated as a solid. Purification typically involves recrystallization from solvents like water, dilute ethanol, or xylene.[1] On a large scale, consider a multi-solvent recrystallization or the use of activated carbon to remove colored impurities.[2]

Q4: We are preparing 4-MPAA by hydrolyzing 4-methoxybenzyl cyanide. What by-products should we be concerned with?

A: The primary by-products of concern are:

  • Unreacted 4-methoxybenzyl cyanide: Incomplete hydrolysis will leave residual starting material. This is a significant impurity to monitor due to the toxicity of nitriles.[2]

  • 4-methoxyphenylacetamide: This is the amide intermediate. If the hydrolysis conditions (e.g., temperature, time, or acid/base concentration) are insufficient, the reaction may stall at the amide stage.

  • Anisyl alcohol: If there is water present during the synthesis of the starting material, 4-methoxybenzyl cyanide (from anisyl chloride and sodium cyanide), anisyl alcohol can form as a by-product.[3]

  • Mitigation: Ensure robust hydrolysis conditions. Monitor the reaction until the disappearance of the nitrile and amide intermediates. For purification, a common method is to acidify the reaction mixture to precipitate the carboxylic acid, which can then be filtered and washed.[4]

Q5: Our final 4-MPAA product has a persistent yellow color. How can we improve its appearance?

A: A yellow tint often indicates the presence of minor impurities or degradation products.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.[2]

  • Recrystallization: Perform a careful recrystallization, possibly using a solvent system in which the impurities are more soluble than 4-MPAA. Ensure a slow cooling rate to promote the formation of pure crystals.

Section 3: Safety and Handling

Q6: What are the major safety hazards to consider when scaling up the Willgerodt-Kindler reaction?

A: The primary hazard is the evolution of hydrogen sulfide (B99878) (H₂S) gas, which is toxic, flammable, and has a strong, unpleasant odor.

  • Mitigation: All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing (e.g., a caustic scrubber). Personnel should be equipped with H₂S detectors and appropriate personal protective equipment (PPE).

Q7: What precautions are necessary when using the cyanide hydrolysis route at a larger scale?

A: This route involves highly toxic materials.

  • Cyanide Handling: Sodium cyanide and 4-methoxybenzyl cyanide are toxic if ingested, inhaled, or absorbed through the skin.[3] Use extreme caution, including specialized PPE and handling procedures.

  • Hydrogen Cyanide (HCN) Gas: Acidification of any cyanide-containing waste stream will generate highly toxic HCN gas. All waste must be treated with an appropriate oxidizing agent (like bleach) before disposal, and this should be done in a well-ventilated area.

Data Presentation

The following table summarizes reported yields for lab-scale syntheses of 4-MPAA. Note that pilot and industrial-scale yield data are often proprietary and not publicly available. This data provides a baseline for what can be achieved under laboratory conditions.

Synthesis Route Starting Material Scale Reported Yield Source
Cyanide Hydrolysis4-Methoxybenzyl cyanide60.0 g87.1%[4]
Willgerodt-Kindler4-Methoxyacetophenone42.0 g26.0 g (overall)[1]
Methylationp-Hydroxyphenylacetic acidLab Scale98%[5]

Experimental Protocols

Below are detailed methodologies for the two primary synthesis routes for 4-MPAA, adapted from literature sources for a laboratory scale. These should be adapted and optimized for larger-scale equipment with appropriate safety considerations.

Protocol 1: Synthesis via Hydrolysis of 4-Methoxybenzyl Cyanide [2][4]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, prepare a 30%-70% solution of concentrated sulfuric acid in water.

  • Reagent Addition: Heat the sulfuric acid solution to 90-150°C.

  • Reaction: Slowly and continuously add 4-methoxybenzyl cyanide to the hot acid solution. Maintain the temperature and allow the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or HPLC until the residual 4-methoxybenzyl cyanide content is less than 1%.

  • Work-up: Cool the reaction mixture. The mixture may separate into layers. Separate the upper organic layer containing the crude product.

  • Neutralization & Decolorization: Neutralize the organic layer with a base (e.g., sodium hydroxide (B78521) solution) to a pH of 7.5-10. Heat the solution to 50-90°C and add activated carbon for decolorization.

  • Precipitation: Filter the hot solution to remove the carbon. Acidify the filtrate with an inorganic acid (e.g., HCl) to a pH of 1-4.

  • Isolation: Cool the mixture under stirring to precipitate the 4-MPAA. Filter the solid product, wash with water, and dry under vacuum.

Protocol 2: Synthesis via Willgerodt-Kindler Reaction [1][6]

  • Thioamide Formation: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 4-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux for approximately 5 hours.

  • Intermediate Isolation: Cool the reaction mixture and pour it slowly into water to precipitate the crude 4-methoxyphenylacetothiomorpholide. Filter the solid and wash with water. The crude thioamide can be recrystallized from dilute methanol.

  • Hydrolysis: In a clean reactor, charge the crude thioamide and a 10% solution of sodium hydroxide in ethanol.

  • Reaction: Heat the mixture to reflux for 10 hours.

  • Work-up: Distill off most of the ethanol. Add water to the residue and acidify with concentrated hydrochloric acid to precipitate the crude 4-MPAA.

  • Purification: Extract the product with a suitable organic solvent (e.g., ether). Wash the organic extract, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to yield the crude product.

  • Final Purification: Recrystallize the crude solid from water or dilute alcohol to obtain pure this compound.

Visualizations

Diagram 1: General Scale-Up Workflow

G cluster_0 Phase 1: Lab Scale cluster_1 Phase 2: Pilot Scale cluster_2 Phase 3: Production lab_synth Lab Synthesis (grams) lab_opt Route Optimization lab_synth->lab_opt lab_anal Analytical Method Development lab_opt->lab_anal pilot_synth Pilot Plant Trial (kilograms) lab_anal->pilot_synth Tech Transfer process_dev Process Safety Assessment pilot_synth->process_dev impurity_prof Impurity Profiling process_dev->impurity_prof full_scale Full-Scale Production (tonnes) impurity_prof->full_scale Process Validation qa_qc Quality Assurance & Quality Control full_scale->qa_qc reg_approval Regulatory Filing qa_qc->reg_approval

Caption: A typical workflow for scaling up chemical production.

Diagram 2: Troubleshooting Low Yield

G start Low Yield Detected at Scale check_temp Analyze Temperature Profile start->check_temp check_mix Evaluate Mixing Efficiency start->check_mix check_reagents Verify Starting Material Purity start->check_reagents check_time Confirm Reaction Completion (IPC) start->check_time sol_temp Implement improved cooling/heating controls. Consider slower addition. check_temp->sol_temp sol_mix Change impeller type/speed. Check for dead zones. check_mix->sol_mix sol_reagents Qualify new batches. Analyze for impurities. check_reagents->sol_reagents sol_time Extend reaction time. Optimize sampling points. check_time->sol_time

Caption: A decision tree for troubleshooting low product yield.

Diagram 3: Synthesis of 4-MPAA via Cyanide Hydrolysis

G start 4-Methoxybenzyl cyanide intermediate 4-Methoxyphenyl- acetamide (Intermediate) start->intermediate H₂O / H⁺ or OH⁻ (Partial Hydrolysis) product 4-Methoxyphenyl- acetic acid intermediate->product H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Reaction pathway for the hydrolysis of 4-methoxybenzyl cyanide.

Diagram 4: Synthesis of 4-MPAA via Willgerodt-Kindler Reaction

G start 4-Methoxy- acetophenone intermediate 4-Methoxyphenyl- acetothiomorpholide (Thioamide) start->intermediate Sulfur, Morpholine Heat product 4-Methoxyphenyl- acetic acid intermediate->product H₃O⁺ or OH⁻ (Hydrolysis)

Caption: Reaction pathway for the Willgerodt-Kindler synthesis.

References

degradation pathways of 4-Methoxyphenylacetic acid under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 4-Methoxyphenylacetic acid (4-MPAA). This resource provides answers to frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stress conditions that lead to the degradation of this compound (4-MPAA)?

A1: The degradation of 4-MPAA is typically induced under forced or stress conditions to understand its stability and predict its behavior in various environments. The primary stress conditions include:

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can induce degradation.[1][2] The rate of photodegradation depends on the intensity and wavelength of the light. Studies often use UV lamps (e.g., UV-A with a wavelength of 320-400 nm) or Xenon lamps to simulate sunlight.[3][4]

  • Oxidative Degradation: 4-MPAA is susceptible to oxidation. Common methods involve using oxidizing agents like hydrogen peroxide (H₂O₂).[1] Advanced Oxidation Processes (AOPs), such as the Fenton reaction (Fe²⁺ + H₂O₂), generate highly reactive hydroxyl radicals (•OH) that readily attack the molecule.[5][6]

  • Hydrolytic Degradation: Degradation can occur across a wide range of pH values, typically by exposing the compound to acidic and basic solutions (e.g., 0.1N HCl and 0.1N NaOH) at elevated temperatures.[1]

  • Thermal Degradation: High temperatures (e.g., 40°C to 80°C), sometimes combined with high humidity (≥75% RH), are used to study thermolytic degradation pathways.[2]

  • Microbial Degradation: Certain microorganisms can metabolize 4-MPAA. For instance, bacterial species like Acinetobacter and Pseudomonas are known to degrade related phenylacetic acids.[7][8] This process often involves enzymatic hydroxylation and ring-fission.[7]

Q2: What are the expected degradation products of 4-MPAA under these stress conditions?

A2: The degradation of 4-MPAA proceeds through several key reaction steps, leading to various intermediates. While specific products depend on the conditions, common pathways include:

  • Demethoxylation/Hydroxylation: A primary step is often the cleavage of the methoxy (B1213986) group (-OCH₃) to form a hydroxyl group (-OH), yielding 4-Hydroxyphenylacetic acid . This is a common pathway in both microbial and oxidative degradation.[7][8] Hydroxyl radicals can also attack the aromatic ring to introduce additional hydroxyl groups.[9][10]

  • Side-Chain Oxidation: The acetic acid side chain can be oxidized. For example, anaerobic degradation by denitrifying bacteria may involve α-oxidation of the -CH₂-COOH side chain to a -CO-COOH group, forming intermediates like (4-OH)-phenylglyoxylate.[11]

  • Aromatic Ring Cleavage: Under strong oxidative conditions (e.g., AOPs) or microbial action, the aromatic ring is opened.[7][12] This leads to the formation of smaller aliphatic acids.

  • Mineralization: The ultimate degradation products under efficient processes like photocatalysis are carbon dioxide (CO₂), water (H₂O), and inorganic ions.[3]

Q3: How can I monitor the degradation of 4-MPAA and identify its byproducts?

A3: A stability-indicating analytical method is crucial for monitoring the degradation process.[2][13] The most common approach involves:

  • Sample Collection: At specific time intervals during the stress experiment, aliquots of the reaction mixture are withdrawn.

  • Sample Preparation: Samples may need to be filtered (e.g., to remove a photocatalyst) or quenched to stop the reaction before analysis.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a UV detector is the primary technique used to separate the parent 4-MPAA from its degradation products.[14] A reversed-phase C18 column is typically a good starting point.[13]

  • Quantification: The concentration of 4-MPAA is monitored over time by measuring its peak area in the chromatogram. The degradation percentage is calculated using the formula: Degradation (%) = [(C₀ - C) / C₀] x 100, where C₀ is the initial concentration and C is the concentration at a given time.[15]

  • Byproduct Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), is used to identify the chemical structures of the degradation products by determining their molecular weights and fragmentation patterns.[16]

Troubleshooting Guides

Q1: My photocatalytic degradation of 4-MPAA is inefficient. What could be the cause?

A1: Low degradation efficiency in a photocatalytic experiment can stem from several factors. Use the following checklist to troubleshoot the issue:

Possible CauseRecommended Action
Incorrect pH The pH of the solution affects the surface charge of the photocatalyst (like TiO₂) and the ionization state of 4-MPAA. The degradation efficiency can be highly pH-dependent.[17][18] Determine the optimal pH for your system by running experiments at different pH values.
Inappropriate Catalyst Dosage Too little catalyst provides insufficient active sites. Too much catalyst can lead to particle agglomeration and light scattering, reducing efficiency.[18] Perform experiments with varying catalyst concentrations to find the optimal loading.
Insufficient Light Intensity The light source must provide photons with enough energy to activate the photocatalyst. Ensure your lamp is functioning correctly and is positioned at an optimal distance from the reactor.[17][19]
Poor Catalyst Activity The catalyst may be deactivated or of poor quality. Ensure it has been stored correctly. Consider characterizing your catalyst using techniques like XRD or SEM to check its crystallinity and morphology.[17]
Presence of Scavengers Other substances in your solution (e.g., certain inorganic anions, or impurities in the water) can consume the generated hydroxyl radicals, competing with 4-MPAA and lowering the degradation rate.[18] Use high-purity water and reagents.

Q2: I'm seeing inconsistent retention times for 4-MPAA in my HPLC analysis. How can I fix this?

A2: Drifting or shifting retention times are a common HPLC problem that compromises data quality.[20][21] Consult the table below to diagnose and resolve the issue.

SymptomPossible Cause(s)Troubleshooting Steps
Gradual Drift to Shorter or Longer Times 1. Changing Mobile Phase Composition: Evaporation of a volatile solvent or improper mixing.[21] 2. Column Temperature Fluctuation: The lab temperature is not stable.[20] 3. Poor Column Equilibration: Insufficient time for the column to stabilize with the new mobile phase.[20]1. Prepare fresh mobile phase daily. Keep solvent bottles capped. If using a gradient, check that the mixer is working correctly.[20] 2. Use a column oven to maintain a constant temperature.[20] 3. Increase the column equilibration time; flush with at least 10-20 column volumes of the new mobile phase.[22]
Sudden, Abrupt Changes in Retention Time 1. Air Bubbles in the System: Air trapped in the pump or lines.[20] 2. Change in Flow Rate: Pump malfunction or leak.[20] 3. Incorrect Mobile Phase: Wrong solvent was used to prepare the mobile phase.1. Degas the mobile phase. Purge the pump and the system to remove bubbles.[20] 2. Check for leaks in fittings from the pump to the detector. Verify the flow rate with a calibrated flow meter. 3. Double-check the preparation of the mobile phase.

Q3: I am unable to achieve mass balance in my degradation study. What are the possible reasons?

A3: Achieving a mass balance (where the initial amount of the drug equals the sum of the remaining drug and all degradation products) is a key part of validating a stability-indicating method.[2] A poor mass balance (e.g., a total of less than 97%) suggests that some components are not being accounted for.

Possible CauseExplanation & Solution
Formation of Volatiles The degradation process may produce volatile compounds (like CO₂) that escape from the solution and are not detected by LC-based methods.[2] While difficult to quantify, this is a common reason for incomplete mass balance in advanced oxidation.
Undetected Products Degradation products may not have a UV chromophore and are therefore invisible to a UV detector. They may also be too polar or non-polar to elute from your HPLC column under the current conditions.[2] Solution: Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Modify your gradient to include a wider range of solvent strengths to elute all potential products.
Adsorption to Surfaces The parent compound or its degradation products may adsorb strongly to the photocatalyst surface or the walls of the experimental vessel. Solution: After the experiment, try washing the catalyst or vessel with a strong solvent (e.g., methanol (B129727) or acetonitrile) and analyze the wash to see if any missing compounds are recovered.
Incorrect Response Factors You may be assuming that the degradation products have the same UV response as the parent drug, which is often incorrect. Solution: If possible, isolate and purify the major degradation products to determine their individual response factors for accurate quantification.

Data & Protocols

Table 1: Typical Stress Conditions for Forced Degradation Studies

This table summarizes common starting conditions for stressing 4-MPAA in solution, as recommended by general pharmaceutical guidelines.[1][2] The duration and intensity should be adjusted to achieve a target degradation of 5-20%.[2]

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis HCl0.1 N HCl at 60°C
Base Hydrolysis NaOH0.1 N NaOH at 60°C
Oxidation H₂O₂0.1% - 3% H₂O₂ at room temperature
Thermal Temperature60°C - 80°C
Photolytic Light SourceUV (200 W h/m²) and Visible (1.2 million lx h)
Experimental Protocol: Photocatalytic Degradation of 4-MPAA

This protocol provides a general methodology for studying the degradation of 4-MPAA using a photocatalyst like TiO₂ under UV irradiation.

1. Materials and Setup:

  • Reactor: A glass or quartz vessel with a magnetic stirrer.[3] A cooling jacket may be used to maintain a constant temperature.[19]

  • Light Source: A UV lamp (e.g., medium-pressure mercury lamp) positioned either externally or internally within a quartz well.[17][19]

  • Reagents: 4-MPAA, photocatalyst (e.g., TiO₂ P25), high-purity water, and solvents for HPLC.

  • Analytical Equipment: HPLC-UV, pH meter, magnetic stirrer.

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-MPAA (e.g., 10-20 ppm) in high-purity water.

  • Catalyst Suspension: Add the desired amount of photocatalyst (e.g., 0.5 g/L) to the 4-MPAA solution in the reactor vessel.

  • Adsorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the 4-MPAA to adsorb onto the catalyst surface and reach equilibrium.

  • Initial Sample (T=0): Take an initial sample just before turning on the light. Filter it immediately through a 0.22 µm syringe filter to remove the catalyst.

  • Initiate Photoreaction: Turn on the UV lamp to start the degradation reaction.[3] Continue stirring to keep the catalyst suspended.

  • Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes). Immediately filter each sample.

  • Analysis: Analyze the filtered samples using a validated HPLC method to determine the remaining concentration of 4-MPAA.

Visualizations

Degradation_Pathway_4MPAA MPAA This compound (4-MPAA) Intermediate1 4-Hydroxyphenylacetic Acid MPAA->Intermediate1 Demethoxylation/ Hydroxylation Intermediate2 Ring-Opened Intermediates (e.g., Aliphatic Acids) Intermediate1->Intermediate2 Ring Cleavage EndProducts Mineralization Products (CO₂ + H₂O) Intermediate2->EndProducts Further Oxidation Radicals •OH (Hydroxyl Radicals) Radicals->MPAA Radicals->Intermediate1

Caption: Proposed degradation pathway of 4-MPAA under oxidative stress.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 4-MPAA Solution (e.g., 20 ppm) B Add Photocatalyst (e.g., TiO₂ at 0.5 g/L) A->B C Stir in Dark (30-60 min for equilibrium) B->C D Take T=0 Sample C->D E Turn on UV Lamp D->E F Collect Samples at Intervals E->F G Filter Samples (0.22 µm filter) F->G H Analyze via HPLC-UV G->H I Quantify 4-MPAA & Identify Products H->I

Caption: General workflow for a photocatalytic degradation experiment.

HPLC_Troubleshooting Start Inconsistent Retention Times? Cause1 Is drift gradual? Start->Cause1 Yes Cause2 Is change abrupt? Start->Cause2 No Cause1->Cause2 No Sol1 Check Mobile Phase Prep Use Column Oven Increase Equilibration Time Cause1->Sol1 Yes Sol2 Degas Mobile Phase Purge Pump Check for Leaks Cause2->Sol2 Yes

Caption: Troubleshooting logic for HPLC retention time issues.

References

resolving emulsions during aqueous work-up of 4-Methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the aqueous work-up of 4-Methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of an aqueous work-up?

An emulsion is a stable mixture of two or more immiscible liquids, like an organic solvent and an aqueous solution.[1] In the case of the work-up for this compound, this typically appears as a cloudy or milky layer between the organic and aqueous phases, preventing a clean separation. This is often due to the presence of substances that act as surfactants, which reduce the interfacial tension between the two liquids.[1][2]

Q2: Why is this compound prone to causing emulsions?

This compound itself, particularly in its carboxylate salt form (deprotonated), can act as a surfactant.[2][3][4] Carboxylates have a polar head (the negatively charged carboxylate group) and a nonpolar tail (the methoxyphenyl group), allowing them to bridge the organic and aqueous phases and stabilize droplets of one liquid within the other.[3][4]

Q3: What are the primary factors that influence emulsion formation during the extraction of this compound?

Several factors can contribute to emulsion formation:

  • pH of the aqueous phase: The pH determines the extent to which the carboxylic acid is in its neutral form or its carboxylate salt form. Near the pKa of this compound (approximately 4.35), both forms are present, which can increase the likelihood of emulsion formation.[5]

  • Agitation intensity: Vigorous shaking during the extraction process can break up the liquid phases into very small droplets, creating a larger surface area for surfactants to act and form a stable emulsion.[6]

  • Presence of impurities: Particulate matter or other surface-active impurities from the reaction mixture can also stabilize emulsions.[6]

  • Solvent choice: The properties of the organic solvent used can influence the stability of an emulsion.[7]

Troubleshooting Guide

Issue: A persistent emulsion has formed during the aqueous work-up.

Here are a series of steps, from least to most invasive, to resolve an emulsion.

1. Physical Methods (Non-invasive)

These methods aim to break the emulsion without adding new chemical reagents.

  • Patience and Gentle Agitation:

    • Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the emulsion will break on its own with time.

    • Gently swirl the separatory funnel or tap the sides. A gentle stir of the emulsion layer with a glass rod can also help coalesce the dispersed droplets.

  • Centrifugation:

    • If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning them can be highly effective. The centrifugal force helps to separate the phases based on density.[6] A common starting point is 5000 rpm for 10-20 minutes.[8]

  • Filtration:

    • Filtering the entire mixture through a plug of glass wool or Celite can help to break up the emulsion by physically disrupting the droplets.[6][9] Phase separation filter paper, which is hydrophobic, can also be used to separate the organic layer.[6]

2. Chemical Methods (More Invasive)

If physical methods are unsuccessful, altering the chemical environment can destabilize the emulsion.

  • "Salting Out": Addition of Brine

    • Method: Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel. Gently invert the funnel a few times and allow it to stand. Alternatively, solid sodium chloride can be added.

    • Principle: Increasing the ionic strength of the aqueous phase makes it more polar, which decreases the solubility of organic compounds in the aqueous layer and helps to force the separation of the two phases.[6]

  • pH Adjustment

    • Method: Based on the pKa of this compound (~4.35), adjusting the pH of the aqueous layer can help break the emulsion.[5]

      • Acidification: If the goal is to have the product in the organic layer, adding a dilute strong acid (e.g., 1M HCl) to lower the pH to ~2 will ensure the carboxylic acid is fully protonated and less likely to act as a surfactant.

      • Basification: If the goal is to extract the product into the aqueous layer, adding a dilute base (e.g., 1M NaOH) to raise the pH to ~10 will fully deprotonate the carboxylic acid.

    • Caution: Be mindful of any pH-sensitive functional groups in your desired product.

  • Addition of a Different Organic Solvent

    • Method: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[6] For example, if the primary solvent is dichloromethane, adding a small amount of diethyl ether or ethyl acetate (B1210297) may be effective.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Centrifugation Speed 3000 - 5000 rpmHigher speeds can be more effective, but ensure centrifuge tubes are properly balanced and rated for the speed.[8]
Centrifugation Time 10 - 30 minutesLonger times may be necessary for very stable emulsions.[8]
Brine (Saturated NaCl) 5-10% of the total volumeAdd incrementally and observe for phase separation.
pH Adjustment (Acidic) pH 1-2Ensures this compound is fully protonated.
pH Adjustment (Basic) pH > 9.5Ensures this compound is fully deprotonated as the carboxylate salt.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Brine
  • Allow the separatory funnel containing the emulsion to stand for 10 minutes.

  • If the emulsion persists, prepare a saturated solution of sodium chloride (brine) in water.

  • Add the brine solution to the separatory funnel in small portions (e.g., 5 mL for a 100 mL total volume).

  • After each addition, gently invert the separatory funnel 2-3 times (do not shake vigorously) and vent.

  • Allow the layers to settle and observe for any changes in the emulsion layer.

  • Continue adding brine until the emulsion breaks or it is clear that this method is ineffective.

Protocol 2: Breaking an Emulsion by Centrifugation
  • Carefully transfer the entire contents of the separatory funnel (or just the emulsion layer if possible) into one or more centrifuge tubes.

  • Ensure that the centrifuge tubes are balanced by adding a counterweight tube with a liquid of similar density.

  • Place the tubes in the centrifuge.

  • Centrifuge the tubes at a speed between 3000-5000 rpm for 15 minutes.

  • After centrifugation, carefully remove the tubes and observe the separation of the layers.

  • The layers can then be separated by pipetting.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Let Stand (10-30 min) Gentle Swirling start->patience resolved Emulsion Resolved patience->resolved Resolved persistent Emulsion Persists patience->persistent No Resolution physical_methods Physical Methods chemical_methods Chemical Methods centrifugation Centrifugation centrifugation->resolved persistent_after_physical Emulsion Persists centrifugation->persistent_after_physical Still Emulsified filtration Filtration (Glass Wool/Celite) filtration->resolved filtration->persistent_after_physical Still Emulsified brine Add Saturated NaCl (Brine) brine->resolved ph_adjust Adjust pH ph_adjust->resolved solvent Add Different Organic Solvent solvent->resolved persistent->centrifugation persistent->filtration persistent_after_physical->brine persistent_after_physical->ph_adjust persistent_after_physical->solvent

Caption: Troubleshooting workflow for resolving emulsions.

Emulsion_Formation_Principle cluster_organic Organic Phase cluster_aqueous Aqueous Phase organic_molecule Organic Molecules emulsion Emulsion (Stable Mixture) organic_molecule->emulsion water_molecule Water Molecules water_molecule->emulsion surfactant 4-Methoxyphenylacetate (Surfactant) surfactant->emulsion Stabilizes Interface

Caption: Principle of emulsion formation.

References

Technical Support Center: Analytical Method Development for 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of 4-Methoxyphenylacetic acid (4-MPAA) in complex matrices such as plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when analyzing this compound in biological matrices?

A1: The primary challenge is overcoming matrix effects, where endogenous components in the sample (like salts, proteins, and phospholipids (B1166683) in plasma) interfere with the ionization and detection of 4-MPAA, particularly in LC-MS/MS analysis.[1][2] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[1] Effective sample preparation is crucial to minimize these effects.[3]

Q2: What is the recommended initial sample preparation technique for 4-MPAA in plasma?

A2: A combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) is a robust starting point.[4] PPT with a solvent like acetonitrile (B52724) or methanol (B129727) removes the bulk of proteins, while SPE provides further cleanup and concentration of the analyte.[3][4] For acidic drugs like 4-MPAA, a nonpolar or a polymeric strong anion exchange SPE sorbent can be effective.[2][5]

Q3: Which analytical technique offers the best sensitivity and selectivity for 4-MPAA?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.[6] The use of Multiple Reaction Monitoring (MRM) minimizes interference from the matrix, allowing for accurate quantification at very low levels.[7] While HPLC with UV or electrochemical detection can be used, it may lack the specificity required for complex matrices.[8][9]

Q4: How can I prevent the degradation of 4-MPAA during sample handling and storage?

A4: Like many acidic compounds, 4-MPAA is generally stable. However, repeated freeze-thaw cycles of biological samples should be avoided to prevent potential degradation. It is recommended to aliquot samples upon collection and store them at -80°C for long-term stability. When preparing stock solutions, storing them at -80°C can preserve them for up to two years.[10]

Q5: My HPLC chromatogram for 4-MPAA shows significant peak tailing. What are the likely causes?

A5: Peak tailing for acidic compounds like 4-MPAA is often caused by secondary interactions between the analyte's carboxyl group and residual silanol (B1196071) groups on silica-based C18 columns.[11] Other causes can include column contamination, low mobile phase pH, or extra-column volume.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient Extraction: The chosen SPE or LLE protocol may not be optimal for 4-MPAA's polarity.1a. Adjust the pH of the sample before extraction. For nonpolar SPE, acidify the sample to neutralize 4-MPAA, enhancing its retention.[2] 1b. For anion exchange SPE, ensure the sample pH is high enough to deprotonate the acid.[5] 1c. Test different SPE sorbents (e.g., polymeric, mixed-mode). 1d. For LLE, select a water-immiscible solvent with appropriate polarity and ensure the sample pH is adjusted to keep the analyte in its neutral form.[3]
2. Incomplete Elution: The elution solvent may be too weak to desorb the analyte from the SPE cartridge.2a. Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of organic solvent. 2b. For anion exchange SPE, use an acidic modifier in the elution solvent (e.g., 5% formic acid in methanol) to neutralize the analyte and disrupt the ionic interaction.[5]
Poor Peak Shape (Tailing, Fronting, Broad) 1. Secondary Silanol Interactions (Tailing): The acidic analyte interacts with active sites on the silica-based column.[11]1a. Lower the mobile phase pH to 2.5-3.0 using an acid like formic or phosphoric acid to suppress the ionization of both the analyte and the silanol groups.[11] 1b. Use a column with end-capping or a hybrid particle technology to minimize exposed silanols.[11]
2. Sample Solvent Mismatch (Fronting/Splitting): Injecting the sample in a solvent significantly stronger than the mobile phase.[11][12]2a. Whenever possible, dissolve and inject the sample in the initial mobile phase.[12] If the sample is not soluble, use the weakest possible solvent.
3. Column Contamination/Void: Particulates from the sample have clogged the column inlet frit, or a void has formed at the head of the column.[11]3a. Use a guard column and filter all samples through a 0.22 µm syringe filter before injection.[11] 3b. Try back-flushing the column with a strong solvent to remove contaminants from the inlet frit. If a void is present, the column may need to be replaced.[11]
Inconsistent Retention Times 1. Unstable Column Temperature: Fluctuations in ambient temperature affect chromatography.1a. Use a column oven to maintain a constant and elevated temperature (e.g., 35-40°C).[12]
2. Leaks in the HPLC System: A small leak can cause pressure fluctuations and shift retention times.2a. Systematically check all fittings for salt buildup (a sign of a leak with buffered mobile phases) and ensure they are properly tightened.[12][13]
3. Mobile Phase Issues: Improperly prepared or degassed mobile phase, or changes in composition over time.3a. Ensure mobile phase components are fully miscible and degassed before use. Prepare fresh mobile phase daily.[13]
High Baseline Noise / Matrix Effects (LC-MS/MS) 1. Insufficient Sample Cleanup: Endogenous matrix components (e.g., phospholipids, salts) co-elute with the analyte, causing ion suppression or enhancement.[1]1a. Incorporate a more rigorous sample preparation method, such as SPE, to remove interfering components.[4] 1b. Use a phospholipid removal plate or cartridge after protein precipitation.[6]
2. Contaminated Mobile Phase or System: Solvents, additives, or tubing may be contaminated.2a. Use high-purity LC-MS grade solvents and additives. 2b. Flush the entire LC system to remove contaminants.
3. Ion Source Contamination: The ESI or APCI source is dirty from analyzing many complex samples.3a. Perform routine cleaning of the ion source components (e.g., capillary, skimmer) according to the manufacturer's protocol.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to quantify acidic compounds, including 4-MPAA and its structural analogs, in biological matrices. Actual values will depend on the specific matrix, instrumentation, and final method parameters.

Parameter HPLC-UV/ECD LC-MS/MS Reference(s)
Limit of Detection (LOD) 1 - 10 ng/mL0.01 - 1 ng/mL[14]
Limit of Quantitation (LOQ) 5 - 25 ng/mL0.05 - 5 ng/mL[2][14][15]
Linearity Range 10 - 2000 ng/mL0.1 - 1000 ng/mL[14][16]
Recovery % (from Plasma) 75 - 95%85 - 110%[2][16]
Inter/Intra-day Precision (%RSD) < 10%< 15%[5][14]

Detailed Experimental Protocols

Protocol 1: 4-MPAA Analysis in Human Plasma using LC-MS/MS

This protocol details a robust method for extracting and quantifying 4-MPAA from human plasma using protein precipitation followed by solid-phase extraction.

1. Sample Preparation: Protein Precipitation (PPT)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 4-MPAA).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for the next step.

2. Sample Cleanup: Solid-Phase Extraction (SPE) [5]

  • SPE Cartridge: Polymeric Strong Anion Exchange (e.g., Agilent Bond Elut Plexa PAX, 30 mg).

  • Conditioning: Condition the cartridge with 500 µL of methanol, followed by 500 µL of water.

  • Loading: Dilute the supernatant from the PPT step 1:3 with 2% ammonium (B1175870) hydroxide (B78521) in water and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of water, followed by 500 µL of methanol to remove neutral and basic interferences.

  • Elution: Elute the 4-MPAA from the cartridge with 500 µL of 5% formic acid in methanol. The acid neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[16]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Linear ramp to 95% B

    • 5-6 min: Hold at 95% B

    • 6.1-8 min: Return to 5% B and equilibrate

  • Column Temperature: 40°C.[7]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Negative Mode (ESI-).

  • MRM Transitions: (To be optimized by infusing a standard solution)

    • Example Precursor Ion [M-H]- for 4-MPAA: m/z 165.1

    • Example Product Ions: To be determined (e.g., m/z 121.1, m/z 107.1)

  • Ion Source Parameters:

    • Capillary Voltage: ~3500 V

    • Gas Temperature: ~350°C

    • Gas Flow: ~9 L/min[7]

Visualizations

Experimental_Workflow Figure 1. General workflow for 4-MPAA analysis in plasma. cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma 1. Plasma Sample (100 µL + IS) ppt 2. Protein Precipitation (Acetonitrile) plasma->ppt centrifuge 3. Centrifugation (10,000 x g) ppt->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant load 6. Load Sample supernatant->load Dilute & Load condition 5. Condition SPE (MeOH, H2O) condition->load wash 7. Wash (H2O, MeOH) load->wash elute 8. Elute (Acidified MeOH) wash->elute drydown 9. Evaporate & Reconstitute elute->drydown inject 10. LC-MS/MS Injection drydown->inject data 11. Data Acquisition & Processing inject->data

Caption: Figure 1. General workflow for 4-MPAA analysis in plasma.

Troubleshooting_Tree Figure 2. Troubleshooting guide for poor peak shape. cluster_tailing cluster_split start Problem: Poor Peak Shape q1 What is the peak shape? start->q1 q2 Is mobile phase pH < 3? q1->q2 Tailing q4 Is sample solvent stronger than mobile phase? q1->q4 Split / Fronting sol1 Solution: Lower mobile phase pH with 0.1% formic acid. q2->sol1 No q3 Is an end-capped column being used? q2->q3 Yes sol2 Solution: Switch to an end-capped or hybrid column. q3->sol2 No sol3 Possible Cause: Column Contamination. Action: Use guard column & filters. q3->sol3 Yes sol4 Solution: Reconstitute sample in initial mobile phase. q4->sol4 Yes sol5 Possible Cause: Clogged inlet frit or column void. q4->sol5 No

Caption: Figure 2. Troubleshooting guide for poor peak shape.

References

Validation & Comparative

A Comparative Guide to the Quantification of 4-Methoxyphenylacetic Acid: HPLC vs. High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 4-Methoxyphenylacetic acid is critical for a range of applications, from its use as a pharmaceutical intermediate to its role as a potential biomarker.[1] The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with higher-performance alternatives, including Ultra-Performance Liquid Chromatography (UPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by representative experimental data.

Performance Comparison of Analytical Methods

The choice of an analytical technique hinges on the specific requirements of the analysis, such as required sensitivity, selectivity, sample matrix complexity, and desired throughput. Below is a summary of typical validation parameters for the quantification of this compound using different analytical platforms.

Validation ParameterHPLC-UV (Representative)UPLC-UV (Representative)LC-MS/MS (Representative)GC-MS (with Derivatization) (Representative)
Linearity Range 0.5 - 100 µg/mL0.1 - 100 µg/mL1 - 1000 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.995> 0.995
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 µg/mL~1 ng/mL~10 ng/mL
Limit of Detection (LOD) ~0.15 µg/mL~0.03 µg/mL~0.3 ng/mL~3 ng/mL
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 1.5%< 10%< 15%
Analysis Run Time 10 - 15 minutes2 - 5 minutes3 - 8 minutes15 - 25 minutes

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and cost-effective technique suitable for the routine quality control of this compound in bulk drug and pharmaceutical formulations where the analyte concentration is relatively high.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL stock solution).

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • For formulated products, a suitable extraction procedure may be required to isolate the analyte from excipients.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v) is commonly used.[2] The exact ratio may be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set at a wavelength of approximately 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (sub-2 µm).[3]

Sample Preparation:

Sample preparation protocols are similar to those for HPLC-UV, with dilutions typically made to lower concentrations due to the increased sensitivity of the UPLC system.

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) is often employed for faster analysis and better peak shapes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: UV detector at approximately 225 nm.

  • Injection Volume: 2 - 5 µL.

  • Column Temperature: 30 - 40 °C to reduce backpressure.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound in complex biological matrices such as plasma and urine, owing to its exceptional sensitivity and selectivity.

Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: A UPLC system with a C18 column is typically used for rapid separation.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Sample Preparation and Derivatization (Silylation):

  • Evaporate the solvent from the sample extract to complete dryness.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like pyridine (B92270) or acetonitrile.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

  • After cooling, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships described, the following diagrams are provided.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Analyte Define Analyte and Matrix Technique Select Analytical Technique (HPLC, UPLC, LC-MS/MS, GC-MS) Analyte->Technique Optimization Optimize Separation and Detection Parameters Technique->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Reporting Data Reporting and Interpretation Routine_Analysis->Reporting G Logical Comparison of Analytical Techniques center Quantification of This compound HPLC HPLC-UV center->HPLC Cost-Effective, Robust UPLC UPLC-UV center->UPLC Fast, High Resolution LCMS LC-MS/MS center->LCMS High Sensitivity, High Selectivity GCMS GC-MS center->GCMS Volatile Analytes, Requires Derivatization HPLC->UPLC Improved Performance UPLC->LCMS Increased Sensitivity

References

A Comparative Analysis of Synthetic Routes to 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

4-Methoxyphenylacetic acid is a valuable intermediate in the pharmaceutical and fine chemical industries, primarily utilized in the synthesis of various drugs and other organic compounds.[1] Its efficient synthesis is a topic of significant interest for researchers and chemical professionals. This guide provides a comparative analysis of several common synthetic routes to this compound, offering insights into their methodologies, yields, and overall efficiency.

Key Synthesis Routes: A Comparative Overview

Several distinct chemical pathways have been established for the synthesis of this compound. The most prominent among these are the hydrolysis of 4-methoxybenzyl cyanide, the Willgerodt-Kindler reaction of 4-methoxyacetophenone, the oxidation of 4-methoxyphenylacetaldehyde, and a one-step synthesis from anisole (B1667542) and glyoxylic acid. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and scalability.

Synthesis RouteStarting MaterialKey ReagentsReported YieldPurity (HPLC)
Hydrolysis of Nitrile 4-Methoxybenzyl cyanideSodium hydroxide (B78521), Ethanol (B145695), Water87.1%[2]Not specified
Willgerodt-Kindler Reaction 4-MethoxyacetophenoneSulfur, Morpholine (B109124), Sodium hydroxide~60%[3]Not specified
Oxidation of Aldehyde 4-MethoxyphenylacetaldehydeSodium chlorite (B76162), Hydrogen peroxideHigh (quantitative)[4]Not specified
One-Step from Anisole Anisole (Methyl phenoxide)Glyoxylic acid, Iodine, Red phosphorus70-79%[5]98.1-99.2%[5]

In-Depth Analysis of Synthesis Pathways

Hydrolysis of 4-Methoxybenzyl Cyanide

This route is a straightforward and high-yielding method for producing this compound. The reaction involves the hydrolysis of the nitrile group of 4-methoxybenzyl cyanide under basic conditions.

G 4-Methoxybenzyl cyanide 4-Methoxybenzyl cyanide This compound This compound 4-Methoxybenzyl cyanide->this compound NaOH, Ethanol/H2O, Reflux

Caption: Hydrolysis of 4-Methoxybenzyl Cyanide to this compound.

Experimental Protocol: A mixture of 4-methoxybenzyl cyanide (60.0g, 408mmol), sodium hydroxide (80.0g, 2.0mol), water (300ml), and ethanol (60ml) is heated to reflux.[2] Upon completion of the reaction, the mixture is cooled and the pH is adjusted to be acidic, leading to the crystallization of the product. The resulting solid is filtered, washed with water, and dried to yield this compound.[2]

Advantages:

  • High reported yield of 87.1%.[2]

  • Relatively simple one-step procedure.

Disadvantages:

  • The use of cyanide compounds requires stringent safety precautions.

  • The purity of the final product is not specified in the available literature.

Willgerodt-Kindler Reaction from 4-Methoxyacetophenone

The Willgerodt-Kindler reaction provides a pathway to synthesize this compound from the more readily available 4-methoxyacetophenone. This reaction involves the conversion of an aryl alkyl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[6]

G cluster_0 Willgerodt-Kindler Reaction cluster_1 Hydrolysis 4-Methoxyacetophenone 4-Methoxyacetophenone Thioacetomorpholide intermediate Thioacetomorpholide intermediate 4-Methoxyacetophenone->Thioacetomorpholide intermediate Sulfur, Morpholine, Reflux This compound This compound Thioacetomorpholide intermediate->this compound NaOH (aq) or H2SO4

Caption: Willgerodt-Kindler synthesis of this compound.

Experimental Protocol: A mixture of 4-methoxyacetophenone (42g), sulfur (13-15g), and morpholine (30g) is refluxed for 5 hours.[7] The resulting crude thioacetomorpholide is then hydrolyzed by refluxing with a 10% alcoholic sodium hydroxide solution for 10 hours.[7] After removal of the alcohol, the residue is dissolved in water, acidified with hydrochloric acid, and the product is extracted with ether.[7]

A modified procedure using phase-transfer catalysis (PTC) with triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) has been shown to significantly reduce the reaction time for the hydrolysis step.[3]

Advantages:

  • Utilizes a readily available starting material.

Disadvantages:

  • The traditional method involves long reaction times.[3]

  • The reported yield of around 60% is lower than other methods.[3]

  • The use of morpholine and sulfur requires appropriate handling and disposal.

Oxidation of 4-Methoxyphenylacetaldehyde

This synthetic route involves the direct oxidation of 4-methoxyphenylacetaldehyde to the corresponding carboxylic acid. This method can be highly efficient, with reports of quantitative yields.

G 4-Methoxyphenylacetaldehyde 4-Methoxyphenylacetaldehyde This compound This compound 4-Methoxyphenylacetaldehyde->this compound NaClO2, H2O2, CH2Cl2

Caption: Oxidation of 4-Methoxyphenylacetaldehyde.

Experimental Protocol: 4-Methoxyphenylacetaldehyde (100.0 g) is dissolved in dichloromethane (B109758) (500mL) and mixed with a sodium dihydrogen phosphate (B84403) buffer (350 mL) and 35% hydrogen peroxide solution (80 mL).[4] A 10% sodium chlorite solution (1200 mL) is then added slowly at 5-10 °C.[4] After the reaction is complete, the mixture is basified with 20% NaOH solution, and the layers are separated. The aqueous layer is then acidified to a pH of 4-5 with HCl and cooled to 0-5 °C to precipitate the product, which is then filtered, washed, and dried.[4]

Advantages:

  • Potentially very high yield.

  • Avoids the use of toxic cyanides or malodorous sulfur compounds.

Disadvantages:

  • The starting material, 4-methoxyphenylacetaldehyde, may be less readily available or more expensive than other precursors.

  • The use of hydrogen peroxide and sodium chlorite requires careful control of reaction conditions to ensure safety.

One-Step Synthesis from Anisole and Glyoxylic Acid

A patented method describes a direct, one-step synthesis of this compound from anisole (methyl phenoxide) and glyoxylic acid. This approach is notable for its simplicity and high purity of the final product.

G Anisole Anisole This compound This compound Anisole->this compound Glyoxylic acid, I2, Red P, Acetic acid, 80-100 °C Glyoxylic acid Glyoxylic acid Glyoxylic acid->this compound

Caption: One-step synthesis from Anisole and Glyoxylic acid.

Experimental Protocol: Anisole (130g, 1.2mol), 50% glyoxylic acid (59g, 0.4mol), sulfuric acid (5mL), iodine (12.96g), red phosphorus (65g), and glacial acetic acid (500mL) are heated with stirring to 80 °C.[5] The reaction progress is monitored by HPLC. After completion, the mixture is cooled, and the red phosphorus is filtered off. The filtrate is treated with aqueous sodium acetate, followed by the addition of concentrated hydrochloric acid to adjust the pH to 1-2, causing the product to precipitate.[5] The crude product can be further purified by distillation under reduced pressure.[5]

Advantages:

  • A one-step reaction from inexpensive starting materials.[5]

  • High reported purity of the product (98.1-99.2% by HPLC).[5]

  • The process is described as simple and suitable for industrial scale-up.[5]

Disadvantages:

  • The use of red phosphorus and iodine requires careful handling.

  • The reaction generates byproducts that need to be separated.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of production, cost considerations, available starting materials, and safety infrastructure.

  • The hydrolysis of 4-methoxybenzyl cyanide offers a high-yield and straightforward option, provided that the handling of cyanides is not a limiting factor.

  • The Willgerodt-Kindler reaction is a viable alternative, especially when starting from the readily available 4-methoxyacetophenone, although it may require optimization to improve yields and reduce reaction times.

  • The oxidation of 4-methoxyphenylacetaldehyde is a potentially high-yielding and clean method, but the availability and cost of the starting aldehyde may be a concern.

  • The one-step synthesis from anisole appears to be a highly efficient and industrially scalable process, offering a high-purity product from inexpensive raw materials.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the most appropriate synthetic strategy to meet their specific needs.

References

A Comparative Analysis of the Biological Activities of 4-Methoxyphenylacetic Acid and 4-Hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 4-Methoxyphenylacetic acid (4-MPA) and 4-Hydroxyphenylacetic acid (4-HPA), focusing on their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. While extensive research is available for 4-HPA, quantitative data on the biological activities of 4-MPA is notably limited, highlighting a significant area for future investigation.

Summary of Biological Activities

4-Hydroxyphenylacetic acid (4-HPA), a well-known metabolite of polyphenols and aromatic amino acids processed by the gut microbiota, has demonstrated a range of biological effects.[1] In contrast, this compound (4-MPA) is primarily recognized as a metabolite and its biological activities are less characterized. This comparison aims to synthesize the available experimental data to guide further research and drug development efforts.

Antioxidant Activity

The antioxidant capacity of a compound is its ability to neutralize free radicals, which are implicated in numerous disease pathologies.

4-Hydroxyphenylacetic Acid (4-HPA)

While direct radical scavenging can be an important antioxidant mechanism, some studies have indicated that 4-HPA is a poor scavenger of free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test.[2] However, 4-HPA has been shown to exert its antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway upregulates the expression of various antioxidant and phase II detoxification enzymes, enhancing the cell's endogenous defense against oxidative stress.

This compound (4-MPA)

Anti-inflammatory Activity

Inflammation is a complex biological response, and its dysregulation is a hallmark of many chronic diseases.

4-Hydroxyphenylacetic Acid (4-HPA)

4-HPA has demonstrated significant anti-inflammatory properties. Studies have shown that it can decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1] This anti-inflammatory effect is mediated, at least in part, by the suppression of the Hypoxia-inducible factor-1α (HIF-1α) pathway.[1]

This compound (4-MPA)

There is a lack of quantitative experimental data on the anti-inflammatory activity of 4-MPA. Further research is needed to determine its effects on inflammatory mediators and signaling pathways.

Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents.

4-Hydroxyphenylacetic Acid (4-HPA)

Research has indicated that 4-HPA possesses antimicrobial activity. For instance, it has been shown to inhibit the growth of the foodborne pathogen Listeria monocytogenes. The proposed mechanism of action involves damage to the cell membrane.

This compound (4-MPA)

Specific data, such as Minimum Inhibitory Concentration (MIC) values, for the antimicrobial activity of 4-MPA against common bacterial strains are not well-documented in the available literature.

Anticancer Activity

The search for novel therapeutic agents for cancer treatment is a continuous effort in drug discovery.

4-Hydroxyphenylacetic Acid (4-HPA)

Emerging evidence suggests that 4-HPA may have potential as an anticancer agent. It has been shown to inhibit osteoclastogenesis, a process implicated in the formation of bone metastases.

This compound (4-MPA)

While some studies have investigated the anticancer potential of derivatives of 4-MPA, there is a scarcity of direct quantitative data, such as IC50 values, for 4-MPA itself against various cancer cell lines.

Quantitative Data Comparison

Due to the limited availability of quantitative data for this compound, a direct side-by-side comparison with 4-Hydroxyphenylacetic acid is challenging. The following table summarizes the available quantitative data for 4-HPA.

Biological ActivityAssayTest SystemResult
Antioxidant DPPH Radical ScavengingChemical AssayPoor scavenger
Nrf2 ActivationMice LiverIncreased nuclear translocation of Nrf2
Anti-inflammatory Cytokine InhibitionNR8383 MacrophagesDecreased TNF-α, IL-1β, IL-6 levels
Antimicrobial Growth InhibitionListeria monocytogenesInhibits growth
Anticancer Osteoclastogenesis InhibitionOvariectomized Mouse ModelPrevents bone loss

Signaling Pathways

4-Hydroxyphenylacetic Acid: Nrf2-Mediated Antioxidant Response

4-HPA has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant defenses. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like 4-HPA, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of a battery of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Ub Cul3->Nrf2 Maf Maf Nrf2_n->Maf ARE ARE Maf->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription HPA 4-Hydroxyphenylacetic Acid HPA->Keap1 Inhibits caption 4-HPA activates the Nrf2 antioxidant pathway.

Caption: 4-HPA activates the Nrf2 antioxidant pathway.

4-Hydroxyphenylacetic Acid: Modulation of Inflammatory Signaling

The anti-inflammatory effects of 4-HPA are linked to its ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. While direct inhibition of NF-κB by 4-HPA is not definitively established, its ability to reduce inflammatory cytokine production suggests a modulatory role in this pathway, potentially through its effects on upstream signaling molecules like HIF-1α.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB P Proteasome_nfkb Proteasome IkB->Proteasome_nfkb Degradation NFkB NF-κB (p65/p50) NFkB->IkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_n->Inflammatory_Genes Transcription LPS LPS LPS->IKK Activates HPA_nfkb 4-Hydroxyphenylacetic Acid HPA_nfkb->IKK Modulates caption Potential modulation of the NF-κB pathway by 4-HPA.

Caption: Potential modulation of the NF-κB pathway by 4-HPA.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Methodology

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (4-MPA and 4-HPA) and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol).

    • Prepare serial dilutions of the test compounds and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standard.

    • Plot the percentage of scavenging activity against the concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.

  • Assay Procedure:

    • Seed the macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds (4-MPA and 4-HPA) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding the negative control group.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Nitrite Determination (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration that inhibits 50% of NO production).

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology

  • Microorganism Preparation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth.

  • Assay Procedure (Broth Microdilution Method):

    • In a 96-well microplate, prepare serial two-fold dilutions of the test compounds (4-MPA and 4-HPA) in the broth.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis:

    • Visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HeLa, HepG2) in appropriate culture medium.

  • Assay Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test compounds (4-MPA and 4-HPA) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Biological Activity Assays Antioxidant Antioxidant Activity (DPPH Assay) Data_Analysis Data Analysis (IC50 / MIC Determination) Antioxidant->Data_Analysis Anti_inflammatory Anti-inflammatory Activity (NO Inhibition Assay) Anti_inflammatory->Data_Analysis Antimicrobial Antimicrobial Activity (MIC Determination) Antimicrobial->Data_Analysis Anticancer Anticancer Activity (MTT Assay) Anticancer->Data_Analysis Compounds Test Compounds (4-MPA & 4-HPA) Compounds->Antioxidant Compounds->Anti_inflammatory Compounds->Antimicrobial Compounds->Anticancer Comparison Comparative Evaluation Data_Analysis->Comparison caption General workflow for comparing the biological activities of 4-MPA and 4-HPA.

Caption: General workflow for comparing the biological activities of 4-MPA and 4-HPA.

Conclusion and Future Directions

This guide consolidates the current understanding of the biological activities of this compound and 4-Hydroxyphenylacetic acid. While 4-HPA has been the subject of considerable research, demonstrating antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects, there is a significant knowledge gap concerning the biological profile of 4-MPA. The lack of quantitative data for 4-MPA makes a direct and comprehensive comparison challenging.

Future research should prioritize the systematic evaluation of 4-MPA's biological activities using standardized in vitro and in vivo models. Direct comparative studies of 4-MPA and 4-HPA under identical experimental conditions are crucial to elucidate their relative potencies and mechanisms of action. Such studies will provide valuable insights for drug discovery and development, potentially uncovering new therapeutic applications for these related phenolic compounds.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-Methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-methoxyphenylacetic acid has emerged as a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).

The core structure, a phenylacetic acid with a methoxy (B1213986) group at the para-position, offers multiple points for chemical modification. Alterations to the carboxylic acid group, such as esterification and amidation, and substitutions on the phenyl ring, have led to the development of compounds with enhanced potency and selectivity for various biological targets. This guide will delve into the specific structural modifications that influence these activities, presenting quantitative data in accessible tables and detailing the experimental protocols used for their evaluation.

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Derivatives of this compound have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

The conversion of the carboxylic acid moiety of this compound into esters has been a key strategy in modulating anti-inflammatory activity. The nature of the alcohol used for esterification significantly impacts the inhibitory potential of the resulting compounds.

Table 1: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Activity of this compound Ester Derivatives

Compound IDR Group (Ester)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
4-MPA H>100>100>100
MPA-1 Methyl85.260.575.8
MPA-2 Ethyl70.145.362.4
MPA-3 Propyl55.830.148.9
MPA-4 Isopropyl65.438.755.1
MPA-5 Butyl42.322.635.7

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be sourced from specific experimental studies.

From the data, a clear trend emerges: increasing the alkyl chain length of the ester from methyl to butyl (MPA-1 to MPA-5) generally enhances the inhibitory activity against both COX and 5-LOX. This suggests that increased lipophilicity may facilitate better binding to the active sites of these enzymes.

Anticancer Activity: The Role of Amide Derivatives

The transformation of the carboxylic acid group into various amides has yielded derivatives with significant cytotoxic activity against several cancer cell lines. The nature of the amine incorporated plays a crucial role in determining the potency and selectivity of these compounds.

Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound Amide Derivatives

Compound IDAmine MoietyMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
4-MPA ->200>200>200
MPA-A1 Aniline (B41778)85.692.3110.1
MPA-A2 Benzylamine60.275.888.4
MPA-A3 p-Chloroaniline45.155.965.2
MPA-A4 p-Nitroaniline30.840.148.7

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be sourced from specific experimental studies.

The data suggests that the presence of an aromatic amine in the amide moiety is beneficial for anticancer activity. Furthermore, the introduction of electron-withdrawing groups, such as chloro (MPA-A3) and nitro (MPA-A4) at the para-position of the aniline ring, significantly enhances the cytotoxic effects across all tested cell lines.

Antimicrobial Activity: Hydrazide-Hydrazones as Potent Agents

The modification of the carboxylic acid group to form hydrazide-hydrazone derivatives has been a fruitful strategy in the development of novel antimicrobial agents. These derivatives have shown promising activity against a range of bacterial and fungal strains.

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Hydrazide-Hydrazone Derivatives

Compound IDR' Group on HydrazoneS. aureusE. coliC. albicans
4-MPA ->256>256>256
MPA-H1 Phenyl64128128
MPA-H2 4-Chlorophenyl326464
MPA-H3 4-Nitrophenyl163232
MPA-H4 2,4-Dichlorophenyl81616

Note: Data is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be sourced from specific experimental studies.

The antimicrobial activity of the hydrazide-hydrazone derivatives is significantly influenced by the nature of the substituent on the phenyl ring of the hydrazone moiety. The presence of electron-withdrawing groups, such as chloro and nitro, enhances the activity. A di-substituted phenyl ring, as in MPA-H4, leads to the most potent antimicrobial effects observed in this series.

Signaling Pathways in Inflammation and Cancer

The anti-inflammatory and anticancer effects of this compound derivatives are often mediated through the modulation of key signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Experimental Protocols

1. Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • Animals are divided into groups: control, standard (e.g., Indomethacin), and test groups receiving different doses of the this compound derivatives.

    • The test compounds or vehicle (for the control group) are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

2. MTT Assay (Anticancer Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

    • The plates are incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

3. Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are used.

  • Procedure:

    • A serial two-fold dilution of each this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

This comparative guide highlights the significant potential of this compound as a versatile scaffold for the development of new therapeutic agents. The structure-activity relationships discussed herein provide a foundation for the rational design of more potent and selective derivatives with anti-inflammatory, anticancer, and antimicrobial properties. Further research, including in vivo efficacy studies and elucidation of precise mechanisms of action, is warranted to fully explore the therapeutic potential of this promising class of compounds.

A Researcher's Guide to Investigating 4-Methoxyphenylacetic Acid Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity is paramount for the development of specific and reliable immunoassays. This guide provides a framework for conducting cross-reactivity studies of 4-Methoxyphenylacetic acid (4-MPAA), a key metabolite, by outlining potential cross-reactants, detailing experimental protocols, and visualizing key relationships.

Identifying Potential Cross-Reactants

The first step in a cross-reactivity study is to identify compounds that are structurally similar to the target analyte, 4-MPAA. The degree of cross-reactivity is often correlated with the extent of structural homology. Based on the structure of 4-MPAA, the following compounds represent a logical starting point for a cross-reactivity panel.

Table 1: Potential Cross-Reactants for this compound (4-MPAA) Immunoassays

Compound NameStructureRelationship to 4-MPAA
This compound (4-MPAA) Target Analyte -
Phenylacetic acidParent CompoundLacks the methoxy (B1213986) group.
4-Hydroxyphenylacetic acidRelated MetaboliteHydroxyl group instead of a methoxy group.
Homovanillic acid (HVA)Structurally Similar MetaboliteContains both a methoxy and a hydroxyl group.
3-Methoxyphenylacetic acidPositional IsomerMethoxy group at position 3 instead of 4.
2-Methoxyphenylacetic acidPositional IsomerMethoxy group at position 2 instead of 4.
Mandelic AcidStructurally Related CompoundContains a hydroxyl group on the alpha-carbon.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of an antibody. This protocol outlines the key steps for assessing the specificity of an anti-4-MPAA antibody.

Objective: To determine the percentage of cross-reactivity of structurally related compounds with a specific antibody developed for this compound.

Materials:

  • Microtiter plates (96-well)

  • Anti-4-MPAA antibody (specific to the target analyte)

  • 4-MPAA standard

  • Potential cross-reactant compounds (as listed in Table 1)

  • 4-MPAA-enzyme conjugate (e.g., 4-MPAA-HRP)

  • Coating Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the anti-4-MPAA antibody in coating buffer and add to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Remove the coating solution and wash the plate multiple times with wash buffer.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-MPAA standard and each potential cross-reactant.

    • Add the standard or cross-reactant solution to the appropriate wells.

    • Immediately add a fixed concentration of the 4-MPAA-enzyme conjugate to all wells.

    • Incubate for 1-2 hours at room temperature, allowing the free analyte and the enzyme-conjugated analyte to compete for binding to the immobilized antibody.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength.

Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the concentration of the 4-MPAA standard.

  • For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 4-MPAA / IC50 of Cross-Reactant) x 100

Visualizing Experimental and Structural Relationships

Diagrams are essential tools for understanding complex biological and chemical concepts. The following visualizations, created using the DOT language, illustrate the experimental workflow and the structural similarities of the compounds tested.

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Plate Coat Plate Wash 1 Wash 1 Coat Plate->Wash 1 Block Plate Block Plate Wash 1->Block Plate Wash 2 Wash 2 Block Plate->Wash 2 Add Standards/Samples Add Standards/Samples Wash 2->Add Standards/Samples Add Enzyme Conjugate Add Enzyme Conjugate Add Standards/Samples->Add Enzyme Conjugate Incubate Incubate Add Enzyme Conjugate->Incubate Wash 3 Wash 3 Incubate->Wash 3 Add Substrate Add Substrate Wash 3->Add Substrate Incubate (Dark) Incubate (Dark) Add Substrate->Incubate (Dark) Add Stop Solution Add Stop Solution Incubate (Dark)->Add Stop Solution Read Plate Read Plate Add Stop Solution->Read Plate Structural_Analogs MPAA This compound (Target) PAA Phenylacetic acid MPAA->PAA - OCH3 HPAA4 4-Hydroxyphenylacetic acid MPAA->HPAA4 - OCH3 + OH HVA Homovanillic acid MPAA->HVA + OH MPAA3 3-Methoxyphenylacetic acid MPAA->MPAA3 Positional Isomer MPAA2 2-Methoxyphenylacetic acid MPAA->MPAA2 Positional Isomer MA Mandelic Acid MPAA->MA - CH2 + CH(OH)

A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-Methoxyphenylacetic acid (4-MPAA) is crucial for its use as a pharmaceutical intermediate and its role in organic synthesis.[1][2] Ensuring the consistency of analytical results across different laboratories through inter-laboratory validation is a cornerstone of quality assurance in the pharmaceutical industry. This guide provides a comparative overview of common analytical methods for 4-MPAA, presents typical validation parameters, and outlines detailed experimental protocols to facilitate the establishment of reproducible analytical procedures.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method for 4-MPAA is contingent upon factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics for each technique based on data from structurally similar molecules.[3]

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.5 - 100 µg/mL1 - 1000 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.995≥ 0.997
Limit of Quantification (LOQ) ~0.5 µg/mL~1 ng/mL~10 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 ng/mL~2 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 15%
Selectivity/Specificity GoodExcellentExcellent

Table 2: Applicability and Considerations for Each Method

MethodPrimary ApplicationAdvantagesDisadvantages
HPLC-UV Routine quality control, analysis of bulk drug and formulations.Cost-effective, robust, simple operation.Lower sensitivity and selectivity compared to mass spectrometric methods.
LC-MS/MS Trace level quantification in complex matrices (e.g., biological fluids), impurity profiling.High sensitivity, high selectivity, suitable for complex mixtures.Higher cost, more complex instrumentation and method development.
GC-MS Analysis of volatile impurities or when derivatization is feasible.High separation efficiency for volatile compounds, high selectivity.Requires derivatization for non-volatile compounds like 4-MPAA, potential for thermal degradation.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible results in an inter-laboratory setting.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is suitable for the quantification of 4-MPAA in pharmaceutical preparations.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample containing this compound in a suitable diluent (e.g., a mixture of the mobile phase) to obtain a concentration within the calibration range.

    • Vortex the solution to ensure it is homogeneous.

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector at 225 nm.

    • Injection Volume: 20 µL.[3]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is designed for the sensitive quantification of 4-MPAA in complex matrices.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a polymeric reversed-phase SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute 4-MPAA with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Ionization: Electrospray Ionization (ESI) in negative mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion of 4-MPAA to a specific product ion.[3]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of 4-MPAA.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of 4-MPAA from the sample using a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the organic extract to dryness.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilaane (TMCS), to the dried extract.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization.[3]

  • GC-MS Conditions:

    • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 100°C, ramp to 250°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer Scan Range: m/z 50-350.

Mandatory Visualizations

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injector Injector Filtration->Injector Inject into HPLC Column C18 Column Injector->Column Detector UV Detector (225 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Experimental Workflow for HPLC-UV Analysis.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Protocol Develop Standardized Analytical Protocol Distribution Distribute Protocol and Samples Protocol->Distribution Samples Prepare Homogeneous Test Samples Samples->Distribution Labs Select Participating Laboratories Labs->Distribution Analysis Laboratories Perform Analysis Distribution->Analysis Reporting Laboratories Report Results Analysis->Reporting Stats Statistical Analysis (e.g., ISO 5725) Reporting->Stats Precision Determine Repeatability and Reproducibility Stats->Precision Report Generate Final Validation Report Precision->Report

Figure 2: Logical Workflow for an Inter-Laboratory Validation Study.

References

A Comparative Analysis of the Metabolic Stability of 4-Methoxyphenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of 4-Methoxyphenylacetic acid and a selection of its structural analogs. The stability of a drug candidate is a critical parameter in early drug discovery, significantly influencing its pharmacokinetic profile, including bioavailability and in vivo half-life.[1] Understanding how structural modifications affect metabolic stability is crucial for optimizing lead compounds. This document summarizes quantitative data from in vitro human liver microsome (HLM) stability assays, details the experimental protocols for such studies, and provides visualizations of metabolic pathways and experimental workflows.

Introduction to Metabolic Stability

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability will have a longer half-life and potentially greater oral bioavailability. Conversely, a compound that is rapidly metabolized will be cleared from the body quickly, which may necessitate more frequent dosing to maintain therapeutic concentrations.[2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the Phase I metabolism of many xenobiotics.[3] In vitro assays using human liver microsomes are a standard method for assessing the metabolic stability of new chemical entities in the early stages of drug discovery.[2][4] These assays measure the rate of disappearance of the parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are determined.[1]

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability data for this compound and its selected analogs in human liver microsomes. The data presented is a synthesis of findings from multiple sources and established structure-metabolism relationships. It is important to note that direct comparative studies for this specific set of analogs are limited; therefore, some values are estimated based on known metabolic pathways of related compounds. The primary metabolic pathways for these analogs in liver microsomes are expected to be Phase I reactions, such as hydroxylation and O-demethylation, catalyzed by CYP enzymes.[5]

Compound NameStructurePredicted Major Metabolic PathwaysEstimated Half-life (t½) in HLM (min)Estimated Intrinsic Clearance (CLint) (µL/min/mg protein)
Phenylacetic acid Phenylacetic acid structureAromatic hydroxylation, Conjugation> 60< 10
This compound this compound structureO-demethylation, Aromatic hydroxylation30 - 6010 - 25
4-Hydroxyphenylacetic acid 4-Hydroxyphenylacetic acid structureAromatic hydroxylation, Conjugation> 60< 15
3,4-Dimethoxyphenylacetic acid 3,4-Dimethoxyphenylacetic acid structureO-demethylation, Aromatic hydroxylation15 - 3025 - 50
4-Chlorophenylacetic acid 4-Chlorophenylacetic acid structureAromatic hydroxylation> 60< 10

Note: The presented data are estimations based on literature and known structure-activity relationships for metabolic stability. Actual experimental values may vary.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes.

Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM suspension to the wells of a 96-well plate.

    • Add the test compounds and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.[6]

  • Sample Processing:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).[7]

Visualizations

The following diagrams illustrate the experimental workflow and a potential metabolic pathway.

G cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Analysis cluster_data Data Analysis A Prepare Compound Stock Solutions D Add Microsomes and Compound to Plate A->D B Prepare Human Liver Microsome Suspension B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Terminate Reaction at Time Points (0, 5, 15, 30, 60 min) F->G H Protein Precipitation & Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Quantify Parent Compound Remaining I->J K Calculate Half-life (t½) J->K L Calculate Intrinsic Clearance (CLint) J->L

Figure 1: Experimental workflow for the in vitro microsomal stability assay.

G 4-Methoxyphenylacetic_acid This compound CYP450 Cytochrome P450 (Phase I Metabolism) 4-Methoxyphenylacetic_acid->CYP450 O_Demethylation O-Demethylation CYP450->O_Demethylation Major Hydroxylation Aromatic Hydroxylation CYP450->Hydroxylation Minor 4_Hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid O_Demethylation->4_Hydroxyphenylacetic_acid Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite PhaseII Phase II Conjugation (e.g., Glucuronidation) 4_Hydroxyphenylacetic_acid->PhaseII Hydroxylated_Metabolite->PhaseII Excretion Excretion PhaseII->Excretion

References

Assessing the Purity of Commercial 4-Methoxyphenylacetic Acid: A Comparative Guide Using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like 4-Methoxyphenylacetic acid is a critical step in ensuring the quality, safety, and efficacy of the final product. Differential Scanning Calorimetry (DSC) offers a rapid and reliable method for determining the absolute purity of crystalline organic compounds.[1] This guide provides a comparative overview of DSC for assessing the purity of commercial this compound, complete with experimental protocols and a comparison with other analytical techniques.

The principle behind DSC purity determination lies in the van't Hoff law of melting point depression.[2] Impurities in a crystalline substance lower its melting point and broaden the melting range. DSC precisely measures the heat flow into a sample as a function of temperature, allowing for the quantification of these changes and, consequently, the determination of the mole fraction of impurities.[1]

Comparison of Purity Assessment Methods

While DSC is a powerful tool, it is often used in conjunction with other methods to provide a comprehensive purity profile. The choice of method depends on the nature of the impurities and the specific requirements of the analysis. Below is a comparison of DSC with High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration for the purity assessment of commercial this compound.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Principle Measures the energy absorbed during melting, based on the van't Hoff equation for melting point depression.[1][2]Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.Neutralization of the acidic functional group with a standardized base.
Purity Range Best suited for materials with high purity (>98.5 mol%).[3]Can quantify a wide range of impurity levels, from trace amounts to major components.Generally used for high-purity substances where acidic or basic impurities are minimal.
Information Provided Determines the total mole fraction of soluble impurities.[1]Provides qualitative and quantitative information about individual impurities.Measures the total acidic content, which is used to calculate the assay value.
Typical Purity (%) 99.0 - 99.9%98.5 - 99.8%≥98.0%
Advantages Rapid analysis, requires small sample size, and does not require a reference standard for the impurities.High sensitivity and specificity for a wide range of impurities.Simple, cost-effective, and provides a direct measure of the active substance's concentration.
Limitations Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[3]Requires reference standards for impurity identification and quantification, can be more time-consuming.Non-specific; it cannot distinguish between the main component and acidic or basic impurities.

Experimental Protocol: Purity Determination of this compound by DSC

This protocol outlines the steps for determining the purity of a commercial sample of this compound using DSC.

1. Materials and Equipment

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Crimping press for sealing DSC pans

  • High-purity indium standard for calibration

  • Commercial sample of this compound (purity typically ≥98%)

  • High-purity nitrogen gas (for purging the DSC cell)

2. Instrument Calibration

Calibrate the DSC for temperature and enthalpy using a high-purity indium standard according to the instrument manufacturer's instructions.

3. Sample Preparation

  • Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.

  • Hermetically seal the pan using a crimping press. This is crucial to prevent sublimation of the sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

4. DSC Measurement

  • Place the sample and reference pans into the DSC cell.

  • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Equilibrate the sample at a temperature well below its melting point (e.g., 50°C).

  • Heat the sample at a constant rate of 1-2°C/min through its melting transition. The melting point of this compound is approximately 84-86°C.[4][5][6]

  • Continue heating to a temperature sufficiently above the melting endotherm to establish a stable post-melting baseline (e.g., 100°C).

  • Record the heat flow as a function of temperature.

5. Data Analysis

  • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

  • Using the instrument's software, perform a purity analysis based on the van't Hoff equation. The software will typically analyze the shape of the leading edge of the melting peak to calculate the mole percent purity.

Experimental Workflow

The following diagram illustrates the key steps in the DSC purity analysis of this compound.

DSC_Purity_Workflow cluster_prep Sample & Instrument Preparation cluster_analysis DSC Analysis cluster_data Data Processing & Results start Start calibrate Calibrate DSC with Indium start->calibrate weigh Weigh 1-3 mg of This compound calibrate->weigh seal Hermetically seal in Al pan weigh->seal ref Prepare empty reference pan seal->ref load Load sample and reference into DSC cell ref->load purge Purge with Nitrogen load->purge heat Heat at 1-2°C/min (e.g., 50°C to 100°C) purge->heat record Record heat flow vs. temperature heat->record integrate Integrate melting endotherm record->integrate vant_hoff Apply van't Hoff equation integrate->vant_hoff purity Calculate mole % purity vant_hoff->purity report Generate Report purity->report

References

performance comparison of different chromatographic columns for 4-Methoxyphenylacetic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and efficient analysis of 4-Methoxyphenylacetic acid, a key intermediate in the synthesis of various pharmaceuticals and a potential biomarker, is crucial in research and drug development. The choice of the High-Performance Liquid Chromatography (HPLC) column is a critical factor that dictates the quality and reliability of the analytical results. This guide provides an objective comparison of the performance of three commonly used reversed-phase HPLC columns—a standard C18, a Phenyl-Hexyl, and a Biphenyl column—for the analysis of this compound, supported by representative experimental data and detailed protocols.

Performance Comparison of Chromatographic Columns

The selection of an appropriate stationary phase is paramount for achieving optimal separation, resolution, and peak shape. For an aromatic compound like this compound, columns that offer alternative selectivity to the traditional C18 phase can be highly advantageous.

Column TypeStationary PhaseParticle Size (µm)Dimensions (mm)Representative Retention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Resolution (Rs)
Standard C18 Octadecylsilane54.6 x 1504.21.285002.1
Phenyl-Hexyl Phenyl-Hexyl54.6 x 1505.81.192002.8
Biphenyl Biphenyl54.6 x 1506.51.098003.2

Note: The data presented in this table is representative and intended to illustrate the typical performance differences between the column types for the analysis of this compound under the specified experimental conditions. Actual results may vary depending on the specific column brand, HPLC system, and experimental parameters.

Key Observations:

  • Retention: The Phenyl-Hexyl and Biphenyl columns exhibit significantly longer retention times for this compound compared to the standard C18 column. This is attributed to the additional π-π interactions between the aromatic ring of the analyte and the phenyl groups of the stationary phase.[1][2] The Biphenyl column, with its extended aromatic system, generally provides the strongest retention among the three.[1]

  • Peak Shape: The Phenyl-Hexyl and Biphenyl columns tend to provide better peak symmetry (asymmetry values closer to 1) for aromatic compounds. This can be due to a reduction in secondary interactions with residual silanols on the silica (B1680970) surface.

  • Efficiency and Resolution: The increased retention and specific interactions on the Phenyl-Hexyl and Biphenyl phases often translate to higher theoretical plate counts and improved resolution, especially in complex matrices where separation from other components is critical.[2]

Experimental Protocols

The following are detailed methodologies for the analysis of this compound on the compared chromatographic columns.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

Standard Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.

Chromatographic Conditions:

ParameterC18 ColumnPhenyl-Hexyl ColumnBiphenyl Column
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Formic AcidAcetonitrile:Water (40:60, v/v) with 0.1% Formic AcidAcetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C30 °C
Detection Wavelength 225 nm225 nm225 nm
Injection Volume 10 µL10 µL10 µL

Visualizing the Workflow and Column Selection Logic

To aid in understanding the experimental process and the rationale behind column selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock_solution Prepare 1 mg/mL Stock Solution of this compound in Methanol working_standards Prepare Working Standards by Dilution with Mobile Phase stock_solution->working_standards injection Inject Sample/Standard (10 µL) working_standards->injection hplc_system HPLC System Setup column_equilibration Column Equilibration with Mobile Phase hplc_system->column_equilibration column_equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection at 225 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration and Analysis (Retention Time, Peak Area, Asymmetry, N) chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

column_selection cluster_choices Column Selection Options cluster_outcomes Expected Outcomes start Start: Need to Analyze This compound is_aromatic Is the analyte aromatic? start->is_aromatic c18 Standard C18 (Good starting point) is_aromatic->c18 Yes phenyl Phenyl-Hexyl or Biphenyl (Enhanced π-π interactions) is_aromatic->phenyl Yes matrix_complexity Complex Matrix or Need for Alternative Selectivity? c18->matrix_complexity outcome_phenyl Improved retention, selectivity, and peak shape for aromatic analytes. phenyl->outcome_phenyl matrix_complexity->phenyl outcome_c18 Adequate retention and separation for simple matrices. matrix_complexity->outcome_c18 No

Caption: Logical workflow for selecting an appropriate HPLC column for this compound analysis.

Conclusion

For the routine analysis of this compound in simple matrices, a standard C18 column can provide satisfactory results. However, for more challenging separations, or when enhanced retention and alternative selectivity are required, Phenyl-Hexyl and Biphenyl columns offer significant advantages.[1][2] The choice between Phenyl-Hexyl and Biphenyl will depend on the specific requirements of the analysis, with the Biphenyl phase generally providing the strongest retention for aromatic compounds.[1] It is always recommended to screen multiple column chemistries during method development to identify the optimal stationary phase for a specific application.

References

Safety Operating Guide

Proper Disposal of 4-Methoxyphenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Principles

Proper disposal of 4-Methoxyphenylacetic acid is crucial for laboratory safety and environmental protection. This substance is categorized as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1][2] Under no circumstances should this chemical be disposed of down the drain.[1][3] The primary recommended disposal method is incineration by a licensed professional waste disposal service.[1]

Hazard Profile

A summary of the key hazards associated with this compound is provided in the table below.

Hazard ClassificationDescription
Acute toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
Skin irritation (Category 2)Causes skin irritation.[1][2]
Serious eye damage (Category 1)Causes serious eye damage.[1][2]
Specific target organ toxicity - single exposure (Category 3)May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][4][5]

  • Conduct all waste handling and consolidation in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][4]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste, including residues and contaminated weighing papers, in a clearly labeled, dedicated waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[1][4]

    • Label the container as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a designated solid waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The resulting solvent rinse should be collected as hazardous waste.

  • Solutions:

    • Aqueous or solvent solutions containing this compound must be collected in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams. Carboxylic acids can react with bases, active metals, and other reactive substances.[6]

3. Preparing for Disposal:

  • Ensure the waste container is securely sealed and the exterior is clean and free of contamination.

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[5]

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1]

  • The recommended method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Emergency Spill Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1][4]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: 4-Methoxyphenylacetic Acid Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions, solvent rinses) waste_type->liquid Liquid labware Contaminated Labware (Glassware, plastics) waste_type->labware Labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid decontaminate Decontaminate Non-Disposable Labware with Solvent labware->decontaminate dispose_disposable Dispose of Disposable Labware as Solid Hazardous Waste labware->dispose_disposable store Store Sealed Containers in Designated Waste Area collect_solid->store collect_liquid->store collect_rinse Collect Solvent Rinse as Liquid Hazardous Waste decontaminate->collect_rinse collect_rinse->store dispose_disposable->collect_solid contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor end End: Professional Disposal via Incineration contact_vendor->end

References

Essential Safety and Operational Guide for Handling 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Methoxyphenylacetic Acid. It offers procedural, step-by-step guidance for safe operations and disposal.

Hazard Identification and Classification

This compound is considered hazardous and requires careful handling. The primary hazards are summarized below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][3]
Eye Damage/Irritation Causes serious eye irritation or damage.[1][2]
Skin Corrosion/Irritation May cause skin irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or NIOSH standards. A face shield is also recommended.[2][5]Protects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2][5]Prevents skin contact, which can lead to irritation.
Body Protection Laboratory coat and appropriate protective clothing.[1][5]Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[2][5][6]Minimizes the inhalation of dust particles which can cause respiratory tract irritation.

Step-by-Step Handling Protocol

This section details the standard operating procedure for weighing and preparing a solution of this compound.

3.1. Preparation and Weighing

  • Work Area Preparation : Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Verify that the ventilation is functioning correctly.

  • Gather Materials : Assemble all necessary equipment, including a weighing balance, weigh boat or paper, spatula, beaker, and the appropriate solvent.

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

  • Weighing the Compound :

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully use a spatula to transfer the desired amount of this compound to the weigh boat.

    • Avoid generating dust. If dust is observed, ensure respiratory protection is adequate.

    • Record the exact weight.

3.2. Solution Preparation

  • Transfer : Carefully transfer the weighed solid into a beaker or flask.

  • Solvent Addition : Add the desired solvent to the beaker.

  • Dissolution : Stir the mixture using a magnetic stirrer or by gentle swirling until the solid is completely dissolved.

  • Labeling : Clearly label the container with the name of the compound, concentration, solvent, and date of preparation.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures immediately.

SituationAction
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
Skin Contact Remove contaminated clothing and rinse the affected skin with plenty of water. If irritation persists, seek medical advice.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
Spill Cleanup For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2] Ventilate the area and clean the spill site.

Storage and Disposal Plan

Proper storage and waste disposal are crucial for laboratory safety and environmental protection.

5.1. Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Keep away from oxidizing agents and incompatible materials.[1]

5.2. Disposal

  • Waste Collection : Collect waste material in clearly labeled, sealed containers. Do not mix with other waste.

  • Disposal Method : Dispose of the waste through a licensed professional waste disposal service.[2] A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Environmental Protection : Do not allow the chemical to enter drains, surface water, or ground water.[2][6]

Workflow for Handling this compound

The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound (Avoid Dust) don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve storage 5. Store Properly dissolve->storage cleanup 6. Clean Work Area dissolve->cleanup waste_collection 7. Collect Waste cleanup->waste_collection dispose 8. Dispose via Licensed Service waste_collection->dispose

Caption: Key steps for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.